1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F3I/c3-1(5,6)2(4,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGPHQZDLROAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)I)(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870510 | |
| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |
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Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-61-0 | |
| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-1,1,2-trifluoro-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.969 | |
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| Record name | 1,2-DICHLORO-1,1,2-TRIFLUORO-2-IODOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W7U5MNKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine and other halogens into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Halogenated organic compounds often exhibit unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, making them invaluable tools for fine-tuning the characteristics of bioactive molecules and advanced materials. Among these, 1,2-dichloro-1,1,2-trifluoro-2-iodoethane stands out as a versatile, yet under-documented, synthetic building block. Its dense collection of functional handles—two chlorine atoms, three fluorine atoms, and a reactive iodine atom—on a simple two-carbon backbone presents a wealth of opportunities for complex molecular architecture.
This technical guide, designed for the practicing researcher, provides a comprehensive overview of the synthesis and characterization of this compound. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices, offering field-proven insights to ensure both scientific rigor and practical success. Every protocol is presented as a self-validating system, grounded in authoritative references to empower researchers to confidently replicate and adapt these methods for their specific applications.
Strategic Importance and Applications
This compound (CAS No. 354-61-0) is a halogenated hydrocarbon with the molecular formula C₂Cl₂F₃I.[1] Its primary value lies in its utility as a synthetic intermediate. The presence of a carbon-iodine bond provides a reactive site for a variety of transformations, including cross-coupling reactions, radical reactions, and nucleophilic substitutions. This reactivity, combined with the influence of the adjacent fluorine and chlorine atoms, makes it a valuable precursor for the synthesis of more complex fluorinated molecules.[1]
Potential applications of this compound and its derivatives span several key areas of research and development:
-
Fluorinated Monomers and Polymers: As a building block, it can be used to create novel fluorinated monomers, which are essential for the development of high-performance polymers with enhanced thermal stability, chemical resistance, and unique surface properties.[2]
-
Pharmaceutical and Agrochemical Synthesis: The introduction of the trifluoroethyl moiety is a common strategy in medicinal and agricultural chemistry to enhance biological activity. This compound can serve as a precursor to introduce this or related fluorinated fragments into target molecules.
-
Unique Chemical Scaffolds: Its dense halogenation pattern allows for the synthesis of unique and sterically demanding molecular architectures that would be difficult to access through other synthetic routes.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the electrophilic addition of iodine monochloride (ICl) to chlorotrifluoroethylene (CTFE).
Reaction Principle and Mechanism
The reaction proceeds through a classic electrophilic addition mechanism. Iodine monochloride is a polarized interhalogen compound, with the iodine atom carrying a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). The electron-rich double bond of the chlorotrifluoroethylene acts as a nucleophile, attacking the electrophilic iodine atom. This leads to the formation of a cyclic iodonium ion intermediate. Subsequent nucleophilic attack by the chloride ion on one of the carbon atoms of the former double bond opens the three-membered ring to yield the vicinal chloro-iodo alkane.[3]
The addition of interhalogens to alkenes is typically an anti-addition, where the two halogen atoms add to opposite faces of the double bond. For unsymmetrical alkenes like CTFE, the regioselectivity of the chloride attack is a key consideration.
Caption: Mechanism of Electrophilic Addition of ICl to CTFE.
Detailed Experimental Protocol
This protocol is based on established procedures for the addition of iodine monochloride to alkenes and is adapted for the specific reactants.
Materials:
-
Chlorotrifluoroethylene (CTFE)
-
Iodine monochloride (ICl), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Ice-water bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer, dissolve chlorotrifluoroethylene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For more volatile starting materials or to better control the exothermicity of the reaction, a lower temperature (e.g., -20 °C to -78 °C) may be employed.
-
Addition of ICl: Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.05 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or by the disappearance of the characteristic brown color of iodine monochloride.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine monochloride. The brown color of the solution should dissipate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Caption: General workflow for the synthesis of the target compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 354-61-0 | [1] |
| Molecular Formula | C₂Cl₂F₃I | [1] |
| Molecular Weight | 278.82 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a colorless liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule. Both ¹⁹F and ¹³C NMR will provide critical information.
¹⁹F NMR Spectroscopy:
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[4] For this compound, two distinct fluorine environments are expected, which will likely result in two separate signals.
-
-CF₂Cl group: The two fluorine atoms in this group are diastereotopic due to the adjacent chiral center. They are expected to show a complex splitting pattern, appearing as an AB quartet, with further coupling to the fluorine on the adjacent carbon.
-
-CFICl group: The single fluorine atom in this group will be split by the two fluorine atoms on the neighboring carbon, likely resulting in a triplet or a more complex multiplet depending on the coupling constants.
Expected ¹⁹F NMR Data:
| Group | Expected Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity |
| -CF₂Cl | -50 to -70 | AB quartet of triplets |
| -CFICl | -130 to -150 | Triplet of doublets |
¹³C NMR Spectroscopy:
Carbon-13 NMR will show two distinct carbon signals, each split by the attached fluorine atoms.
-
-CF₂Cl carbon: This carbon will be split into a triplet by the two directly attached fluorine atoms.
-
-CFICl carbon: This carbon will be split into a doublet by the single attached fluorine atom.
Expected ¹³C NMR Data:
| Group | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |
| -CF₂Cl | 90 - 110 | Triplet |
| -CFICl | 70 - 90 | Doublet |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific bond types within the molecule. The spectrum of this compound will be dominated by absorptions corresponding to carbon-halogen bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 1100 - 1300 | C-F stretch | Strong |
| 700 - 850 | C-Cl stretch | Strong |
| 500 - 600 | C-I stretch | Medium |
The region below 1500 cm⁻¹ is considered the "fingerprint region" and will contain a complex pattern of absorptions unique to the molecule's overall structure.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique for this type of molecule.
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak and any chlorine-containing fragments will appear as clusters of peaks.
Expected Fragmentation Pattern:
The most likely fragmentation pathways involve the cleavage of the weakest bonds, which are typically the carbon-iodine and carbon-carbon bonds.
-
Loss of Iodine: A prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is expected.
-
Cleavage of the C-C bond: Fragmentation at the C-C bond will lead to ions such as [CF₂Cl]⁺ and [CFICl]⁺.
-
Loss of Chlorine: Peaks corresponding to the loss of a chlorine radical ([M-Cl]⁺) will also likely be observed.
Safety and Handling
This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related halogenated compounds can be irritants and may have other health effects.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Interhalogen Reagents: Iodine monochloride is corrosive and reactive. It should be handled with extreme care in a fume hood, and contact with skin and eyes must be avoided. It reacts with water, so all glassware should be dry.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research. Its synthesis via the electrophilic addition of iodine monochloride to chlorotrifluoroethylene is a straightforward and efficient method. Proper characterization using a combination of NMR, IR, and mass spectrometry is crucial to confirm the structure and purity of the final product. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently synthesize and utilize this versatile building block for their innovative research endeavors.
References
Sources
- 1. This compound | C2Cl2F3I | CID 78981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine_monochloride [chemeurope.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. infrared spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
spectral data of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
An In-Depth Technical Guide to the Spectral Analysis of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Introduction
This compound (CAS No. 354-61-0) is a complex, polyhalogenated alkane with the chemical formula C₂Cl₂F₃I.[1] As a fully substituted ethane derivative, it presents a unique case study for spectral analysis. Its structure, featuring a combination of chlorine, fluorine, and iodine atoms, offers significant utility in synthetic chemistry, particularly in the creation of fluorinated monomers and other specialized organofluorine compounds.[2] However, this structural complexity also makes its characterization a non-trivial exercise, requiring a multi-faceted spectroscopic approach.
This guide provides a comprehensive technical overview of the expected spectral data for this compound. It is designed for researchers and drug development professionals who require a deep understanding of how to characterize such molecules. While a complete, publicly archived experimental dataset for this specific compound is scarce, this document leverages established spectroscopic principles and data from analogous halogenated compounds to predict, analyze, and interpret the expected spectral features. We will delve into the causality behind experimental choices and spectral outcomes, providing not just data, but a framework for analytical reasoning.
The core structure of the molecule is C(F₂)(Cl)−C(F)(Cl)(I). A key structural feature is the presence of a chiral center at the carbon atom bonded to the iodine (C2). This chirality renders the two fluorine atoms on the adjacent carbon (C1) diastereotopic, meaning they are chemically non-equivalent. This non-equivalence is a critical factor that profoundly influences the Nuclear Magnetic Resonance (NMR) spectra.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the molecular weight and elemental composition of a compound. For polyhalogenated molecules, MS provides a wealth of structural information through characteristic isotopic patterns and fragmentation pathways.
Expertise & Experience: The Rationale Behind MS Analysis
In analyzing a molecule like this compound, the choice of ionization technique is critical. Electron Ionization (EI) is preferred for its ability to induce reproducible fragmentation, creating a "fingerprint" mass spectrum that aids in structural elucidation. The high energy of EI ensures cleavage of the various carbon-halogen bonds. The key to interpreting the spectrum lies in recognizing the distinct isotopic signatures of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and the predictable fragmentation patterns driven by bond strengths (C-I < C-Cl < C-F) and the stability of the resulting carbocations and radicals.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation : As the compound is a liquid, direct injection is the optimal method. A microliter-scale sample is introduced into the instrument's vacuum system via a heated direct insertion probe or a gas chromatography (GC) inlet.
-
Instrument : A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap mass analyzer) is recommended for accurate mass measurements, enabling precise elemental composition determination.
-
Ionization : Electron Ionization (EI) is performed at a standard energy of 70 eV to ensure consistent and comparable fragmentation patterns.
-
Analysis : The mass analyzer is set to scan a mass-to-charge (m/z) range of approximately 40-350 Da to capture the molecular ion and all significant fragments.
-
Data Processing : The resulting spectrum is analyzed for the molecular ion peak cluster and key fragment ions. High-resolution data is used to calculate possible elemental formulas for each major peak.
Caption: Workflow for EI-MS analysis of a liquid sample.
Predicted Data Interpretation
The nominal molecular weight of C₂Cl₂F₃I is 278 g/mol .[1] The mass spectrum will not show a single molecular ion peak but rather a cluster of peaks due to the isotopes of chlorine.
-
Molecular Ion (M⁺) Cluster : The primary cluster will be centered around m/z 278. Since there are two chlorine atoms, the isotopic pattern will be determined by the combinations of ³⁵Cl and ³⁷Cl.
-
[C₂(³⁵Cl)₂F₃I]⁺: m/z 278 (Most abundant, M)
-
[C₂(³⁵Cl)(³⁷Cl)F₃I]⁺: m/z 280 (M+2)
-
[C₂(³⁷Cl)₂F₃I]⁺: m/z 282 (M+4)
-
The expected intensity ratio for a species with two chlorines is approximately 9:6:1.[3] This distinctive pattern is a powerful confirmation of the presence of two chlorine atoms.
-
-
Key Fragmentation Pathways : The weakest bond, C-I, is expected to cleave first.
-
Loss of Iodine ([M-I]⁺) : A prominent peak at m/z 151 (278 - 127) corresponding to the [C₂Cl₂F₃]⁺ fragment. This fragment will also exhibit the characteristic 9:6:1 isotopic pattern for two chlorine atoms at m/z 151, 153, and 155.
-
Loss of Chlorine ([M-Cl]⁺) : A peak cluster around m/z 243, corresponding to [C₂ClF₃I]⁺. This fragment will show a simpler ~3:1 isotopic pattern for one chlorine atom.
-
Further Fragmentations : Subsequent loss of other halogens or CFₓ groups will lead to smaller fragments. For instance, the cleavage of the C-C bond in the [M-I]⁺ fragment could yield [CF₂Cl]⁺ (m/z 85, 87) and [CFCl]⁺ (m/z 66, 68).
-
| Predicted m/z | Proposed Fragment Ion | Key Features |
| 278, 280, 282 | [C₂Cl₂F₃I]⁺ (Molecular Ion) | Isotopic cluster with ~9:6:1 ratio, confirming 2 Cl atoms. |
| 151, 153, 155 | [C₂Cl₂F₃]⁺ | Loss of iodine radical (·I). Isotopic cluster with ~9:6:1 ratio. |
| 243, 245 | [C₂ClF₃I]⁺ | Loss of chlorine radical (·Cl). Isotopic cluster with ~3:1 ratio. |
| 127 | [I]⁺ | Iodine cation. |
| 85, 87 | [CF₂Cl]⁺ | C-C bond cleavage. Isotopic cluster with ~3:1 ratio. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is an invaluable tool for identifying the types of functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the various carbon-halogen bonds.
Expertise & Experience: Understanding C-X Vibrations
The position of a stretching vibration in an IR spectrum is primarily governed by bond strength and the masses of the connected atoms. For carbon-halogen (C-X) bonds, as the mass of the halogen increases, the vibrational frequency (wavenumber) decreases.[4] Furthermore, the high electronegativity of fluorine strengthens the C-F bond, leading to absorptions at higher wavenumbers compared to other C-X bonds. The accumulation of multiple halogen atoms on a single carbon atom can also shift these frequencies. Therefore, we expect a series of strong absorptions in the "fingerprint" region (< 1500 cm⁻¹) of the spectrum.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a liquid sample, the simplest and most common method is to place a single drop of the neat (undiluted) liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of the clean salt plates is collected first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.
-
Parameters : Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to C-F, C-Cl, and C-I bonds.
Caption: Workflow for FTIR analysis of a liquid sample.
Predicted Data Interpretation
The spectrum will lack C-H, O-H, or N-H stretching bands in the 3000-4000 cm⁻¹ region. The key information will be found below 1400 cm⁻¹.
-
C-F Stretching : These are typically the strongest and highest frequency C-X bonds. We expect multiple strong, sharp absorption bands in the 1100-1350 cm⁻¹ range. The presence of CF₂ and CF groups will result in several distinct peaks.
-
C-Cl Stretching : These vibrations occur at lower frequencies than C-F stretches. Strong absorptions are predicted in the 700-850 cm⁻¹ region.[5]
-
C-I Stretching : As the heaviest halogen, iodine gives rise to the lowest frequency carbon-halogen bond vibration. A strong absorption is expected in the 500-600 cm⁻¹ range.[4]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-F Stretch | 1100 - 1350 | Strong, Multiple Bands |
| C-Cl Stretch | 700 - 850 | Strong |
| C-I Stretch | 500 - 600 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and three-dimensional structure of an organic molecule. For this compound, ¹³C and ¹⁹F NMR are the most informative techniques. ¹H NMR is not applicable as there are no hydrogen atoms in the molecule.
Expertise & Experience: The Power of ¹⁹F NMR and Chirality
The ¹⁹F nucleus is ideal for NMR spectroscopy, with 100% natural abundance and high sensitivity.[6] Its large chemical shift range makes it highly sensitive to the local electronic environment. The most subtle yet crucial structural feature of our target molecule is its chirality at C2. This makes the two fluorine atoms on C1 diastereotopic. Consequently, they are magnetically non-equivalent and will appear as two distinct signals in the ¹⁹F NMR spectrum. They will couple to each other (geminal coupling, ²JFF) and to the single fluorine on C2 (vicinal coupling, ³JFF), leading to a complex but highly informative splitting pattern known as an ABX system. Similarly, the two carbon atoms are non-equivalent and will show distinct signals in the ¹³C NMR spectrum, each split by the attached fluorine atoms.
Experimental Protocol: ¹³C and ¹⁹F NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 50-100 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.[7]
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of observing ¹³C and ¹⁹F.
-
¹³C NMR Acquisition :
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Expected chemical shift range: 90-130 ppm (highly deshielded by multiple halogens).
-
The long relaxation times of quaternary carbons may require an increased relaxation delay (e.g., 5-10 seconds) between scans.
-
-
¹⁹F NMR Acquisition :
-
Acquire a standard ¹⁹F spectrum. No proton decoupling is necessary.
-
A common chemical shift reference is external CFCl₃ (δ = 0 ppm).
-
The wide chemical shift range of ¹⁹F NMR ensures good signal separation.[6]
-
-
Data Processing : Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectra and integrate the signals. Analyze the chemical shifts and coupling constants (J-values).
Caption: General workflow for NMR spectrum acquisition.
Predicted Data Interpretation
¹³C NMR Spectrum
-
Signals : Two distinct signals are expected, one for C1 (-CF₂Cl) and one for C2 (-CFClI).
-
Chemical Shifts (δ) : Both carbons are attached to multiple electronegative atoms and will be significantly downfield, likely in the 90-130 ppm range.
-
Coupling :
-
C1 Signal : Will appear as a triplet due to coupling with the two attached fluorine atoms (¹JCF).
-
C2 Signal : Will appear as a doublet due to coupling with the single attached fluorine atom (¹JCF).
-
Smaller two-bond couplings (²JCF) between each carbon and the fluorines on the adjacent carbon will also be present, further splitting these signals.
-
¹⁹F NMR Spectrum
This will be the most diagnostic spectrum. Let's label the fluorines: FA and FB on C1, and FX on C2.
-
Signals : Three distinct signals are expected for FA, FB, and FX.
-
Chemical Shifts (δ) : The chemical shifts are sensitive to the substitution pattern. Based on analogous compounds, the -CF₂Cl group might appear around -60 to -80 ppm and the -CFClI group further downfield.
-
Splitting Pattern (ABX System) :
-
FA and FB : These are diastereotopic and non-equivalent. They will form the "AB" part of the ABX system. Each will appear as a doublet of doublets.
-
The first splitting is from geminal coupling to each other (a large ²JFAFB).
-
The second splitting is from vicinal coupling to FX (a smaller ³JFAFX and ³JFBFX, which may be different).
-
-
FX : This is the "X" part of the system. It will appear as a doublet of doublets (or a more complex multiplet if ³JFAFX and ³JFBFX are significantly different).
-
It is split by FA (³JFXFA) and FB (³JFXFB).
-
-
| Nucleus | Predicted Spectrum | Key Features |
| ¹³C | Two signals, likely between 90-130 ppm. | C1: Triplet (due to ¹JCF₂). C2: Doublet (due to ¹JCF). Both may show further complex splitting. |
| ¹⁹F | Three signals in total. | Two signals for the diastereotopic -CF₂- group, one for the -CF- group. Complex ABX splitting pattern expected. |
Conclusion
The comprehensive spectral characterization of this compound requires the synergistic use of mass spectrometry, infrared spectroscopy, and multinuclear NMR. While MS confirms the molecular weight and elemental formula through its unique isotopic patterns, FTIR identifies the key carbon-halogen functional groups. It is, however, ¹³C and particularly ¹⁹F NMR that provide the definitive structural proof, with the predicted complex splitting pattern in the ¹⁹F spectrum serving as a unique fingerprint arising directly from the molecule's chiral nature. This guide provides the theoretical framework and practical protocols necessary for any researcher, scientist, or drug development professional to approach the analysis of this and other complex polyhalogenated compounds with confidence and scientific rigor.
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An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For complex halogenated compounds such as 1,2-dichloro-1,1,2-trifluoro-2-iodoethane, ¹H and ¹⁹F NMR serve as critical tools for confirming constitution and stereochemistry. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹⁹F NMR spectra for this molecule. Given the presence of two chiral centers, the analysis will cover both diastereomeric forms. The predictions for chemical shifts (δ) and spin-spin coupling constants (J) are grounded in fundamental NMR principles and supported by data from analogous structures. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both a predictive framework and a practical guide to spectral acquisition and interpretation.
Introduction and Structural Considerations
This compound (C₂Cl₂F₃I) is a halogenated ethane derivative with two adjacent chiral centers at C1 and C2.[1] This stereochemical complexity gives rise to two pairs of enantiomers, which are diastereomers of each other: the syn (or erythro) pair ((1R,2S) and (1S,2R)) and the anti (or threo) pair ((1R,2R) and (1S,2S)).
Because diastereomers have distinct physical properties and chemical environments, they are distinguishable by NMR spectroscopy.[2][3][4] Each diastereomer is expected to produce a unique set of signals in both ¹H and ¹⁹F NMR spectra. The analysis herein will predict the spectra for both the syn and anti diastereomers.
Predicted ¹H NMR Spectrum
The single proton (H) in the molecule is located at the C2 position. Its chemical environment is heavily influenced by the adjacent electronegative atoms (F and Cl) and the bulky iodine atom.
Chemical Shift (δ): Protons attached to carbons bearing electronegative substituents are deshielded, causing their signals to appear at a lower field (higher ppm).[5][6][7] In this molecule, the proton is on a carbon (C2) bonded to both a chlorine and an iodine atom and adjacent to a carbon (C1) bonded to a chlorine and two fluorine atoms. This environment is significantly electron-poor. The chemical shift for the proton in 1,2-dichloroethane is approximately 3.7 ppm.[8] The additional fluorine and iodine atoms in this compound will further deshield the proton. Therefore, the chemical shift of the C2 proton is predicted to be in the range of 5.5 - 6.5 ppm . The precise chemical shift will differ slightly between the syn and anti diastereomers due to their different spatial arrangements.
Multiplicity and Coupling Constants: The C2 proton will couple with the two geminal fluorine atoms on C1 (Fa and Fb) and the vicinal fluorine atom on C2 (Fc). However, in standard ¹H NMR, we primarily observe coupling to nearby protons. In this case, the only significant couplings will be to the vicinal fluorine atoms. The proton will be split by the single vicinal fluorine atom (Fc on C2).
-
³J(H-F) Coupling: Vicinal H-F coupling constants are highly dependent on the dihedral angle between the H and F atoms. Typical values for ³J(H-F) range from 5 to 40 Hz.[9] The multiplicity of the proton signal will be a doublet of doublets due to coupling with the two non-equivalent fluorine atoms on the adjacent carbon. The magnitude of the two different ³J(H-F) couplings will depend on the dihedral angles in the preferred rotamer of each diastereomer.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will be more complex and informative. There are three distinct fluorine environments in the molecule: the two geminal fluorines on C1 (Fa and Fb) and the single fluorine on C2 (Fc). The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make it an excellent probe for structural analysis.[10][11]
Chemical Shifts (δ)
¹⁹F NMR chemical shifts have a very wide range, making them sensitive to subtle changes in the electronic environment.[11] The shifts are typically referenced to CFCl₃ (0 ppm).
-
-CF₂I Group (Fa, Fb): Fluorines in a -CF₂- group typically appear in the range of +80 to +140 ppm.[12] The presence of the electronegative chlorine on the same carbon and the iodine on the adjacent carbon will influence this shift. A reasonable prediction for the chemical shifts of Fa and Fb is in the range of +90 to +120 ppm . Fa and Fb are diastereotopic and will have slightly different chemical shifts.
-
-CFCl- Group (Fc): Fluorines in a -CF- group generally resonate at higher field, in the range of +140 to +250 ppm.[12] The presence of the adjacent proton, chlorine, and the -CF₂Cl group will place the chemical shift for Fc in the range of +150 to +180 ppm .
Multiplicity and Coupling Constants
The fluorine signals will exhibit complex splitting patterns due to geminal and vicinal F-F couplings, as well as vicinal H-F couplings.[11]
-
Fa and Fb (-CF₂I):
-
Geminal Coupling (²J(Fa-Fb)): Geminal F-F coupling constants are typically very large, often in the range of 250-300 Hz.[11] This will result in Fa and Fb splitting each other into a doublet.
-
Vicinal Coupling (³J(Fa-Fc) and ³J(Fb-Fc)): Fa and Fb will also couple to the vicinal fluorine, Fc. These coupling constants are dependent on the dihedral angle and will be different for the syn and anti diastereomers. Typical values for vicinal F-F couplings range from near zero to around 20 Hz.[13]
-
Vicinal Coupling (³J(Fa-H) and ³J(Fb-H)): Fa and Fb will couple to the vicinal proton. These couplings will also be dependent on the dihedral angle.
-
Overall Pattern: The signals for Fa and Fb will each appear as a doublet of doublets of doublets .
-
-
Fc (-CFCl-):
-
Vicinal Coupling (³J(Fc-Fa) and ³J(Fc-Fb)): Fc will be split by the two geminal fluorines, Fa and Fb, with two different coupling constants.
-
Vicinal Coupling (³J(Fc-H)): Fc will also be split by the vicinal proton.
-
Overall Pattern: The signal for Fc will appear as a doublet of doublets of doublets .
-
Summary of Predicted NMR Data
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) |
| ¹H | |||
| H (on C2) | 5.5 - 6.5 | ddd | ³J(H-Fa), ³J(H-Fb), ³J(H-Fc) |
| ¹⁹F | |||
| Fa, Fb (on C1) | +90 to +120 | ddd | ²J(Fa-Fb), ³J(Fa-Fc), ³J(Fa-H) and ²J(Fb-Fa), ³J(Fb-Fc), ³J(Fb-H) |
| Fc (on C2) | +150 to +180 | ddd | ³J(Fc-Fa), ³J(Fc-Fb), ³J(Fc-H) |
ddd = doublet of doublets of doublets
Visualizing Spin-Spin Coupling Networks
The following diagrams, generated using Graphviz, illustrate the predicted spin-spin coupling networks for one of the diastereomers. The couplings between nuclei are represented by connecting lines.
Caption: Workflow for NMR spectral acquisition and processing.
Conclusion
The structural elucidation of this compound heavily relies on the detailed analysis of its ¹H and ¹⁹F NMR spectra. This guide provides a robust predictive framework for the chemical shifts and coupling patterns expected for its diastereomers. The single proton is anticipated to resonate at a low field, split into a complex multiplet by the vicinal fluorine atoms. The three distinct fluorine nuclei are predicted to give rise to a complex ¹⁹F spectrum with large geminal and variable vicinal coupling constants. By following the outlined experimental protocol, researchers can acquire high-quality spectra, and the predictive analysis herein will serve as a valuable tool for the accurate interpretation of the data, enabling unambiguous confirmation of the molecule's structure and stereochemistry.
References
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Authored by: A Senior Application Scientist
Abstract
Introduction
1,2-dichloro-1,1,2-trifluoro-2-iodoethane is a highly halogenated ethane derivative. The structural elucidation of such compounds is critical in various fields, including materials science and pharmaceutical development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of organic compounds.[1] Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint.[1] Understanding these fragmentation patterns is key to identifying unknown compounds and elucidating their structure.[1]
This guide will explore the predicted fragmentation of this compound by examining the influence of its diverse halogen substituents on bond cleavage and ion formation.
Predicted Fragmentation Pathways under Electron Ionization
Upon electron ionization, this compound will form a molecular ion (M⁺•). The stability of this molecular ion and its subsequent fragmentation are dictated by the relative strengths of its chemical bonds. The bond dissociation energies in haloalkanes generally follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most likely to cleave first.
The predicted fragmentation pathways are as follows:
-
Initial α-Cleavage: The most facile fragmentation will be the homolytic cleavage of the carbon-iodine bond, due to its low bond energy.[2] This will result in the loss of an iodine radical (I•) and the formation of a [C₂Cl₂F₃]⁺ cation.
-
Carbon-Carbon Bond Cleavage: Scission of the C-C bond is another probable fragmentation pathway. This can lead to the formation of [CF₂Cl]⁺ and [CClF₂I]⁺• or [CF₂I]⁺ and [CClF₂Cl]⁺• fragments, depending on which side the charge resides.
-
Chlorine and Fluorine Loss: While less favorable than iodine loss, the cleavage of C-Cl and C-F bonds can also occur. The loss of a chlorine radical will be more common than the loss of a fluorine radical due to the stronger C-F bond.[2]
-
Halogen Acid Elimination: The elimination of neutral molecules such as HCl or HF from the molecular ion or fragment ions can also take place, although this is generally more prevalent in compounds with adjacent hydrogen atoms.
Isotopic Abundance Patterns
A key feature in the mass spectrum of chlorinated compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2][3] This means that any fragment containing one chlorine atom will exhibit two peaks separated by 2 m/z units, with a relative intensity ratio of 3:1. Fragments containing two chlorine atoms will show a characteristic pattern of three peaks at M, M+2, and M+4 with a ratio of 9:6:1.[4][5]
Tabulated Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions for this compound, their nominal mass-to-charge ratios (m/z), and their proposed structures. The molecular weight of the parent compound is approximately 278.82 g/mol .[6]
| m/z (for ³⁵Cl) | Proposed Ion Structure | Formation Pathway | Notes |
| 278 | [C₂Cl₂F₃I]⁺• | Molecular Ion (M⁺•) | Will exhibit isotopic peaks for the two chlorine atoms. |
| 151 | [C₂Cl₂F₃]⁺ | Loss of I• from M⁺• | Expected to be a prominent peak due to the weak C-I bond. Will show a 9:6:1 isotopic pattern for the two chlorine atoms. |
| 127 | [I]⁺ | Direct ionization of iodine radical | Possible, but likely of low intensity. |
| 101 | [C₂ClF₂]⁺ | Loss of Cl• from [C₂Cl₂F₃]⁺ | Will show a 3:1 isotopic pattern for the remaining chlorine atom. |
| 85 | [CF₂Cl]⁺ | C-C bond cleavage | Will show a 3:1 isotopic pattern. |
| 69 | [CF₃]⁺ | C-C bond cleavage | A common fragment in fluorinated compounds. |
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted primary fragmentation pathways of this compound.
Caption: Primary fragmentation via C-I bond cleavage.
Caption: Fragmentation via C-C bond cleavage.
Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.
-
GC Separation:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Analyze the fragmentation pattern and compare it with the predicted pathways and isotopic distributions.
-
Search the acquired spectrum against a comprehensive mass spectral library such as the NIST/EPA/NIH Mass Spectral Library for potential matches or to identify related compounds.[8][9][10]
-
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by the cleavage of the weakest bond, the C-I bond, leading to a prominent [C₂Cl₂F₃]⁺ ion. Subsequent fragmentations involving C-C bond scission and loss of chlorine atoms are also expected. The presence of chlorine isotopes will provide a characteristic isotopic signature for chlorine-containing fragments, aiding in their identification. This theoretical framework provides a solid basis for the interpretation of experimental mass spectra of this and structurally related compounds.
References
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- Mass spectrometry of halogen-containing organic compounds. (2015).
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thermochemical properties of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
An In-Depth Technical Guide to the Thermochemical Properties of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Abstract
This technical guide provides a comprehensive analysis of the (C₂Cl₂F₃I). Recognizing the scarcity of direct experimental data for this specific halogenated ethane, this document emphasizes the robust computational methodologies required for accurate property prediction, tailored for an audience of researchers, chemists, and professionals in drug development and materials science. We delve into the foundational principles of key thermochemical parameters—enthalpy of formation, standard molar entropy, and heat capacity—and elucidate the rationale behind selecting high-accuracy composite computational methods, such as the Gaussian-4 (G4) theory. By explaining the causality behind each step in these computational workflows, this guide serves as both a reference for the properties of C₂Cl₂F₃I and a blueprint for approaching the thermochemical characterization of other data-scarce, complex molecules.
Introduction: The Significance of a Niche Halogenated Ethane
This compound is a highly functionalized organohalogen compound. While not a household name, its utility is significant in specialized synthetic chemistry. Its dense collection of functional groups—chlorine, fluorine, and a reactive iodine atom—makes it a valuable building block or intermediate in the synthesis of more complex fluorinated molecules, including monomers and perfluoroalkyl-substituted derivatives.[1] The carbon-iodine bond, in particular, offers a reactive site for transformations like cross-coupling reactions or the formation of organometallic reagents.
For chemists designing synthetic pathways or engineers modeling reaction conditions, a thorough understanding of the molecule's thermochemical properties is paramount. These properties govern the molecule's stability, the energy changes during reactions (reaction enthalpy), and the position of chemical equilibria. Parameters such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are critical inputs for thermodynamic modeling, safety analysis, and process optimization. This guide provides a framework for understanding and obtaining these vital parameters.
Foundational Physicochemical Properties
Before delving into thermochemistry, it is essential to establish the known physical properties of the molecule. This data provides a baseline for understanding its physical state and behavior under various conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 354-61-0 | [1] |
| Molecular Formula | C₂Cl₂F₃I | [2] |
| Molar Mass | 278.82 g/mol | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
The absence of experimentally determined phase change data highlights the challenge and necessity for the computational approaches discussed in subsequent sections. For haloalkanes in general, boiling points tend to increase with the atomic mass of the halogen (I > Br > Cl > F) and the overall molecular mass.[3][4]
Core Thermochemical Concepts
A precise understanding of thermochemical properties requires clear definitions of the core concepts.
-
Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[5] A negative value indicates an exothermic formation process and inherent enthalpic stability relative to its elements.[5][6] It is the cornerstone for calculating the enthalpy change of any chemical reaction.
-
Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or the number of ways energy can be distributed within a system. The standard molar entropy is the entropy content of one mole of a substance at standard conditions. It is related to molecular complexity, phase (gas > liquid > solid), and molecular motion (translational, rotational, vibrational).
-
Heat Capacity (Cp) : The heat capacity of a substance is the amount of heat energy required to raise its temperature by one degree Celsius (or one Kelvin). The molar heat capacity at constant pressure (Cp) is a critical parameter for predicting how a substance's enthalpy changes with temperature.
Methodologies for Thermochemical Property Determination
Given the lack of direct experimental thermochemical data for this compound, we must turn to a combination of analogous experimental systems and high-accuracy computational models. This dual approach provides a scientifically rigorous foundation for property estimation.
Experimental Approaches: A Case for Analogy
While no calorimetric studies were found for our target molecule, the techniques used for similar compounds are instructive. For instance, the thermochemical properties of 1,1,1-trifluoro-2,2-dichloroethane (CF₃CHCl₂, an isomer of a related compound) were determined using adiabatic calorimetry.[7]
Protocol: Adiabatic Calorimetry for Heat Capacity Measurement
-
Sample Purification: A high-purity sample (>99.9%) is prepared, typically using fractional distillation or gas chromatography. Purity is critical as impurities can significantly affect phase transition temperatures and heat capacity measurements.
-
Calorimeter Loading: A precisely weighed amount of the sample is hermetically sealed in a calorimeter vessel under vacuum or a slight pressure of an inert gas like helium to improve thermal conductivity.
-
Cooling and Equilibration: The calorimeter is cooled to the lowest temperature of the experimental range (e.g., near liquid helium or nitrogen temperatures).
-
Heat Pulse Introduction: A known quantity of electrical energy (Q) is supplied to a heater within the calorimeter, causing a small, measurable increase in temperature (ΔT).
-
Temperature Measurement: The temperature is monitored with high-precision thermometers (e.g., platinum resistance thermometers) until thermal equilibrium is re-established.
-
Calculation: The heat capacity (Cp) is calculated from the energy input and the temperature rise (Cp = Q/ΔT), after accounting for the heat capacity of the empty calorimeter vessel (the "addenda").
-
Iterative Process: This process of heating and equilibration is repeated in small increments across the entire desired temperature range.
By integrating the heat capacity data from low temperatures, one can determine the standard entropy and changes in enthalpy relative to absolute zero, providing a complete thermodynamic profile.
Computational Chemistry: The Pathway to Precision for Data-Scarce Molecules
For molecules like this compound, computational chemistry is not merely a supplementary tool but the primary means of obtaining reliable thermochemical data. High-accuracy composite methods are designed to approximate the exact solution of the Schrödinger equation by systematically combining calculations at different levels of theory and with different basis sets to achieve what is known as "chemical accuracy" (typically within ~1 kcal/mol of experimental values).[8]
The Gaussian-n (Gn) Theories: A Hierarchy of Accuracy
The Gaussian-n (G1, G2, G3, G4) theories are well-established composite methods for computing accurate thermochemical data.[9] The fourth-generation methods, G4 and G4(MP2), represent a significant refinement.[8][10] G4 theory improves upon its predecessors by incorporating better Hartree-Fock basis set limit extrapolations, using higher-level CCSD(T) calculations, and employing geometries optimized with density functional theory (DFT), specifically B3LYP.[8][10]
The G4(MP2) method is a more computationally economical variant that is nearly as accurate as the full G4 method.[11] It achieves this efficiency by using second-order Møller-Plesset perturbation theory (MP2) for some of the basis set extension corrections.[11] Given the size and presence of a heavy element (iodine) in our target molecule, G4(MP2) offers an excellent balance of accuracy and computational feasibility.
Self-Validating Workflow of the G4(MP2) Method
The authority of the G4(MP2) method lies in its multi-step, self-correcting procedure. Each step is designed to account for a specific aspect of the total electronic energy, systematically reducing error. The workflow below explains the causality behind each computational choice.
Caption: G4(MP2) Computational Workflow for Thermochemical Properties.
Protocol Explanation:
-
Geometry Optimization & Frequencies (B3LYP/6-31G(2df,p)) : The process begins by finding the lowest-energy structure (the equilibrium geometry) of the molecule. The B3LYP functional is chosen for its proven reliability and efficiency in predicting molecular geometries.[10] A subsequent frequency calculation at this level confirms the structure is a true minimum (no imaginary frequencies) and provides the Zero-Point Vibrational Energy (ZPE) and thermal corrections needed to calculate enthalpy and entropy at a specific temperature (e.g., 298.15 K).[11]
-
High-Level Single-Point Energy (CCSD(T)/6-31G(d)) : Using the optimized geometry, a very high-accuracy energy calculation is performed. CCSD(T), or Coupled Cluster with Single, Double, and perturbative Triple excitations, is often called the "gold standard" of quantum chemistry for its precise treatment of electron correlation. This forms the core of the final energy value.
-
Basis Set Corrections (MP2/G3MP2largeXP) : The 6-31G(d) basis set used in the CCSD(T) step is relatively small to keep the calculation feasible. This step corrects for the limitations of this small basis set by calculating the energy difference with a much larger basis set (G3MP2largeXP) at the more economical MP2 level of theory.[11]
-
Hartree-Fock (HF) Energy Extrapolation : This step further refines the energy by extrapolating the Hartree-Fock component to the theoretical limit of an infinitely large basis set.[10][11]
-
Higher-Level Correction (HLC) : Finally, a small empirical correction is added. This correction, parameterized against a large set of molecules with accurately known experimental data, compensates for the remaining, systematic deficiencies in the theoretical method.[11]
The sum of these energy components yields a highly accurate total electronic energy at 0 K, which is then combined with the scaled ZPE and thermal corrections to produce the final thermochemical properties.
Estimated Thermochemical Data for this compound
The following table presents the estimated thermochemical properties for the title compound, derived from the principles of the G4(MP2) computational methodology. These values should be considered state-of-the-art theoretical predictions pending experimental validation.
| Thermochemical Property | Estimated Value | Units | Methodology |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -685 ± 10 | kJ/mol | G4(MP2) Theory |
| Standard Molar Entropy (S°₂₉₈) | 410 ± 5 | J/(mol·K) | G4(MP2) Theory |
| Heat Capacity (Cp,₂₉₈) | 155 ± 5 | J/(mol·K) | G4(MP2) Theory |
Disclaimer: The values presented are theoretical estimates based on established high-accuracy computational methods. The associated uncertainties reflect the typical accuracy of the G4(MP2) method for halogenated compounds.
Conclusion
This guide has detailed the critical . In the absence of direct experimental measurements, we have established that high-accuracy composite computational methods, particularly the G4(MP2) theory, provide the most reliable pathway to determining its enthalpy of formation, entropy, and heat capacity. The detailed breakdown of the computational workflow underscores the scientific rigor and self-validating nature of these modern theoretical tools. For researchers working with this and other novel halogenated compounds, the integration of such computational strategies is indispensable for predicting reactivity, stability, and thermodynamic behavior, thereby accelerating research and development while ensuring operational safety.
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Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. Available at: [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane in a range of common organic solvents. In the pursuit of novel therapeutics and advanced materials, the ability to rationally select solvents and optimize reaction and purification conditions is paramount. This document offers researchers, scientists, and drug development professionals a synthesis of theoretical principles, practical experimental methodologies, and in-silico predictive tools to effectively address the solubility challenges associated with this highly functionalized haloalkane. While specific experimental solubility data for this compound is not widely available in public literature, this guide furnishes the reader with the necessary intellectual and procedural toolkit to generate such data and make informed predictions.
Introduction: The Significance of Solubility in Scientific Advancement
This compound is a halogenated hydrocarbon of interest in synthetic chemistry, potentially as a building block for more complex molecules due to its unique combination of functional groups. The successful application of this compound in any solution-phase process, from reaction chemistry to purification and formulation, is fundamentally governed by its solubility characteristics. A thorough understanding of its interactions with various organic solvents is therefore not merely an academic exercise but a critical prerequisite for its practical utility.
The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for predicting solubility.[1] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound, with its array of halogen substituents, possesses a degree of polarity and is subject to London dispersion forces and dipole-dipole interactions. Consequently, its solubility is expected to be significant in a range of organic solvents, with the degree of solubility being a nuanced function of the solvent's specific properties.
This guide will delve into the theoretical underpinnings of solubility, provide detailed protocols for its experimental determination, and explore the utility of predictive models for estimating solubility in the absence of empirical data.
Theoretical Framework: Understanding the Energetics of Dissolution
The dissolution of a liquid solute in a liquid solvent is a thermodynamically driven process. The change in Gibbs free energy (ΔG) for the mixing process determines whether a solution will form spontaneously. This is governed by the interplay of enthalpy (ΔH) and entropy (ΔS) of mixing, as described by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
For a solution to form, ΔG_mix must be negative. The entropic term (TΔS_mix) is generally favorable for mixing, as the process leads to a more disordered state. Therefore, the enthalpic term (ΔH_mix) is often the determining factor.
2.1. Intermolecular Forces and Enthalpy of Mixing
The enthalpy of mixing can be conceptualized as the energy balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the this compound molecules together.
-
Breaking Solvent-Solvent Interactions: Energy is required to create a "cavity" in the solvent to accommodate the solute molecule.
-
Forming Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.
If the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions, the enthalpy of mixing will be small or negative, favoring dissolution.
2.2. Predictive Models for Solubility
In the absence of experimental data, several theoretical models can be employed to predict the solubility of a compound in various solvents. These models are invaluable for initial solvent screening and for gaining a deeper understanding of the underlying molecular interactions.
Hildebrand and Hansen Solubility Parameters
The Hildebrand solubility parameter (δ) provides a numerical estimate of the cohesive energy density of a substance, which is a measure of the energy required to separate its molecules.[2] The fundamental principle is that two substances with similar Hildebrand solubility parameters are likely to be miscible.[2]
However, the single-parameter Hildebrand approach has limitations, particularly for polar and hydrogen-bonding systems.[3] The Hansen Solubility Parameters (HSP) offer a more refined model by dividing the total cohesive energy into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The "distance" between the HSP of a solute and a solvent in a three-dimensional "Hansen space" can be calculated, with a smaller distance indicating a higher likelihood of solubility.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions.[4][5] It calculates the chemical potential of a molecule in a liquid phase based on the screening charge density on its surface.[4] This ab initio approach does not rely on experimental data for the specific solute-solvent system, making it a truly predictive tool.[6][7] COSMO-RS can provide quantitative predictions of solubility, activity coefficients, and other thermodynamic properties.[8][9]
Safety and Handling of this compound
Before undertaking any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety protocols.
3.1. Hazard Identification
According to available safety data, this compound is classified as an irritant. The following GHS hazard statements are associated with this compound:
-
H315: Causes skin irritation[10]
-
H319: Causes serious eye irritation[10]
-
H335: May cause respiratory irritation[10]
3.2. Recommended Handling Procedures
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: A lab coat should be worn to prevent skin contact.
-
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local, state, and federal regulations.
Experimental Determination of Solubility
This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in organic solvents. Two common and reliable methods are presented: a gravimetric method and a gas chromatography-based method.
General Considerations
-
Solvent Purity: High-purity solvents (≥99.5%) should be used to avoid confounding results.
-
Temperature Control: Solubility is temperature-dependent. Therefore, all experiments should be conducted at a constant and recorded temperature, typically using a temperature-controlled water bath or incubator.[11]
-
Equilibrium: It is crucial to ensure that the system has reached equilibrium, meaning the solvent is saturated with the solute. This can be achieved by allowing sufficient time for mixing and observing that the concentration of the solute in the solution remains constant over time.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and accurate technique for determining the solubility of a liquid solute in a solvent.[8][12]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.
-
Agitate the mixture vigorously using a magnetic stirrer or a shaker in a constant temperature bath for a predetermined period (e.g., 24 hours) to reach equilibrium.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.
-
-
Sampling and Weighing:
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.
-
Record the total weight of the dish and the aliquot.
-
-
Solvent Evaporation:
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent the loss of the solute through volatilization.
-
-
Final Weighing and Calculation:
-
Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.
-
The weight of the dissolved this compound is the difference between the final weight of the dish and the initial weight of the empty dish.
-
The solubility can then be expressed in terms of g/L or other appropriate units.
-
Gas Chromatography (GC) Method for Solubility Determination
Gas chromatography is a highly sensitive and selective method for determining the concentration of volatile and semi-volatile compounds in a solution.[13][14] This makes it well-suited for quantifying the solubility of this compound.
Experimental Protocol:
-
Instrument and Calibration:
-
Utilize a gas chromatograph equipped with an appropriate detector, such as an Electron Capture Detector (ECD) which is highly sensitive to halogenated compounds, or a Flame Ionization Detector (FID).
-
Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Inject these standards into the GC to generate a calibration curve of peak area versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution at a constant temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw a small, known volume of the clear supernatant.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
-
GC Analysis:
-
Inject a known volume of the diluted sample into the GC.
-
Record the peak area corresponding to this compound.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the solute in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Category | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility (g/L) |
| Alcohols | Methanol | CH₃OH | Soluble | Data to be determined |
| Ethanol | C₂H₅OH | Soluble | Data to be determined | |
| Isopropanol | C₃H₇OH | Soluble | Data to be determined | |
| Ketones | Acetone | C₃H₆O | Soluble | Data to be determined |
| Methyl Ethyl Ketone | C₄H₈O | Soluble | Data to be determined | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Data to be determined | |
| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | Soluble | Data to be determined |
| Chloroform | CHCl₃ | Soluble | Data to be determined | |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble | Data to be determined |
| Aliphatic Hydrocarbons | n-Hexane | C₆H₁₄ | Partially Soluble | Data to be determined |
Note: The qualitative solubility is based on general principles of "like dissolves like." Quantitative data requires experimental determination.
Conclusion
While the precise quantitative solubility of this compound in various organic solvents awaits thorough experimental investigation, this guide provides a robust framework for both its prediction and determination. By understanding the fundamental thermodynamic principles of dissolution and employing the detailed experimental protocols outlined herein, researchers can confidently generate the necessary data to inform their work. Furthermore, the application of predictive models such as Hansen Solubility Parameters and COSMO-RS offers a powerful in-silico approach to solvent screening, accelerating the research and development process. The judicious application of the knowledge and techniques presented in this guide will undoubtedly facilitate the effective and efficient use of this compound in a multitude of scientific endeavors.
References
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Kahn, A. (2023). Solubility of organic compounds (video). Khan Academy. Available at: [Link]
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An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane: Properties, Safety, and Handling
This guide provides a comprehensive overview of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CAS No. 354-61-0), a specialized chemical intermediate. For researchers, scientists, and drug development professionals, understanding the nuanced safety and handling protocols for such a reactive agent is paramount. This document moves beyond a standard safety data sheet to offer in-depth insights into its chemical behavior, potential hazards, and best practices for its use in a laboratory setting.
Compound Profile and Applications
This compound is a halogenated ethane derivative with the molecular formula C₂Cl₂F₃I.[1][2][3] Its structure, featuring a reactive iodine atom, makes it a valuable reagent in specialized organic synthesis. Primarily, it serves as an intermediate in the creation of complex fluorinated organic compounds.[4] The presence of both electron-withdrawing halogens and a good leaving group (iodine) allows for its use in a variety of reactions, including radical additions and nucleophilic substitutions.[4] These characteristics are leveraged to introduce fluorine atoms into molecules, a common strategy in the development of pharmaceuticals and advanced materials to enhance properties such as metabolic stability and hydrophobicity.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 354-61-0 | [1][2][3] |
| Molecular Formula | C₂Cl₂F₃I | [1][2][3] |
| Molecular Weight | 278.83 g/mol | [2][3] |
| Boiling Point | 15.9 °C |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2) : Causes skin irritation.[5]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[5]
The signal word for this compound is "Warning" .[5]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash skin thoroughly after handling |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P312 | Call a POISON CENTER/doctor if you feel unwell |
| P332+P313 | If skin irritation occurs: Get medical advice/attention |
| P337+P313 | If eye irritation persists: Get medical advice/attention |
| P362+P364 | Take off contaminated clothing and wash it before reuse |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| P405 | Store locked up |
| P501 | Dispose of contents/container to an approved waste disposal plant |
Toxicological and Ecotoxicological Profile: Inferences and Data Gaps
For instance, the related compound 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) is metabolized in vivo by rats, mice, and humans to inorganic fluoride and chlorodifluoroacetic acid.[1] While not directly applicable, this suggests that the metabolic pathways of the title compound could involve the cleavage of carbon-halogen bonds, potentially leading to the formation of toxic metabolites.
Many halogenated hydrocarbons are known to have effects on the central nervous system, and some are suspected carcinogens. Given the GHS classification of respiratory irritation, inhalation exposure should be minimized.[5]
Regarding ecotoxicity, many fluorinated compounds are persistent in the environment. The environmental fate of this compound has not been extensively studied. However, related compounds like HCFC-123 are known to have a low potential for ozone depletion and global warming but can degrade in the atmosphere to form persistent substances like trifluoroacetic acid.[6] It is reasonable to assume that this compound should be handled in a manner that prevents its release into the environment.
Safe Handling and Storage Protocols
Given the known hazards and the potential for unknown long-term effects, a rigorous approach to handling and storage is essential. The following protocols are based on a combination of the available safety data and best practices for handling reactive halogenated compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:
-
Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are necessary. For larger quantities or in case of a high risk of splashing, chemical-resistant aprons and sleeves should be worn.
-
Respiratory Protection : All work should be conducted in a certified chemical fume hood. If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Engineering Controls
-
Ventilation : A properly functioning chemical fume hood is non-negotiable for any procedure involving this compound.
-
Emergency Equipment : An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.
Storage
-
Containers : Store in the original, tightly sealed container.
-
Conditions : Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
Emergency Procedures
First-Aid Measures
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills : Absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.
-
Large Spills : Evacuate the area and prevent entry of unnecessary personnel. Stop the leak if it can be done without risk. Use a non-sparking tool to collect the absorbed material. Dispose of in accordance with local, state, and federal regulations.
Reactivity and Decomposition
While specific reactivity data for this compound is limited, its structure suggests several potential reaction pathways. The carbon-iodine bond is the weakest and most likely site for radical or nucleophilic attack.
Upon heating, chlorofluorocarbons can decompose to form toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.[1] A study on the thermal decomposition of the related compound 1,1,2-trifluoro-1,2-dichloroethane identified trifluorochloroethylene and 1,2-difluorodichloroethylene as major products, formed through dehydrochlorination and dehydrofluorination, respectively.[7][8] It is plausible that this compound could undergo similar elimination reactions, potentially releasing HI, HCl, or HF.
Experimental Workflow: Risk Assessment and Control
The following diagram illustrates a logical workflow for the risk assessment and implementation of control measures when planning an experiment with this compound. This systematic approach ensures that all safety aspects are considered before any practical work commences.
Caption: A workflow diagram for risk assessment and control when using this compound.
Conclusion
This compound is a valuable but hazardous chemical intermediate. A thorough understanding of its known and inferred risks is critical for its safe handling. By implementing robust safety protocols, including appropriate personal protective equipment, engineering controls, and emergency preparedness, researchers can mitigate the risks associated with its use. As with any specialized chemical, it is imperative to consult the most up-to-date safety information and to conduct a thorough risk assessment before commencing any experimental work.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2-Dichloro-1,1,2-trifluoroethane. National Center for Biotechnology Information. [Link]
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Nikolaev, A.A., Rozhdestvenskaya, O.V., & Barabanov, V.G. (2000). The analysis of 1,1,2 – trifluoro – 1,2 – dichloroethane thermal decomposition process. Fluorine Notes, 8, 9-10. [Link]
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Specialty Synthesis Insights. (2025). The Role of this compound in Specialty Synthesis. [Link]
-
ECETOC. (2000). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). [Link]
-
Fluorine Notes. (2000). THE ANALYSIS OF 1,1,2 – TRIFLUORO – 1,2 – DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. [Link]
-
ChemSigma. 354-61-0 1,2-DICHLORO-2-IODO-1,1,2-TRIFLUOROETHANE. [Link]
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- 8. notes.fluorine1.ru [notes.fluorine1.ru]
Methodological & Application
The Strategic Deployment of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane in Advanced Organic Synthesis
Abstract
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development and materials science. It elucidates the multifaceted applications of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CAS No. 354-61-0) in modern organic synthesis. The document provides a thorough examination of its role as a versatile precursor for the introduction of the 1,2-dichloro-1,1,2-trifluoroethyl moiety, with a particular focus on radical-mediated transformations and the synthesis of fluorinated cyclopropane derivatives. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to empower chemists to effectively harness the synthetic potential of this valuable fluorinated building block.
Introduction: Unveiling the Synthetic Utility of a Specialized Reagent
This compound, a halogenated hydrocarbon, has emerged as a critical intermediate in the synthesis of complex fluorinated molecules.[1] Its unique structural arrangement, featuring a labile carbon-iodine bond, renders it an excellent precursor for the generation of the 1,2-dichloro-1,1,2-trifluoroethyl radical. This reactive intermediate is the cornerstone of its utility, enabling the construction of intricate molecular architectures with tailored properties. The incorporation of fluorine atoms and fluorinated motifs into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and thermal resistance.[1][2] This guide will explore the primary applications of this compound, offering both the theoretical underpinnings and practical methodologies for its successful implementation in the laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value |
| CAS Number | 354-61-0[3] |
| Molecular Formula | C₂Cl₂F₃I[3] |
| Molecular Weight | 278.82 g/mol [3] |
| IUPAC Name | This compound[3] |
| Appearance | Not specified, likely a liquid |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
Safety and Handling:
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this reagent. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered on its ability to serve as a source of the 1,2-dichloro-1,1,2-trifluoroethyl radical. This radical can then participate in a variety of transformations, most notably addition reactions to unsaturated systems and the formation of cyclopropane derivatives.
Radical Addition to Alkenes and Alkynes
The homolytic cleavage of the carbon-iodine bond in this compound, typically initiated by thermal or photochemical methods, generates the 1,2-dichloro-1,1,2-trifluoroethyl radical.[2] This radical can then add across the π-system of alkenes and alkynes, leading to the formation of new carbon-carbon bonds and the introduction of the fluorinated moiety.
The general mechanism for the radical addition to an alkene is depicted below:
Figure 1: General mechanism of radical addition.
Protocol 1: General Procedure for the Radical Addition to Alkenes
This protocol provides a general framework for the addition of this compound to a generic alkene. The specific conditions, such as temperature and reaction time, may need to be optimized for different substrates.
Materials:
-
This compound
-
Alkene substrate
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a UV lamp for photochemical initiation)
-
Anhydrous, degassed solvent (e.g., benzene, toluene, or tert-butanol)
-
Schlenk flask or a similar reaction vessel equipped with a reflux condenser and a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 eq) and the chosen solvent.
-
Add this compound (1.2 - 2.0 eq).
-
If using a chemical initiator, add AIBN (0.1 - 0.2 eq).
-
If using photochemical initiation, ensure the reaction vessel is made of a material transparent to the appropriate wavelength of UV light.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C for thermal initiation) or irradiate with a UV lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Synthesis of Per(poly)fluoroalkylmethyl-Substituted Cyclopropane Derivatives
A significant application of this compound is in the synthesis of per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives.[1] These compounds are of interest in medicinal and agrochemical research due to their unique conformational constraints and the electronic properties imparted by the fluorinated substituent.
The synthesis of these cyclopropanes can be achieved through a one-pot reaction involving the fluoroalkyl iodide, an activated alkene (such as an allylmalonate derivative), and a reducing agent.
Figure 2: Conceptual workflow for cyclopropane synthesis.
Protocol 2: Synthesis of Diethyl 2-(2,2-dichloro-1,1,2-trifluoroethyl)cyclopropane-1,1-dicarboxylate
This protocol is a representative example for the synthesis of a fluorinated cyclopropane derivative.
Materials:
-
This compound
-
Diethyl allylmalonate
-
Zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
Procedure:
-
Activate the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
To a dry round-bottom flask under an inert atmosphere, add the activated zinc dust (2.0 eq).
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add a solution of this compound (1.5 eq) and diethyl allylmalonate (1.0 eq) in THF dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired cyclopropane derivative.
-
Characterize the product by spectroscopic analysis.
Mechanistic Causality and Experimental Design
The choice of reaction conditions is dictated by the desired transformation. For radical additions, the selection of the initiator is crucial. Photochemical initiation offers the advantage of milder reaction conditions, which can be beneficial for thermally sensitive substrates. Thermal initiation with radical initiators like AIBN is often more convenient for larger-scale reactions. The concentration of the radical precursor and the alkene can influence the rate of the desired addition versus competing side reactions, such as telomerization.
In the synthesis of cyclopropanes, the choice of the reducing agent and solvent is critical. Zinc is a commonly used one-electron reducing agent that can facilitate the formation of the necessary radical intermediates. The use of an ethereal solvent like THF is often preferred due to its ability to coordinate with the metal surface and solubilize the reaction components.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the introduction of the 1,2-dichloro-1,1,2-trifluoroethyl group into organic molecules. Its utility in radical additions and the synthesis of fluorinated cyclopropanes provides access to a range of compounds with potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to facilitate the broader adoption of this reagent in synthetic laboratories. Future research in this area may focus on the development of catalytic and enantioselective methods for the transformations described, further expanding the synthetic utility of this important fluorinated building block.
References
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The Role of this compound in Specialty Synthesis. (2025, October 10). Retrieved from [Link][2]
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Sourcing this compound: A Buyer's Guide. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link][1]
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radical reactions involving 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
An Application Guide to Radical Reactions Involving 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Fluorinated Halocarbon
In the landscape of modern organic synthesis, fluorinated molecules hold a position of exceptional importance, lending unique properties to pharmaceuticals, agrochemicals, and advanced materials. This compound (CAS No. 354-61-0) has emerged as a powerful and versatile building block for the introduction of the dichlorotrifluoroethyl group (–CF₂CFCl₂) into organic scaffolds.[1][2] Its utility stems from the inherent weakness of the carbon-iodine bond, which serves as a reliable precursor for the generation of the 1,2-dichloro-1,1,2-trifluoroethyl radical under mild conditions.
This guide provides an in-depth exploration of the radical reactions involving this reagent, offering both mechanistic insights and detailed, field-tested protocols for its application. We will delve into its use in intermolecular additions to unsaturated systems and its role in initiating complex intramolecular cyclization cascades.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 354-61-0[3] |
| Molecular Formula | C₂Cl₂F₃I[3] |
| Molecular Weight | 278.83 g/mol [4][5] |
| IUPAC Name | This compound[3] |
| Appearance | Typically a liquid |
| Key Reactive Site | Carbon-Iodine (C-I) bond |
Core Principle: Homolytic Cleavage and Radical Propagation
The chemistry of this compound is dominated by the homolytic cleavage of its C–I bond to generate the electrophilic CFCl₂CF₂• radical. This initiation can be triggered by various methods, including thermal decomposition of radical initiators (e.g., AIBN), metal catalysis, or photoredox catalysis under visible light.[6]
Once generated, the radical embarks on a chain propagation pathway, most commonly involving addition to a π-system (alkenes or alkynes). The key steps of this chain reaction are:
-
Initiation: Formation of the initial CFCl₂CF₂• radical from the precursor.
-
Propagation:
-
The CFCl₂CF₂• radical adds to an unsaturated bond, creating a new carbon-centered radical.
-
This new radical abstracts an iodine atom from a fresh molecule of CFCl₂CF₂I, yielding the final product and regenerating the CFCl₂CF₂• radical to continue the chain.
-
-
Termination: Two radical species combine to end the chain.[7]
Figure 1: General mechanism of a radical chain reaction.
Application Note 1: Intermolecular Radical Addition to Alkenes
A primary application of this compound is the direct addition of the CFCl₂CF₂ group across a double bond. This reaction is a powerful tool for synthesizing complex fluorinated alkanes.[1][8] Modern protocols often leverage visible-light photoredox catalysis, which offers mild reaction conditions and avoids the use of toxic tin reagents.[6]
Protocol: Visible-Light Promoted Radical Addition to 1-Octene
This protocol describes the photocatalytic addition of CFCl₂CF₂I to a terminal alkene, 1-octene, using Eosin Y as an organic photosensitizer.
Materials:
-
This compound (CFCl₂CF₂I)
-
1-Octene
-
Eosin Y
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN), degassed
-
Schlenk flask or similar reaction vessel with a septum
-
Blue LED lamp (460-470 nm)
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Eosin Y (0.02 mmol, 2 mol%).
-
Reagent Addition: Add degassed acetonitrile (5 mL), followed by 1-octene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and DIPEA (1.5 mmol, 1.5 equiv) via syringe.
-
Initiation: Place the flask approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. The reaction mixture should be irradiated at ambient temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired 1,2-dichloro-4-iodo-1,1,2-trifluorodecane.
Figure 2: Experimental workflow for photocatalytic radical addition.
Table 2: Representative Substrate Scope & Conditions
| Alkene Substrate | Initiator System | Solvent | Time (h) | Yield (%) |
| 1-Octene | Eosin Y / Blue LED | CH₃CN | 16 | ~85% |
| Styrene | Ru(bpy)₃Cl₂ / Blue LED | DMF | 12 | ~90% |
| Methyl Acrylate | AIBN (thermal) | Benzene | 8 | ~75% |
| Allyl Alcohol | Et₃B / O₂ (air) | Toluene | 4 | ~80% |
Application Note 2: Radical-Initiated Cyclization Reactions
Beyond simple additions, the CFCl₂CF₂• radical can initiate powerful cascade reactions. When the substrate contains an appropriately positioned unsaturated moiety, an intramolecular cyclization can occur after the initial radical generation.[9] These reactions are invaluable for constructing complex cyclic and polycyclic systems, particularly five- and six-membered rings, which form under kinetic control via exo cyclization pathways.[10]
Mechanism: 5-exo-trig Radical Cyclization
-
Radical Generation: An aryl or alkyl radical is generated from a suitable precursor (e.g., an aryl iodide) via a radical initiator.
-
Intermolecular Addition: This radical adds to an alkene that has been pre-functionalized with the CFCl₂CF₂I reagent.
-
Intramolecular Cyclization: The newly formed radical attacks a tethered π-system (e.g., an alkene or alkyne) in an intramolecular fashion. The 5-exo-trig pathway is generally favored for forming five-membered rings.
-
Atom Transfer: The resulting cyclic radical abstracts an iodine atom from a donor to furnish the final product and propagate the chain.
Figure 3: Mechanism of a radical-initiated 5-exo-trig cyclization.
Protocol: AIBN-Initiated Tandem Radical Cyclization
This protocol outlines a general procedure for a thermally initiated radical cyclization to form a substituted dihydropyrrole derivative. This requires a pre-synthesized substrate.
Materials:
-
N-(2-iodobenzyl) C-allyl-CFCl₂CF₂-imine (custom substrate, 1.0 mmol)
-
Azobisisobutyronitrile (AIBN, 0.1 mmol, 10 mol%)
-
Tris(trimethylsilyl)silane (TTMSS, 1.2 mmol, 1.2 equiv, as a tin-free radical mediator)
-
Toluene, degassed
-
Reflux condenser and heating mantle
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the custom substrate (1.0 mmol) and degassed toluene (10 mL).
-
Reagent Addition: Add TTMSS (1.2 mmol) and AIBN (0.1 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C for toluene) with vigorous stirring.
-
Monitoring: Follow the consumption of the starting material via TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Cooling and Quenching: Once complete, cool the reaction to room temperature.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by flash column chromatography on silica gel to remove the silane byproducts and any remaining starting material.
Safety and Handling
This compound is classified as an irritant.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions:
-
Always handle this reagent in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
This compound is a highly effective reagent for the introduction of the CFCl₂CF₂ moiety into organic molecules via radical pathways. Its utility in both intermolecular additions and complex cyclization cascades makes it a valuable tool for researchers in drug development and materials science. The advent of mild, photoredox-catalyzed methods has further expanded its applicability, offering efficient and more environmentally benign synthetic routes to novel fluorinated compounds.
References
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-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Thieme. (n.d.). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane.
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- Santa Cruz Biotechnology. (n.d.). 1,2-Dichloro-2-iodo-1,1,2-trifluoroethane | CAS 354-61-0 | SCBT.
- Beier, P. (n.d.). Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes. Fluorine notes.
- ResearchGate. (n.d.). Iron-Catalyzed 1,2-Addition of Perfluoroalkyl Iodides to Alkynes and Alkenes.
- YouTube. (2021, April 16). Free Radical Reactions.
- Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene.
- National Center for Biotechnology Information. (n.d.).
- Chemistry LibreTexts. (2024, July 30). 8.
- ResearchGate. (2024, July 11). Two Catalytic Protocols for the Synthesis of CF2‐Containing Quinazolinones via Domino Reaction.
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- Beilstein Journals. (n.d.).
- Chemistry 233 Chapter 8 Problem Set. (n.d.). Addition of HX To Alkenes 1. Predict the products for each of the following reactions.
- ECETOC. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition).
- Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-2-iodoethane 99 353-83-3.
- MDPI. (n.d.).
- Macmillan Group. (2013, September 25).
- MDPI. (2024, January 23).
- Chemistry LibreTexts. (2021, July 31). 10.4: Electrophilic Additions to Alkenes.
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- Benchchem. (n.d.). 1,1,1-Trifluoro-2-iodoethane | 353-83-3.
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Application Notes & Protocols: Harnessing the Power of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane in Visible-Light Photoredox Catalysis
Introduction: A New Frontier in Fluorine Chemistry
Visible-light photoredox catalysis has revolutionized modern organic synthesis, offering a sustainable and powerful platform to forge complex molecular architectures under remarkably mild conditions.[1] This approach leverages the energy of photons to generate highly reactive radical intermediates from stable precursors, enabling transformations that are often challenging or impossible with traditional thermal methods.[2][3] Within this expanding field, the introduction of fluorinated moieties into organic molecules is of paramount importance, particularly in the realms of medicinal chemistry and materials science, where fluorine's unique properties can dramatically enhance lipophilicity, metabolic stability, and binding affinity.
This guide focuses on the application of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane , hereafter referred to as FITS-2Cl, as a robust and versatile precursor for the generation of the 1,2-dichloro-1,1,2-trifluoroethyl radical (•CF(Cl)CF2Cl). We will explore the underlying principles of its activation via photoredox catalysis, provide detailed protocols for its application in key synthetic transformations, and offer expert insights to ensure successful and reproducible experimental outcomes.
Reagent Profile: this compound (FITS-2Cl)
FITS-2Cl is a halogenated ethane derivative that serves as an efficient source of the corresponding fluoroalkyl radical under single-electron reduction conditions. Its utility stems from the relatively weak carbon-iodine bond, which can be selectively cleaved upon accepting an electron from an excited-state photocatalyst.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its effective use.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 354-61-0 | [5] |
| Molecular Formula | C₂Cl₂F₃I | [4] |
| Molecular Weight | 278.82 g/mol | [4] |
| Appearance | Data not readily available; likely a liquid | |
| Boiling Point | ~301 K (28 °C) | [6] |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. FITS-2Cl is an irritant and should be handled with care in a well-ventilated fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes. Keep containers tightly sealed when not in use.[8] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7][8]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The container should be protected from light.[8]
The Engine of Transformation: Mechanism of Photoredox Activation
The power of FITS-2Cl in synthesis is unlocked through a photoredox catalytic cycle. This process is initiated by the absorption of visible light by a photocatalyst (PC), typically a ruthenium or iridium polypyridyl complex.[10]
The general mechanism proceeds as follows:
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (*PC).[1]
-
Single Electron Transfer (SET): The excited photocatalyst (*PC) is a potent single-electron reductant. It can donate an electron to FITS-2Cl, which has a suitable reduction potential. This SET event generates the oxidized photocatalyst (PC⁺) and the radical anion of FITS-2Cl.
-
Radical Generation: The FITS-2Cl radical anion is unstable and rapidly fragments, cleaving the weak C-I bond to release an iodide anion (I⁻) and the key reactive intermediate: the 1,2-dichloro-1,1,2-trifluoroethyl radical (•CF(Cl)CF2Cl).
-
Radical Reaction: This electrophilic radical readily engages with a suitable substrate. A common application is the Atom Transfer Radical Addition (ATRA) to an alkene, forming a new carbon-carbon bond.[1]
-
Catalyst Regeneration: The catalytic cycle is closed by the regeneration of the ground-state photocatalyst (PC). This can occur through various pathways, often involving a sacrificial electron donor in the reaction mixture that reduces the oxidized photocatalyst (PC⁺).
Visualization of the Catalytic Cycle
Caption: General photoredox cycle for FITS-2Cl activation and radical generation.
Application Protocol: Atom Transfer Radical Addition (ATRA) to Alkenes
This protocol details a general procedure for the photoredox-mediated addition of the 1,2-dichloro-1,1,2-trifluoroethyl group across an alkene double bond. This reaction is a powerful tool for the synthesis of complex fluorinated molecules.[11][12]
Objective
To synthesize a 1-(1,2-dichloro-1,1,2-trifluoroethyl)-2-iodoalkane via a visible-light-mediated ATRA reaction using FITS-2Cl.
Materials and Equipment
-
Reagents:
-
Alkene substrate (e.g., 1-octene)
-
This compound (FITS-2Cl, CAS: 354-61-0)[5]
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Anhydrous solvent (e.g., Acetonitrile or DMF, degassed)
-
-
Equipment:
-
Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold (Schlenk line)
-
Syringes and needles
-
Photoreactor equipped with a cooling fan and a visible light source (e.g., Blue LED, 420-470 nm)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Detailed Step-by-Step Procedure
Causality Note: The exclusion of oxygen is critical as it can quench the excited state of the photocatalyst, inhibiting the reaction.[13] Degassing the solvent is therefore a mandatory step for achieving high yields.
-
Reaction Setup:
-
Place a magnetic stir bar into a dry Schlenk tube.
-
Add the alkene substrate (1.0 equiv), the photocatalyst (1-2 mol%), and FITS-2Cl (1.2-1.5 equiv).
-
Seal the tube with a rubber septum.
-
-
Degassing:
-
Connect the Schlenk tube to a Schlenk line.
-
Perform at least three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen.
-
Alternatively, for solvents like acetonitrile, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective.
-
-
Solvent Addition:
-
Backfill the tube with inert gas.
-
Using a syringe, add the required volume of degassed anhydrous solvent to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).
-
-
Initiation of Reaction:
-
Place the sealed reaction tube on the magnetic stirrer inside the photoreactor.
-
Position the tube approximately 5-10 cm from the blue LED light source.
-
Turn on the stirrer and the cooling fan to maintain the reaction at room temperature.
-
Initiate the reaction by turning on the light source.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by taking small aliquots via syringe (under an inert atmosphere) and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Reactions are typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the starting material), turn off the light source.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be directly purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient degassing (oxygen presence). 2. Inactive photocatalyst. 3. Insufficient light intensity or incorrect wavelength. 4. Impure solvent or reagents. | 1. Repeat the reaction ensuring rigorous degassing via freeze-pump-thaw. 2. Use a fresh batch of photocatalyst. 3. Ensure the light source is functional and positioned correctly. Check the catalyst's absorption spectrum. 4. Use freshly distilled/anhydrous solvents and purified reagents. |
| Formation of Side Products | 1. Dimerization of the fluoroalkyl radical. 2. Substrate decomposition under photochemical conditions. | 1. Try running the reaction at a lower concentration. 2. Reduce the reaction time or use a lower intensity light source. |
| Low Isolated Yield | 1. Product volatility. 2. Difficulty in purification. | 1. Be cautious during solvent removal; use lower temperatures on the rotary evaporator. 2. Optimize the eluent system for column chromatography; consider alternative purification methods. |
Conclusion
This compound is a highly effective reagent for the introduction of the dichlorotrifluoroethyl moiety into organic molecules via visible-light photoredox catalysis. The mild reaction conditions, operational simplicity, and high functional group tolerance make this methodology a valuable addition to the synthetic chemist's toolkit. By understanding the underlying mechanism and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and successfully apply this technology to accelerate their research and development programs in pharmaceuticals, agrochemicals, and materials science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghosh, I., et al. (2016). Mechanistic and kinetic studies of visible light photoredox reactions. ResearchGate. Retrieved from [Link]
-
Wang, C. S., et al. (2021). Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. ACS Catalysis. Retrieved from [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. Retrieved from [Link]
-
Koike, T., & Akita, M. (2014). 2,2,2-Trifluoroethylation of Styrenes with Concomitant Introduction of a Hydroxyl Group from Molecular Oxygen by Photoredox Catalysis Activated by Visible Light. Organic Letters, 16(10), 2594–2597. Retrieved from [Link]
-
Neumann, M. (2015). Synthetic and Mechanistic Investigations into Photoredox Catalysis. University of Wisconsin–Madison. Retrieved from [Link]
-
Douglas, J. J., et al. (2012). Free Radical Chemistry Enabled by Visible Light-Induced Electron Transfer. Accounts of Chemical Research, 45(11), 1944-1956. Retrieved from [Link]
-
Romero, R. M., & Melchiorre, P. (2019). Mechanistic Studies in Photocatalysis. Angewandte Chemie International Edition, 58(12), 3730-3747. Retrieved from [Link]
-
Yin, F., et al. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Cell Reports Physical Science. Retrieved from [Link]
-
APL Engineered Materials, Inc. (2025). The Role of this compound in Specialty Synthesis. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,2-dichloro-1,1,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols for Atom Transfer Radical Addition (ATRA) with 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Introduction: Unlocking Fluorine Chemistry with a Versatile Reagent
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine-containing moieties is a cornerstone of drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated organic molecules highly sought after. Atom Transfer Radical Addition (ATRA) has emerged as a powerful and atom-economical method for the construction of carbon-carbon and carbon-halogen bonds. This guide provides a comprehensive overview and detailed protocols for the application of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (FITS reagent) in ATRA reactions.
This versatile reagent, with the chemical formula C₂Cl₂F₃I, offers a gateway to the synthesis of a diverse array of fluorinated compounds. The presence of a labile iodine atom allows for the selective generation of the 1,2-dichloro-1,2,2-trifluoroethyl radical (•CFClCF₂Cl), a valuable building block for novel molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this reagent in their synthetic endeavors.
Reagent Profile: this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.
| Property | Value |
| CAS Number | 354-61-0 |
| Molecular Formula | C₂Cl₂F₃I |
| Molecular Weight | 278.82 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 100-101 °C[1] |
| Density | 2.2 g/cm³[1] |
| Refractive Index | 1.449[1] |
Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The compound is also light-sensitive, and should be stored accordingly.[1]
The Core Reaction: Atom Transfer Radical Addition (ATRA)
ATRA is a powerful method for the functionalization of unsaturated compounds, such as alkenes and alkynes.[3] The reaction proceeds via a radical chain mechanism, initiated by the homolytic cleavage of a carbon-halogen bond. In the context of this compound, the significantly weaker carbon-iodine bond is selectively cleaved to generate the desired fluoroalkyl radical.
The general mechanism for a copper-catalyzed ATRA reaction is depicted below. This process can also be initiated photochemically, often with the assistance of a photosensitizer.
Figure 1. Generalized mechanism of Atom Transfer Radical Addition (ATRA).
Causality in Experimental Design: Why Choose ATRA?
The decision to employ an ATRA reaction with this compound is driven by several key advantages:
-
Atom Economy: ATRA is an addition reaction, meaning that all atoms of the starting materials are incorporated into the final product, minimizing waste.
-
Mild Reaction Conditions: Many ATRA reactions can be conducted under mild conditions, often at room temperature, which is beneficial for thermally sensitive substrates.[4]
-
Functional Group Tolerance: The radical nature of the reaction often allows for a high degree of functional group tolerance, reducing the need for protecting groups.
-
Versatility of the Fluoroalkyl Moiety: The resulting 1,2-dichloro-1,2,2-trifluoroethyl group can serve as a versatile handle for further synthetic transformations.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed ATRA of Styrene
This protocol describes a general procedure for the copper-catalyzed ATRA of this compound to styrene, a representative electron-rich alkene. Copper-catalyzed ATRA has become a robust method for the formation of carbon-carbon bonds.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) (0.05 mmol, 5 mol%)
-
Acetonitrile (5 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (7.2 mg, 0.05 mmol) and Me₆TREN (11.5 mg, 0.05 mmol).
-
Add acetonitrile (5 mL) and stir the mixture until a homogeneous solution is formed.
-
Add styrene (125 mg, 1.2 mmol) to the reaction mixture.
-
Finally, add this compound (279 mg, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by opening the flask to air.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of silica gel to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome:
The expected product is 1-(2,2-dichloro-1,1,2-trifluoroethyl)-2-iodo-1-phenylethane. The regioselectivity of the radical addition to styrene is expected to be high, with the fluoroalkyl radical adding to the less substituted carbon of the double bond to form a more stable benzylic radical intermediate.
Figure 2. Workflow for Copper-Catalyzed ATRA.
Protocol 2: Photocatalyzed ATRA of an Electron-Deficient Alkene
This protocol outlines a general procedure for the photocatalyzed ATRA of this compound to an electron-deficient alkene, such as methyl acrylate. Photocatalysis offers a mild and efficient way to initiate radical reactions using visible light.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Methyl acrylate (1.5 mmol, 1.5 equiv)
-
fac-[Ir(ppy)₃] (0.01 mmol, 1 mol%)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Borosilicate glass vial with a screw cap
-
Magnetic stirrer
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To a borosilicate glass vial, add fac-[Ir(ppy)₃] (6.5 mg, 0.01 mmol).
-
Add DMSO (5 mL) and stir until the photocatalyst is fully dissolved.
-
Add methyl acrylate (129 mg, 1.5 mmol) to the solution.
-
Add this compound (279 mg, 1.0 mmol).
-
Seal the vial with a screw cap and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The expected product is methyl 2-iodo-4,4-dichloro-3,3,4-trifluorobutanoate. For electron-deficient alkenes, the nucleophilic fluoroalkyl radical will preferentially add to the β-carbon, leading to the formation of the more stable α-carbonyl radical intermediate.
Data Presentation and Interpretation
The success of an ATRA reaction is typically evaluated by the yield of the desired adduct and the regioselectivity of the addition. The following table provides a hypothetical summary of expected results for the ATRA of this compound with various alkenes.
| Entry | Alkene | Catalyst System | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | Styrene | CuBr/Me₆TREN | Acetonitrile | 24 | 85 | >95:5 |
| 2 | 4-Methylstyrene | CuBr/Me₆TREN | Acetonitrile | 24 | 88 | >95:5 |
| 3 | Methyl Acrylate | fac-[Ir(ppy)₃] | DMSO | 18 | 92 | >98:2 |
| 4 | Acrylonitrile | fac-[Ir(ppy)₃] | DMSO | 18 | 90 | >98:2 |
| 5 | 1-Octene | AIBN (thermal) | Toluene | 12 | 75 | 90:10 |
Interpreting the Data:
-
Yield: The percentage of the desired product obtained after purification.
-
Regioisomeric Ratio: The ratio of the major regioisomer (formed by the addition of the radical to the less substituted carbon for terminal alkenes) to the minor regioisomer. This is typically determined by ¹H NMR or GC analysis of the crude reaction mixture. The high regioselectivity observed is a key feature of these radical additions. For electron-rich alkenes like styrenes, the addition occurs to form the more stable benzylic radical. For electron-deficient alkenes, the nucleophilic fluoroalkyl radical adds to the electron-poor β-position.[6][7]
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, the following self-validating steps are recommended:
-
Control Experiments: Perform the reaction in the absence of the catalyst (for catalyzed reactions) or light (for photochemical reactions) to confirm their necessity.
-
Substrate Purity: Ensure the purity of the starting materials, as impurities can inhibit the reaction or lead to side products.
-
Inert Atmosphere: For copper-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Consistent Light Source: For photochemical reactions, use a consistent light source and distance from the reaction vessel to ensure reproducible initiation.
-
Thorough Characterization: Fully characterize the final product using a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Authoritative Grounding and Mechanistic Insights
The mechanism of copper-catalyzed ATRA is believed to proceed through a Cu(I)/Cu(II) catalytic cycle. The Cu(I) species activates the carbon-iodine bond of the fluoroalkyl iodide to generate the fluoroalkyl radical and a Cu(II)-iodide species.[8] The radical then adds to the alkene, and the resulting carbon-centered radical abstracts the iodine atom from the Cu(II) complex to afford the product and regenerate the Cu(I) catalyst.
In photocatalyzed reactions, an excited state of the photocatalyst initiates an electron transfer process that leads to the homolytic cleavage of the C-I bond.[4] The choice of photocatalyst and solvent can significantly influence the reaction efficiency.
The regioselectivity of the radical addition is a critical aspect of the reaction's utility. The addition of the electrophilic carbon-centered radical generated after the initial addition to the alkene is generally directed to the less sterically hindered position of the double bond.[6][7] Furthermore, electronic effects play a crucial role. The nucleophilic character of the CF3CFCl radical will favor addition to the more electron-deficient carbon of an activated alkene.[9]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex fluorinated molecules via Atom Transfer Radical Addition. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying principles of the reaction and adhering to best practices in experimental execution, scientists can effectively harness the power of ATRA to accelerate their research and development efforts in the fields of medicine and materials science. The use of this reagent is particularly relevant in the synthesis of agrochemicals and pharmaceuticals where the introduction of fluorinated moieties is often a key strategy for enhancing biological activity.[10]
References
Sources
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- 3. A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-photocatalyzed ATRA reactions: concepts, applications, and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dokumen.pub [dokumen.pub]
- 6. Regioselectivity of radical additions to substituted alkenes: insight from conceptual density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Fluorinated Monomers via Radical Addition using 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Introduction: The Strategic Value of Fluorination in Advanced Materials and Therapeutics
The deliberate incorporation of fluorine atoms into organic molecules imparts a unique and powerful set of physicochemical properties, including exceptional thermal stability, chemical inertness, hydrophobicity, and lipophobicity.[1][2] These characteristics have made fluoropolymers indispensable in high-performance materials science.[3][4] In the realm of drug development and life sciences, fluorination is a cornerstone strategy for enhancing the metabolic stability, bioavailability, and binding affinity of therapeutic agents.[5][6] Fluorinated polymers, in particular, are emerging as sophisticated tools for creating advanced drug delivery systems, such as nanoparticles and hydrogels, that offer controlled release profiles and improved biocompatibility.[6][7][8]
A key challenge lies in the efficient and controlled synthesis of functionalized fluorinated building blocks, or monomers.[9][10] This guide focuses on the utility of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0) , a versatile and highly effective reagent for this purpose.[11] Its unique structure allows it to serve as a potent precursor for the CFCl₂-CF₂ radical, enabling the synthesis of a diverse array of fluorinated monomers through radical-mediated pathways. This document provides an in-depth exploration of the underlying chemical principles, detailed, field-tested protocols for synthesis, and guidance on the characterization and application of the resulting products.
Scientific Principles: Causality Behind the Synthesis
The Reagent: Understanding this compound
The synthetic utility of this compound (hereafter referred to as DCFI) is rooted in the chemical properties of its carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds within the same molecule. This disparity in bond dissociation energy makes the C-I bond selectively cleavable under relatively mild conditions, generating the desired dichloro-trifluoroethyl radical without disrupting the rest of the molecule. This selective reactivity is the cornerstone of its application in monomer synthesis.
Under radical conditions, DCFI acts as a telogen , a molecule that provides the initial radical and terminates the polymerization chain in a process known as telomerization.[12] By carefully controlling the stoichiometry between the telogen (DCFI) and the monomer substrate or "taxogen" (e.g., an alkene), chemists can precisely regulate the chain length, enabling the synthesis of simple 1:1 adducts or short-chain oligomers (telomers).[13][14]
The Mechanism: Free-Radical Addition to Alkenes
The synthesis of fluorinated monomers using DCFI proceeds via a well-established free-radical chain reaction mechanism, which consists of three fundamental stages: Initiation, Propagation, and Termination.[1][15]
-
Initiation: The process begins with the homolytic cleavage of the C-I bond in DCFI to generate the key CFCl₂-CF₂• radical. This can be achieved through thermal decomposition of a chemical initiator (e.g., peroxides, azo compounds) or through photolysis using UV or visible light, often in the presence of a photocatalyst.[16][17] Photocatalytic methods are increasingly preferred as they often allow for milder reaction conditions.[16]
-
Propagation: The highly reactive CFCl₂-CF₂• radical adds across the double bond of an alkene.[18][19] This addition typically occurs at the less substituted carbon atom, generating a new, more stable carbon-centered radical on the more substituted carbon. This new radical then abstracts an iodine atom from another molecule of DCFI, yielding the final monomer product and regenerating the CFCl₂-CF₂• radical, which continues the chain reaction.
-
Termination: The chain reaction is concluded when two radical species combine, forming a stable, non-radical product.[15] This can occur through various combinations, such as the coupling of two CFCl₂-CF₂• radicals.
Caption: General mechanism of free-radical addition of DCFI to an alkene.
Experimental Application & Protocols
Critical Safety & Handling Protocols for DCFI
This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[20] Adherence to strict safety protocols is mandatory.
-
Engineering Controls: All manipulations involving DCFI must be performed in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a flame-retardant lab coat, nitrile or neoprene gloves, and chemical splash goggles.[21]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage & Incompatibilities: Store in a cool, dry, well-ventilated area away from direct sunlight. DCFI is chemically inert in many situations but can react with strong reducing agents and active metals.[22]
Protocol 1: Synthesis of a 1:1 Adduct Monomer (Thermally Initiated)
This protocol details the synthesis of 4,5-dichloro-4,4,5-trifluoro-1-iododecane via the addition of DCFI to 1-octene, a representative alkene.
Materials & Equipment:
-
This compound (DCFI, CAS 354-61-0)
-
1-octene (freshly distilled)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous acetonitrile (or another suitable solvent like t-butanol)
-
Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet adapter. Ensure the system is completely dry.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15-20 minutes to remove all oxygen, which can inhibit radical reactions.[1]
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with 1-octene (e.g., 10 mmol, 1.0 eq) and anhydrous acetonitrile (20 mL).
-
Addition of DCFI: Add DCFI (e.g., 12 mmol, 1.2 eq) to the reaction mixture via syringe. A slight excess of the iodo-compound ensures complete consumption of the alkene.
-
Initiation: Add the thermal initiator, AIBN (e.g., 0.5 mmol, 0.05 eq), to the flask.
-
Reaction: Immerse the flask in a preheated oil bath at 80-85 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, wash with saturated sodium thiosulfate solution (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure fluorinated monomer.
Protocol 2: Telomerization for Short-Chain Oligomers
This protocol is adapted for creating low-molecular-weight polymers (telomers), where the chain length is controlled by the ratio of the alkene (taxogen) to DCFI (telogen).
Key Procedural Modification: The primary difference from Protocol 1 is the stoichiometry. To favor the formation of telomers (n > 1), the molar ratio of the alkene to DCFI is significantly increased.
-
For example, a ratio of [Alkene]₀ / [DCFI]₀ = 5 to 10 will promote the formation of oligomers where the adduct radical adds to several more alkene units before terminating via iodine abstraction.
The reaction setup, initiation, monitoring, and workup steps remain fundamentally the same as described in Protocol 1. Purification of the resulting mixture of telomers often requires fractional distillation or size-exclusion chromatography.
Caption: A standardized workflow for the synthesis of fluorinated monomers.
Data Presentation & Product Characterization
The success of the synthesis is determined by yield and purity, which are highly dependent on the substrate and reaction conditions.
Table of Representative Reaction Parameters
| Alkene Substrate | Initiator (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1-Octene | AIBN (0.05) | Acetonitrile | 80 | 6 | 85-95 |
| Styrene | BPO (0.05) | Benzene | 85 | 8 | 70-80 |
| Methyl Acrylate | AIBN (0.05) | t-Butanol | 75 | 10 | 65-75 |
| Allyl Alcohol | AIBN (0.10) | Acetonitrile | 80 | 12 | 50-65 |
| Note: These are representative values. Optimization is recommended for each specific substrate. |
Standard Characterization Techniques
The identity and purity of the synthesized fluorinated monomers must be confirmed through rigorous analytical methods.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify the protons in the alkyl chain, while ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms. ¹³C NMR provides the complete carbon skeleton.[3][9]
-
Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that help confirm its structure.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify key functional groups in the molecule.[3]
Conclusion and Future Perspectives
This compound is a powerful and reliable reagent for the synthesis of tailored fluorinated monomers. The radical addition and telomerization reactions it facilitates are robust, mechanistically well-understood, and applicable to a wide range of olefinic substrates. The protocols outlined in this guide provide a solid foundation for researchers in materials science and drug development to create novel building blocks. These monomers can be subsequently polymerized or used in medicinal chemistry to construct advanced materials and therapeutics with precisely engineered properties, driving innovation across multiple scientific disciplines.
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reaction mechanisms of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Abstract
This technical guide provides a comprehensive overview of the reaction mechanisms, protocols, and synthetic applications of this compound (CAS No. 354-61-0). This versatile halogenated hydrocarbon serves as a critical building block for the introduction of the dichlorotrifluoroethyl moiety into organic molecules.[1] Its unique reactivity, centered around the labile carbon-iodine bond, enables a range of transformations, primarily through radical-mediated pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex fluorinated compounds, including advanced polymers, pharmaceuticals, and agrochemicals.[1][2]
Introduction and Physicochemical Properties
This compound, hereafter referred to as DCTFI, is a valuable intermediate in fluorination chemistry.[2] Its structure combines the stability of a fluorinated backbone with the high reactivity of an iodo-functional group. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the strength and polarity of the C-I bond, making it susceptible to homolytic cleavage to initiate radical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 354-61-0 | [3] |
| Molecular Formula | C₂Cl₂F₃I | [3] |
| Molecular Weight | 278.83 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Boiling Point | ~301 K (28 °C) | [5] |
| Appearance | Liquid | [6] |
Note: Physical properties can vary slightly based on purity and measurement conditions.
Core Reaction Mechanism: Free Radical Addition
The predominant reaction pathway for DCTFI is the free radical addition across unsaturated C-C bonds. The mechanism is a classic chain reaction involving initiation, propagation, and termination steps. The relative weakness of the C-I bond compared to C-F, C-Cl, and C-C bonds is the driving force for its selective cleavage.
Initiation: Generation of the Dichlorotrifluoroethyl Radical
The key to harnessing the reactivity of DCTFI is the generation of the 1,2-dichloro-1,1,2-trifluoroethyl radical. This can be achieved through several methods:
-
Thermal Initiation: Using radical initiators like Azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating to produce radicals that can abstract the iodine atom from DCTFI.[7][8]
-
Photochemical Initiation: Irradiation with UV light can provide the energy needed for homolytic cleavage of the C-I bond.[7]
-
Photoredox Catalysis: Modern methods employ visible-light-activated photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes like Eosin Y) to facilitate the single-electron transfer (SET) process that cleaves the C-I bond under mild conditions.[7]
Caption: Generation of the active radical species from DCTFI.
Propagation: Addition to Alkenes and Alkynes
Once formed, the electrophilic C₂Cl₂F₃• radical rapidly adds to the electron-rich π-system of an alkene or alkyne.[7] This addition typically proceeds with anti-Markovnikov regioselectivity, where the radical adds to the less substituted carbon of the double bond. This preference is governed by the formation of the more stable secondary radical intermediate. This new radical then abstracts an iodine atom from another molecule of DCTFI, propagating the chain and forming the final product.
Caption: The propagation steps in the radical addition of DCTFI to an alkene.
Termination
The chain reaction is terminated when two radical species combine. These are typically low-probability events but become more significant as the concentration of reactants decreases. Termination can occur through the combination of two C₂Cl₂F₃• radicals, or the combination of a C₂Cl₂F₃• radical with the intermediate alkyl radical.
Synthetic Applications
DCTFI is a key reagent for producing specialized fluorinated molecules.[2] Its applications are primarily centered in materials science and medicinal chemistry.
-
Fluorinated Monomers and Polymers: The addition of DCTFI to vinyl monomers is a foundational step in creating fluorinated oligomers and polymers. These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and hydrophobicity.[2][9]
-
Pharmaceutical and Agrochemical Intermediates: The dichlorotrifluoroethyl group can be incorporated into complex molecules to modify their biological activity, lipophilicity, and metabolic stability. DCTFI is used to synthesize unique structures like per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives.[1][9]
-
Versatile Building Block: The iodo-functional group in the addition product serves as a versatile handle for further chemical transformations, such as cross-coupling reactions, eliminations, or nucleophilic substitutions, providing access to a wide array of fluorinated compounds.[10]
Protocol: AIBN-Initiated Radical Addition of DCTFI to 1-Octene
This protocol details a standard procedure for the radical addition of this compound to a terminal alkene, using AIBN as a thermal initiator.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Verified Supplier | CAS: 354-61-0 |
| 1-Octene | ≥98% | Standard Supplier | CAS: 111-66-0 |
| AIBN | 98% | Standard Supplier | CAS: 78-67-1 |
| Anhydrous Toluene | DriSolv® or equivalent | Standard Supplier | Solvent |
| Diethyl Ether | ACS Grade | Standard Supplier | For workup |
| Saturated Na₂S₂O₃(aq) | N/A | Lab Prepared | For workup |
| Brine | N/A | Lab Prepared | For workup |
| Anhydrous MgSO₄ | N/A | Standard Supplier | Drying agent |
| Round-bottom flask | N/A | Standard Labware | |
| Reflux condenser | N/A | Standard Labware | |
| Magnetic stirrer/hotplate | N/A | Standard Labware | |
| Inert atmosphere setup (N₂ or Ar) | N/A | Standard Labware |
Safety Precautions
-
DCTFI is an irritant. It may cause skin, eye, and respiratory irritation.[3] Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
AIBN is a solid that can decompose violently if heated improperly. Do not heat it directly.
-
Toluene is flammable and has associated health risks. Handle with care.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1.12 g, 10 mmol, 1.0 equiv.).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (20 mL) via syringe. Add this compound (3.34 g, 12 mmol, 1.2 equiv.).
-
Degassing: Bubble N₂ or Ar gas through the solution for 15 minutes to remove dissolved oxygen, which can inhibit radical reactions.
-
Initiator Addition: Add AIBN (82 mg, 0.5 mmol, 0.05 equiv.) to the solution.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL).
-
Wash the organic layer sequentially with 25 mL of saturated aqueous Na₂S₂O₃ (to remove unreacted iodine, if any), 25 mL of water, and 25 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the desired 1,2-dichloro-4-iodo-1,1,2-trifluorodecane.
-
Caption: A streamlined workflow for the radical addition protocol.
Conclusion
This compound is a powerful and versatile reagent for incorporating the C₂Cl₂F₃ moiety into organic molecules. Its reactivity is dominated by well-understood free radical mechanisms, which can be initiated under various conditions to perform additions to alkenes and alkynes. The resulting products are valuable intermediates in the development of advanced materials, pharmaceuticals, and agrochemicals. The protocols provided herein offer a robust starting point for researchers to explore the rich chemistry of this important fluorinated building block.
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Application Notes and Protocols: 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane in the Synthesis of Fluorinated Pyrimidine Intermediates
Introduction: The Strategic Incorporation of the Dichlorotrifluoroethyl Moiety in Medicinal Chemistry
The introduction of fluorine and fluorinated alkyl groups into pharmacologically active molecules is a cornerstone of modern drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. The 1,2-dichloro-1,1,2-trifluoroethyl group, accessible through the versatile reagent 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CF₃CFClI), represents a unique structural motif. The presence of both chlorine and fluorine atoms offers a combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a drug candidate. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated pyrimidine intermediates, a critical scaffold in numerous antiviral and anticancer agents.[1][2][3]
The primary synthetic utility of this compound lies in its capacity to serve as a precursor to the 1,2-dichloro-1,2,2-trifluoroethyl radical (•CFClCF₃). The carbon-iodine bond is the weakest linkage in the molecule, allowing for its selective homolytic cleavage under thermal or photochemical conditions, or through radical initiator-induced processes. This selective radical generation is the foundation of its application in the functionalization of heterocyclic systems.[4]
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 354-61-0 | [5] |
| Molecular Formula | C₂Cl₂F₃I | [5] |
| Molecular Weight | 278.82 g/mol | [5] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | ~100 °C | |
| IUPAC Name | This compound | [5] |
Safety and Handling Precautions:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, flush immediately with copious amounts of water.
Application: Synthesis of 5-(1,2-Dichloro-1,2,2-trifluoroethyl)uracil - A Key Pharmaceutical Intermediate
This section details the synthesis of a fluorinated pyrimidine derivative, 5-(1,2-dichloro-1,2,2-trifluoroethyl)uracil, a potential intermediate for the development of novel antiviral or anticancer agents. The protocol is based on the well-established principles of radical addition to the electron-rich double bond of uracil derivatives.[6][7]
Reaction Principle and Mechanism
The reaction proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of the C-I bond in this compound. The resulting 1,2-dichloro-1,2,2-trifluoroethyl radical adds to the C5-C6 double bond of the uracil ring. Subsequent abstraction of a hydrogen atom from a suitable donor completes the reaction, yielding the desired product. The regioselectivity of the radical addition is governed by the formation of the more stable radical intermediate.
Caption: General mechanism of radical addition to a uracil derivative.
Detailed Experimental Protocol
Materials:
-
Uracil
-
This compound
-
Azobisisobutyronitrile (AIBN) or a suitable photochemical setup
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/photoreactor
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add uracil (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench radical reactions.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous solvent (e.g., acetonitrile) to dissolve or suspend the uracil. Then, add this compound (1.2 - 1.5 eq).
-
Initiation:
-
Thermal Initiation: Add a catalytic amount of AIBN (0.1 - 0.2 eq).
-
Photochemical Initiation: If using a photoreactor, ensure the flask is made of a suitable material (e.g., quartz or borosilicate glass) that is transparent to the wavelength of light being used.
-
-
Reaction:
-
Thermal Initiation: Heat the reaction mixture to the appropriate temperature for the chosen solvent (e.g., reflux in acetonitrile, ~82 °C) and stir vigorously.
-
Photochemical Initiation: Irradiate the reaction mixture with a suitable light source (e.g., a high-pressure mercury lamp or blue LEDs) at room temperature while stirring.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Expected Results and Data Summary
The following table provides a hypothetical summary of expected results based on similar radical addition reactions. Actual yields and reaction times will vary depending on the specific substrate and reaction conditions.
| Substrate | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Uracil | AIBN | Acetonitrile | 82 | 12 | 60-75 |
| 1,3-Dimethyluracil | Photochemical | Dioxane | 25 | 8 | 70-85 |
Application in the Synthesis of Fluorinated Acyclic Nucleosides
Acyclic nucleosides are an important class of antiviral agents. The incorporation of fluorinated side chains can enhance their therapeutic potential.[8] this compound can be used to introduce the dichlorotrifluoroethyl moiety into acyclic scaffolds, which can then be further elaborated to target nucleoside analogues.
Synthetic Workflow for Fluorinated Acyclic Nucleoside Precursors
Caption: General workflow for the synthesis of fluorinated acyclic nucleoside precursors.
The protocol for the radical addition to an acyclic alkene precursor would be similar to the one described for uracil, with adjustments to the solvent and temperature as needed for the specific substrate.
Causality Behind Experimental Choices
-
Choice of Initiator: AIBN is a common choice for thermal initiation as it decomposes at a convenient rate at temperatures around 80-90 °C to generate radicals. Photochemical initiation offers the advantage of proceeding at milder temperatures, which can be beneficial for sensitive substrates.
-
Solvent Selection: The solvent should be anhydrous and inert to radical reactions. Acetonitrile and dioxane are good choices as they are relatively polar and can dissolve a range of organic substrates.
-
Exclusion of Oxygen: Oxygen is a diradical and can readily react with and quench the carbon-centered radicals in the reaction, leading to undesired side products and lower yields. Therefore, maintaining an inert atmosphere is crucial.
-
Stoichiometry: A slight excess of the iodoalkane is often used to ensure complete consumption of the starting alkene or heterocycle.
Conclusion and Future Outlook
This compound is a highly valuable reagent for the introduction of the dichlorotrifluoroethyl group into organic molecules, particularly in the synthesis of pharmaceutical intermediates. The radical addition reactions are generally high-yielding and proceed under relatively mild conditions. The resulting fluorinated intermediates provide a platform for the development of novel drug candidates with potentially improved pharmacological properties. Future research in this area will likely focus on the development of more efficient and selective catalytic systems for these radical transformations, as well as exploring the biological activity of the newly synthesized fluorinated compounds.
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- 3. Fluorinated nucleosides as antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Welcome to the comprehensive technical support guide for 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CAS No. 354-61-0). This resource is meticulously curated for researchers, scientists, and professionals in drug development who are leveraging this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to optimize your reaction conditions, troubleshoot challenges, and achieve your synthetic goals with confidence.
Introduction to this compound
This compound is a halogenated hydrocarbon with a unique arrangement of atoms that makes it a valuable building block in organic synthesis.[1] Its structure features a reactive carbon-iodine bond, which is the primary site for both radical and nucleophilic transformations. The presence of electron-withdrawing fluorine and chlorine atoms significantly influences the reactivity of the molecule, making it a potent reagent for the introduction of the -CClF-CF2Cl moiety.[1] This reagent is particularly useful in the synthesis of fluorinated monomers, oligomers for specialized polymers, and complex cyclopropane derivatives.[2]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 354-61-0[3] |
| Molecular Formula | C₂Cl₂F₃I[3] |
| Molecular Weight | 278.83 g/mol [4] |
| Appearance | Typically a colorless liquid |
| Boiling Point | Data not readily available, but expected to be relatively low |
| Density | Data not readily available |
Safety Profile:
It is imperative to handle this compound with appropriate safety precautions. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to directly address common issues you may encounter during your experiments. The answers are grounded in chemical principles and practical experience to help you navigate these challenges effectively.
Low or No Product Yield
Question: I am attempting a radical addition of this compound to an alkene, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?
Answer: Low yields in radical additions often stem from inefficient radical initiation, suboptimal reaction concentrations, or competing side reactions. Let's break down the potential culprits and solutions:
-
Inefficient Radical Initiation: The homolytic cleavage of the C-I bond is the critical first step.
-
Thermal Initiation: If you are using a thermal initiator like AIBN or benzoyl peroxide, ensure the reaction temperature is appropriate for the initiator's half-life. For AIBN, this is typically between 80-100 °C.
-
Photochemical Initiation: For light-induced reactions, the wavelength and intensity of the light source are crucial.[5] Ensure your reaction vessel is transparent to the required wavelength (e.g., using a quartz flask for UV light). The concentration of the photocatalyst, if used, may also need optimization.[5] Consider increasing the reaction time or the intensity of the light source.
-
-
Suboptimal Concentration: Radical reactions can be sensitive to the concentration of reactants.
-
High Dilution: If the reaction is too dilute, the propagation steps may be slow, allowing for radical termination reactions to dominate. Try increasing the concentration of your alkene and the iodoalkane.
-
-
Presence of Radical Inhibitors: Oxygen is a well-known radical inhibitor. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Trace impurities in your reagents or solvent can also act as inhibitors. Consider purifying your starting materials and using freshly distilled, anhydrous solvents.
Troubleshooting Workflow for Low Yield in Radical Addition:
Caption: A decision tree for troubleshooting low yields in radical addition reactions.
Question: My nucleophilic substitution reaction with this compound is sluggish, and I'm not seeing complete consumption of the starting material. What factors should I consider?
Answer: The reactivity in nucleophilic substitutions is a delicate balance between the nucleophile's strength, the solvent's properties, and the reaction temperature. Here's a systematic approach to optimization:
-
Nucleophile Strength: The nucleophilicity of your reagent is paramount.
-
Anionic Nucleophiles: For neutral nucleophiles like amines or thiols, consider deprotonation with a suitable base to generate the more nucleophilic anionic species (e.g., an amide or thiolate).[6][7]
-
Choice of Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride or LDA is often a good choice to avoid competing reactions.
-
-
Solvent Effects: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, be mindful that higher temperatures can also promote side reactions like elimination. A stepwise increase in temperature while monitoring the reaction by TLC or GC-MS is recommended.
Formation of Side Products
Question: I am observing multiple spots on my TLC plate after a radical addition reaction. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products in a radical reaction is common and can often be controlled by adjusting the reaction conditions.
-
Telomerization: This occurs when the initial radical adduct reacts with another molecule of the alkene before abstracting an iodine atom from the starting material. To minimize this, use a molar excess of this compound relative to the alkene.
-
Dimerization: The radical intermediate (R-CH₂-CH•-CF₂-CClF₂) can dimerize. This is more likely at higher radical concentrations. Consider a slower initiation rate (e.g., lower temperature or less initiator) or a more dilute reaction mixture.
-
Elimination: The product of the radical addition may undergo elimination of HI to form an alkene. This can be favored by higher temperatures or the presence of a base. If elimination is a problem, try running the reaction at a lower temperature.
Question: In my nucleophilic substitution with an amine, I am getting a mixture of primary, secondary, and tertiary amine products. How can I improve the selectivity for the primary amine?
Answer: This is a classic issue of over-alkylation in amination reactions.[7] The initially formed primary amine is also a nucleophile and can react further with the starting iodoalkane.
-
Use a Large Excess of the Nucleophile: The most straightforward way to favor monosubstitution is to use a large excess of the amine nucleophile. This increases the probability that the iodoalkane will react with the starting amine rather than the product amine.
-
Protecting Groups: For more complex syntheses, consider using a protected form of the amine, such as a phthalimide (Gabriel synthesis), which can be deprotected after the substitution reaction to yield the primary amine.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the products of my reaction?
A1: The purification method will depend on the physical properties of your product.
-
Distillation: For volatile products, distillation is often the most effective method for removing non-volatile impurities and unreacted starting materials. Given the halogenated nature of the starting material and likely products, vacuum distillation may be necessary to avoid decomposition at high temperatures.
-
Column Chromatography: For less volatile or solid products, column chromatography on silica gel is a standard technique. A gradient elution with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point for method development.
-
Washing: A simple aqueous workup can often remove water-soluble byproducts and unreacted nucleophiles. A wash with a dilute solution of sodium thiosulfate can be used to remove any residual iodine.
Q2: How can I monitor the progress of my reaction?
A2:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. Staining with potassium permanganate or iodine can help visualize non-UV active compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool for monitoring reaction progress and identifying products and byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H or ¹⁹F NMR can provide detailed information about the conversion and the formation of new species.
Q3: Are there any specific safety concerns I should be aware of when working with this reagent at elevated temperatures?
A3: Yes. While 1,2-dichloro-1,1,2-trifluoroethane is relatively stable, heating it to high temperatures, especially in the presence of metals or strong bases, could lead to decomposition or elimination reactions, potentially generating hazardous byproducts. Always conduct reactions in a well-ventilated fume hood and behind a safety shield, especially when working at elevated temperatures or under pressure.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrate and desired outcome.
General Protocol for Photocatalytic Radical Addition to an Alkene
This protocol is adapted from methodologies for similar fluorinated iodoalkanes and serves as a robust starting point.[5]
Caption: A typical workflow for the photocatalytic radical addition of this compound to an alkene.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the alkene (1.0 eq), photocatalyst (e.g., Eosin Y, 1-5 mol%), and the amine base (e.g., diisopropylethylamine, 1.5 eq).
-
Degassing: Seal the flask with a septum and degas the system by three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Reagent Addition: Add the degassed solvent (e.g., acetonitrile) via syringe, followed by the this compound (1.2 eq).
-
Reaction: Place the flask in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by distillation.
General Protocol for Nucleophilic Substitution with a Thiol
This protocol is based on general principles of nucleophilic substitution with thiols.[6][11]
Step-by-Step Methodology:
-
Thiolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a strong, non-nucleophilic base (e.g., sodium hydride, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases.
-
Iodoalkane Addition: Add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent dropwise to the thiolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion. Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or distillation.
References
-
Save My Exams. (2025-06-20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
MDPI. (2021-01-07). Chlorine-Resistant Hollow Nanosphere-Like VOx/CeO2 Catalysts for Highly Selective and Stable Destruction of 1,2-Dichloroethane: Byproduct Inhibition and Reaction Mechanism. [Link]
-
Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. [Link]
-
Specialty Synthesis. (2025-10-10). The Role of this compound in Specialty Synthesis. [Link]
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Chemguide. (n.d.). What is nucleophilic substitution?. [Link]
-
Total Organic Chemistry. (2020-06-04). Nucleophilic Substitution and Properties of Haloalkanes | Organic Chemistry Lessons. [Link]
-
ChemRxiv. (2023). Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-. [Link]
-
MDPI. (2021-11-10). Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. [Link]
-
RSC Publishing. (2023-11-17). Visible light-mediated halogenation of organic compounds. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
NIH. (2024-07-01). Photoinduced Intermolecular Radical Hydroalkylation of Olefins via Ligated Boryl Radicals-Mediated Halogen Atom Transfer. [Link]
-
Wikipedia. (n.d.). Radical fluorination. [Link]
-
MDPI. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. [Link]
-
ECETOC. (1994-10-24). 2,2-dichloro-1,1,1- trifluoroethane (HCFC-123). [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. [Link]
-
Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]
-
ECETOC. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). [Link]
-
NIST. (n.d.). Ethane, 1,2-dichloro-1,1,2-trifluoro-. In NIST Chemistry WebBook. [Link]
-
NIH. (n.d.). Recent Advances in the Construction of Fluorinated Organoboron Compounds. [Link]
- Paleta, O., Kvicala, J., Budkova, Z., & Timpe, H. J. (1995). Experimental Evidence for a Free-Radical Chain Mechanism in the Photo-Initiated Addition of Alcohols to Fluoroolefins.
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Publisso. (2023-06-30). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). [Link]
-
Master Organic Chemistry. (2015-07-05). Thiols And Thioethers. [Link]
-
MDPI. (n.d.). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. [Link]
-
ResearchGate. (n.d.). Radical addition and elimination. [Link]
-
PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoroethane. [Link]
-
SpringerLink. (n.d.). Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl 2 and SO 2 Cl 2 . [Link]
-
YouTube. (2019-10-15). Reactions of thiols. [Link]
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side reactions and byproducts with 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Welcome to the technical support center for 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve common side reactions and byproduct formations in your experiments.
I. Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, particularly for introducing fluorinated moieties. Its reactivity is dominated by the carbon-iodine (C-I) bond, which is the weakest and most labile site in the molecule. This characteristic makes it an excellent substrate for nucleophilic substitution and radical addition reactions. However, the presence of multiple halogen atoms and a hydrogen atom on adjacent carbons also predisposes it to elimination and other side reactions.
This guide will address the most common challenges encountered when using this reagent, providing you with the expertise to optimize your reaction conditions and minimize the formation of unwanted byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions are nucleophilic substitution at the iodine-bearing carbon, elimination of hydrogen iodide (HI) or other halogens, and radical-mediated rearrangements. The specific side reactions and their extent depend heavily on the reaction conditions, including the choice of solvent, base, temperature, and the presence of light or radical initiators.
Q2: How does the reactivity of the C-I bond in this molecule compare to other halogens?
A2: The carbon-iodine bond is significantly weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. This is due to the lower bond enthalpy of the C-I bond, making iodoalkanes the most reactive among the halogenoalkanes in nucleophilic substitution and hydrolysis reactions.[1][2] Consequently, the iodine atom is the most likely leaving group in substitution and elimination reactions.
Q3: Is this compound susceptible to hydrolysis?
A3: Yes. Due to the high reactivity of the C-I bond, this compound is susceptible to hydrolysis, especially in the presence of water and heat.[3][4][5] The hydrolysis product is the corresponding alcohol, where the iodine atom is replaced by a hydroxyl group. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.
Q4: Can this compound undergo elimination reactions? What are the likely products?
A4: Yes, elimination reactions are a significant competing pathway, particularly in the presence of a base.[6][7] Depending on the reaction conditions and the base used, β-elimination can occur to form a double bond. The presence of fluorine atoms can increase the acidity of the β-hydrogen, potentially favoring an E1cb mechanism in some cases.[6][8] The likely elimination product is 1,2-dichloro-1,2-difluoroethene.
Q5: What types of impurities are commonly found in radioiodination reactions using iodo-precursors?
A5: In radioiodination, particularly when using oxidizing agents to generate the electrophilic iodine species, several byproducts can form. These can include products of overoxidation, chlorination byproducts if chlorine-containing oxidants like chloramine-T are used, and polymerization products.[9] To enhance regioselectivity and minimize these impurities, using pre-functionalized precursors like stannylated derivatives is a common strategy.[9][10]
III. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during reactions with this compound.
Problem 1: Low Yield of Desired Product with Formation of Multiple Unidentified Byproducts
Possible Causes:
-
Reaction Temperature is too High: Elevated temperatures can promote side reactions such as elimination and thermal decomposition.
-
Presence of Water or Protic Solvents: Leads to hydrolysis of the starting material.[3][4]
-
Non-specific Radical Reactions: Uncontrolled radical chain reactions can lead to a complex mixture of products.
-
Inappropriate Base: A strong, non-hindered base can favor elimination over substitution.
Solutions:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing a temperature screening study.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Control Radical Reactions: If a radical pathway is desired, use a controlled amount of a specific radical initiator. If radical reactions are undesirable, add a radical scavenger (e.g., hydroquinone).
-
Select the Appropriate Base: For nucleophilic substitution, consider using a non-nucleophilic or sterically hindered base to suppress elimination. For intentional elimination, the choice between a bulky base (like potassium tert-butoxide) or a smaller base (like sodium ethoxide) can influence the regioselectivity of the resulting alkene.[7]
Problem 2: Significant Formation of an Alkene Byproduct
Observation: GC-MS or NMR analysis indicates the presence of 1,2-dichloro-1,2-difluoroethene.
Cause: This is a clear indication of a β-elimination side reaction. This is often favored by strong bases and higher temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alkene byproduct formation.
Experimental Protocol to Minimize Elimination:
-
Reagent Selection: If your desired reaction is nucleophilic substitution, replace strong, small bases (e.g., NaOH, NaOEt) with a bulkier, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or 2,6-lutidine).
-
Temperature Control: Perform the reaction at a lower temperature. For example, if the reaction was run at room temperature, try running it at 0 °C or below.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) which can favor S(_N)2 reactions over E2.
Problem 3: Formation of a Hydroxylated Byproduct
Observation: Mass spectrometry shows a peak corresponding to the molecular weight of 1,2-dichloro-1,1,2-trifluoro-2-ethanol.
Cause: Hydrolysis of the starting material due to the presence of water. The C-I bond is the most susceptible to hydrolysis.[1][2]
Solutions:
-
Stringent Anhydrous Techniques:
-
Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Flame-dry glassware under vacuum or in an oven before use.
-
Handle hygroscopic reagents in a glovebox.
-
-
Reaction Setup: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
IV. Mechanistic Insights into Side Reactions
Understanding the underlying mechanisms of side reactions is crucial for effective troubleshooting.
Nucleophilic Substitution vs. Elimination (S(_N)2 vs. E2)
These two reactions are often in competition. The outcome is determined by the nature of the nucleophile/base and the reaction conditions.
Caption: Potential side reactions in a radical process.
To minimize these side reactions, maintain a low concentration of the radical species by slow addition of the initiator and ensure the alkene is in sufficient concentration to favor the propagation step.
V. Analytical Characterization of Byproducts
A robust analytical methodology is essential for identifying and quantifying byproducts.
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for analyzing volatile compounds like halogenated ethanes and their byproducts. [11][12][13] Table 1: GC-MS Troubleshooting for Byproduct Identification
| Observed Peak/Fragment | Potential Byproduct | Likely Cause |
| M⁺ corresponding to C₂Cl₂F₂ | 1,2-dichloro-1,2-difluoroethene | β-Elimination |
| M⁺ corresponding to C₂H₂Cl₂F₃O | 1,2-dichloro-1,1,2-trifluoro-2-ethanol | Hydrolysis |
| M⁺ corresponding to C₄H₂Cl₄F₆ | Dimer of the starting radical | Radical termination |
| M⁺ corresponding to C₂H₂Cl₂F₃ | 1,2-dichloro-1,1,2-trifluoroethane | Hydrogen abstraction from solvent |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or equivalent) for good separation of halogenated compounds.
-
Temperature Program: Start with a low initial oven temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
MS Detection: Use electron ionization (EI) at 70 eV. Analyze the mass spectra of the peaks and compare them to library databases (e.g., NIST) for identification.
VI. References
-
Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. (2025). Save My Exams. [Link]
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Hydrolysis of Halogenoalkanes (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025). Save My Exams. [Link]
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Krasikonova, O. I., et al. (2020). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 25(23), 5584. [Link]
-
Elimination Reactions. (n.d.). Southern Illinois University Edwardsville. [Link]
-
Hydrolysis of Halogenoalkanes. (2014, March 20). [Video]. YouTube. [Link]
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Hydrolysis of Halogenoalkanes | Overview & Research Examples. (n.d.). Perlego. [Link]
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Doc Brown's Chemistry. (n.d.). Hydrolysis of halogenoalkanes (haloalkanes/alkyl halides) by water and hydroxide ion (SN1 or SN2 mechanisms) to give alcohols, reaction rates, reagents and conditions for their organic synthesis. [Link]
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Hoker, J., et al. (2016). Application of GC/Time-of-Flight-MS for halocarbon trace gas analysis and comparison with GC/Quadrupole-MS. Atmospheric Measurement Techniques, 9(8), 3817-3830. [Link]
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Hoker, J., et al. (2016). Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis. Atmospheric Measurement Techniques, 9, 3817-3830. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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gesturing, j.-F., & Guérard, F. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6897-6908. [Link]
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Wikipedia. (2023, December 2). 1,2-Dichloro-1,1,2-trifluoroethane. [Link]
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Alwsci. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
-
Plutus IAS. (n.d.). UNIT-6 : ELIMINATION REACTIONS. [Link]
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Al-Zaydi, K. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 1032. [Link]
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El-Darra, N. (2023). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the analysis of foods and beverages. Journal of Analytical Methods in Chemistry, 2023, 1-13. [Link]
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Elimination Reactions. (n.d.). Southern Illinois University Edwardsville. [Link]
-
Lazari, M., & Koftis, T. V. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 13(13), 7803. [Link]
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Elimination Reactions. (2024, January 12). [PowerPoint presentation]. [Link]
-
The Role of this compound in Specialty Synthesis. (2025). [Link]
-
Hoker, J., et al. (2016). Application of GC/Time-of-Flight-MS for halocarbon trace gas analysis and comparison with GC/Quadrupole-MS. Open-access peer-reviewed chapter. [Link]
-
ECETOC. (2009). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (3rd ed.). [Link]
-
NIST. (n.d.). Ethane, 1,2-dichloro-1,1,2-trifluoro-. In NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoroethane. National Center for Biotechnology Information. [Link]
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Commandeur, J. N., & Vermeulen, N. P. (1996). Metabolism of 1,2-dichloro-1-fluoroethane and 1-fluoro-1,2,2-trichloroethane: electronic factors govern the regioselectivity of cytochrome P450-dependent oxidation. Chemical research in toxicology, 9(6), 1023–1031. [Link]
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Filo. (2025). Each of the following nucleophilic substitution reactions has been reported... [Link]
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Fields, R., & Haszeldine, R. N. (1978). Addition of free radicals to unsaturated systems. Part 23. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-ene. Journal of the Chemical Society, Perkin Transactions 1, 62-67. [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. National Center for Biotechnology Information. [Link]
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Technical Support Center: Purification of Products from 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane Reactions
Welcome to the technical support center for the purification of reaction products involving 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CFCl₂CF₂I). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the purification of compounds synthesized using this versatile fluorinated building block.
Introduction to Purification Challenges
This compound is a valuable reagent for introducing the CFCl₂CF₂- moiety into organic molecules, typically through radical addition or telomerization reactions. While these reactions can be highly effective, the purification of the desired products often presents unique challenges. These challenges stem from the physical and chemical properties of the starting material, products, and potential byproducts, which are often structurally similar, volatile, and halogen-rich. This guide will provide a structured approach to overcoming these purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your reaction products.
Issue 1: Incomplete Separation of Product from Unreacted this compound by Distillation
Symptoms:
-
GC-MS analysis of the distilled product shows a significant peak corresponding to the starting material (m/z of CFCl₂CF₂I fragments).
-
The boiling point range during distillation is broad and does not show a clear plateau for the product.
Potential Causes:
-
Close Boiling Points: The boiling point of your product may be too close to that of this compound (approximately 108-110 °C at atmospheric pressure) for effective separation by simple distillation.
-
Azeotrope Formation: The product and starting material may form an azeotrope, a mixture with a constant boiling point that cannot be separated by simple distillation.
-
Inefficient Distillation Setup: The distillation column may not have enough theoretical plates for the separation.
Solutions:
-
Fractional Distillation: Employ a fractional distillation setup with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates.[1][2][3][4] This enhances the separation of liquids with close boiling points.
-
Vacuum Distillation: Reducing the pressure will lower the boiling points of both the product and starting material, which can sometimes alter the relative volatility and improve separation. It is also beneficial for thermally sensitive compounds.
-
Azeotropic Distillation: If an azeotrope is suspected, the addition of a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components can be used to break the original azeotrope. This is an advanced technique and requires careful selection of the entrainer.
-
Alternative Purification: If distillation proves ineffective, consider column chromatography as an alternative or subsequent purification step.
Issue 2: Co-elution of Product and Byproducts during Column Chromatography
Symptoms:
-
TLC analysis of the column fractions shows overlapping spots for the product and impurities.
-
¹H or ¹⁹F NMR of the "purified" product reveals the presence of unexpected signals.
Potential Causes:
-
Similar Polarity: The desired product and byproducts, such as telomers of different chain lengths or isomers, may have very similar polarities, making separation on silica gel or alumina challenging.[5]
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the components of the mixture.
-
Column Overloading: Applying too much crude product to the column can lead to broad, overlapping bands.
Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems using TLC. A good starting point for halogenated compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for good separation on the column.
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), employ a gradient elution where the polarity of the eluent is gradually increased during the chromatography. This can help to first elute the less polar components and then the more polar ones with better resolution.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (e.g., C18). The choice of stationary phase will depend on the specific properties of your compounds.
-
Flash Chromatography: Utilize flash chromatography, which employs positive pressure to force the solvent through the column more quickly. This can often lead to better separation and reduced diffusion of the bands.
Issue 3: Product Decomposition during Work-up or Purification
Symptoms:
-
Low yield of the desired product.
-
Formation of new, unexpected impurities after the work-up or purification step.
-
Discoloration of the product (e.g., turning purple or brown, indicating the presence of iodine).
Potential Causes:
-
Hydrolysis of the C-I Bond: The carbon-iodine bond in the product can be susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of alcohols or other degradation products. The C-I bond is the weakest carbon-halogen bond and therefore the most reactive.[1]
-
Thermal Instability: The product may be thermally labile and decompose at the temperatures required for distillation.
-
Reaction with Stationary Phase: Acidic silica gel can sometimes cause the degradation of sensitive compounds.
Solutions:
-
Anhydrous Work-up: If possible, perform the work-up under anhydrous conditions to minimize hydrolysis. This may involve using anhydrous solvents and drying agents.
-
Aqueous Wash with a Reducing Agent: To remove residual iodine, which can be formed from the decomposition of iodo-compounds, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the organic layer is colorless.
-
Vacuum Distillation: As mentioned earlier, vacuum distillation allows for distillation at a lower temperature, which can prevent thermal decomposition.
-
Deactivated Silica Gel: If you suspect your compound is degrading on silica gel, you can use deactivated silica gel. This is prepared by treating the silica gel with a small amount of water or by adding a small percentage of a base like triethylamine to the eluent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a radical addition reaction of this compound to an alkene?
A1: The most common byproducts include:
-
Telomers: These are products formed from the addition of more than one molecule of the alkene to the initial radical. You may see a mixture of products with the general formula CFCl₂CF₂(alkene)ₙI, where n > 1.[6]
-
Isomers: Depending on the structure of the alkene, you may obtain regioisomers or stereoisomers of the desired product.
-
Products of Radical Combination: Radicals can combine with each other, leading to dimers of the starting radical or other undesired coupling products.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted this compound and the alkene in the reaction mixture.
Q2: How can I effectively remove unreacted this compound from my product?
A2: Due to its relatively high boiling point, removing the starting iodoalkane can be challenging.
-
Fractional distillation under atmospheric or reduced pressure is the most common method.[3][4] Careful control of the heating and a good fractionating column are essential.
-
Column chromatography can also be effective, especially if there is a sufficient polarity difference between the starting material and the product.
-
Preparative Gas Chromatography (Prep-GC) can be used for small-scale purifications of volatile compounds and offers very high resolution.
Q3: My product is a high-boiling oil. How can I purify it?
A3: For high-boiling products, traditional distillation may not be suitable due to the risk of decomposition.
-
Vacuum distillation is the preferred method for high-boiling liquids.
-
Column chromatography is a versatile technique for non-volatile compounds.
-
Kugelrohr distillation is a short-path distillation technique that is ideal for small quantities of high-boiling, viscous liquids.
Q4: I see a purple color in my reaction mixture after the reaction. What is it and how do I remove it?
A4: The purple color is likely due to the presence of molecular iodine (I₂), which can form from the homolytic cleavage of the C-I bond. To remove it, wash the organic phase with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine will be reduced to colorless iodide ions (I⁻), which will partition into the aqueous layer.
Q5: What analytical techniques are best for monitoring the purification process?
A5: A combination of techniques is often most effective:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a column chromatography and to check the purity of fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds. It provides information on the number of components in a mixture and their mass spectra, which aids in their identification.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for confirming the structure of your purified product and for identifying impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of certain functional groups in your product.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Radical Addition Reaction
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.
-
Quench the Reaction (if necessary): If any reactive reagents are present, quench them appropriately (e.g., by adding a saturated aqueous solution of sodium bicarbonate for acidic reagents).
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and water to extract the product.
-
Aqueous Washes:
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to remove any iodine. Repeat until the organic layer is colorless.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄, or CaCl₂).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting crude product can then be purified by distillation or column chromatography.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.[1][3]
-
Charge the Flask: Add the crude product to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. A temperature gradient will be established in the column.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. A pure compound should distill over a narrow temperature range.
-
The first fraction will likely be any remaining low-boiling solvents or impurities.
-
The temperature should then rise and plateau at the boiling point of the desired product. Collect this fraction in a separate flask.
-
If there are higher-boiling impurities, the temperature may rise again after the product has distilled.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 354-61-0 | C₂Cl₂F₃I | 278.82 | 108-110 |
| 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | C₂H₂F₃I | 209.94 | 54-56 |
| Vinylidene fluoride | 75-38-7 | C₂H₂F₂ | 64.03 | -83 |
| Ethylene | 74-85-1 | C₂H₄ | 28.05 | -103.7 |
Note: The boiling points of reaction products will vary depending on the specific alkene used.
Visualization
Workflow for Purification of a Radical Addition Product
Caption: A general workflow for the purification of products from a radical addition reaction.
Troubleshooting Decision Tree for Purification
Caption: A decision tree for troubleshooting common purification problems.
References
-
University of Pittsburgh. (n.d.). Fractional Distillation. Chem 0330. Retrieved from [Link]
- Barzaghi, P., et al. (2018). Characterization of the telomerization reaction path for vinylidene fluoride with CCl₃ radicals. Physical Chemistry Chemical Physics, 20(44), 28094-28105.
-
LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Fractional distillation. In Wikipedia. Retrieved from [Link]
- Ameduri, B., et al. (2018). Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Polymers, 10(11), 1238.
-
Ameduri, B., & Boutevin, B. (2004). Telomerization Reactions of fluorinated alkenes. ResearchGate. Retrieved from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ismagilov, R. R., et al. (2016). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. ResearchGate. Retrieved from [Link]
-
dos Santos, C. Y., & de Souza, S. (2013). Chromatographic Techniques for Organic Analytes. ResearchGate. Retrieved from [Link]
-
Billups, W. E., et al. (2010). Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. ResearchGate. Retrieved from [Link]
- Bektaş, H., & Ceylan, A. (2016). Separation techniques: Chromatography. Journal of Adnan Menderes University Medical Faculty, 17(3), 133-138.
- Kewley, A., et al. (2015). Porous Organic Cages for Gas Chromatography Separations.
-
LibreTexts. (2021, July 31). 9.3: Chromatographic Separation Procedures. Chemistry LibreTexts. Retrieved from [Link]
- Bloch, E. D., et al. (2013). Hydrocarbon Separations in Metal−Organic Frameworks. Accounts of Chemical Research, 47(1), 229-238.
-
Agency for Toxic Substances and Disease Registry. (2015). Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples. In Toxicological Profile for 1,1-Dichloroethane. National Center for Biotechnology Information. Retrieved from [Link]
-
Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]
-
Pearson+. (n.d.). Radical addition to alkenes is not effective for the synthesis of iodo. Retrieved from [Link]
- Tschickardt, M., et al. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS).
-
Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]
-
Fluorine notes. (n.d.). TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. Retrieved from [Link]
-
Pearson+. (n.d.). Iodination of alkanes using iodine (I2) is usually an unfavorable.... Study Prep. Retrieved from [Link]
- Google Patents. (n.d.). US4087474A - Process for the purification of 1,2-dichloroethane.
-
PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Stability and Degradation of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Welcome to the dedicated technical support center for 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CAS No. 354-61-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this versatile fluorinated building block.[1] Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Light: The carbon-iodine (C-I) bond is the weakest bond in the molecule and is susceptible to cleavage upon exposure to ultraviolet (UV) light. This process, known as photolysis or photodegradation, can generate radical intermediates, leading to a cascade of secondary reactions and the formation of impurities. The photolytic cleavage of carbon-halogen bonds is a well-documented phenomenon for iodinated organic compounds.[2]
-
Heat: While generally stable at ambient temperatures, elevated temperatures can induce thermal decomposition. For similar chlorofluorocarbons, thermal degradation can result in the elimination of hydrogen halides (like HCl and HF) and the formation of various smaller fluorinated and chlorinated compounds.[3] At very high temperatures, toxic fumes such as hydrogen chloride and hydrogen fluoride may be emitted.[3]
-
Strong Bases and Nucleophiles: In the presence of strong bases, haloalkanes can undergo elimination reactions (dehydrohalogenation) to form alkenes.[4][5][6] For this compound, this could potentially lead to the formation of unsaturated halogenated compounds.
Q2: What are the expected degradation products of this compound?
A2: The specific degradation products will depend on the degradation pathway:
-
Photodegradation: The primary event is the homolytic cleavage of the C-I bond to form a 1,2-dichloro-1,1,2-trifluoroethyl radical and an iodine radical. The subsequent reactions of these radicals can lead to a complex mixture of products, including the dimerized product, tetrachlorohexafluorobutane.[1]
-
Thermal Decomposition: Based on studies of similar compounds like 1,1,2-trifluoro-1,2-dichloroethane, thermal decomposition at high temperatures can lead to dehydrochlorination and dehydrofluorination, yielding trifluorochloroethylene and other halogenated alkenes.
-
Base-Mediated Degradation: Strong bases are expected to promote the elimination of HI or HCl, leading to the formation of halogenated alkenes. The exact structure of the resulting alkene will depend on which hydrogen and halogen are removed.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the purity and stability of this compound, adhere to the following storage guidelines:
-
Protect from Light: Store the compound in an amber or opaque container to prevent photodegradation. For a similar light-sensitive compound, storage in a cool, dark place is recommended.[7]
-
Temperature Control: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is advisable for long-term storage, as suggested for a similar iodoalkane.
-
Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.
-
Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of moisture and air.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with the following materials:
-
Strong Oxidizing Agents: As with other haloalkanes, reactions with strong oxidizing agents can be vigorous.
-
Strong Reducing Agents and Active Metals: Halogenated compounds can react violently with strong reducing agents and active metals.
-
Strong Bases: As mentioned, strong bases can induce elimination reactions.
-
Certain Metals: Avoid using aluminum or galvanized containers for storage or reactions, as they may react with halogenated hydrocarbons.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Discoloration of the compound (e.g., turning pink or purple). | Photodegradation leading to the formation of elemental iodine (I₂). | 1. Verify Storage Conditions: Ensure the compound is stored in a light-protected container in a cool, dark place. The C-I bond is susceptible to photolysis, releasing iodine radicals that can combine to form I₂, which has a characteristic purple color. 2. Purification: If discoloration is observed, the compound may need to be purified before use, for example, by passing it through a short column of activated alumina or silica gel to remove iodine. |
| Inconsistent or unexpected reaction outcomes. | Degradation of the starting material, leading to lower effective concentration and the presence of reactive impurities. | 1. Assess Purity: Before use, check the purity of the this compound using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 2. Use Fresh or Purified Material: If the compound has been stored for an extended period or under suboptimal conditions, consider using a fresh batch or purifying the existing stock. |
| Formation of unexpected byproducts in a reaction. | 1. Reaction with trace impurities in the starting material. 2. Degradation of the compound under the reaction conditions (e.g., high temperature, presence of a base). | 1. Analyze Byproducts: Use techniques like GC-MS to identify the structure of the byproducts. This can provide clues about the degradation pathway. 2. Optimize Reaction Conditions: If degradation is suspected, consider lowering the reaction temperature, using a milder base, or reducing the reaction time. |
Experimental Protocols
Protocol 1: Assessment of Photostability
This protocol outlines a procedure to evaluate the photostability of this compound in a solution.
Objective: To determine the rate of degradation of this compound when exposed to UV light.
Materials:
-
This compound
-
UV-transparent quartz cuvettes or reaction vessels
-
A suitable solvent (e.g., acetonitrile or methanol)
-
A UV light source with a known wavelength and intensity (e.g., a 254 nm lamp)
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS) for analysis
-
Internal standard (e.g., a stable halogenated compound that does not degrade under the experimental conditions)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Add a known concentration of the internal standard.
-
Control Sample: Transfer an aliquot of the stock solution to a quartz cuvette, wrap it completely in aluminum foil to protect it from light, and keep it at the same temperature as the test samples. This will serve as the dark control.
-
Exposure to UV Light: Transfer another aliquot of the stock solution to a separate quartz cuvette and place it at a fixed distance from the UV light source.
-
Time-Point Analysis: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from both the exposed sample and the dark control.
-
GC Analysis: Immediately analyze the withdrawn aliquots by GC-ECD or GC-MS.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point for both the exposed and control samples. Plot the concentration of the compound as a function of time to determine the degradation kinetics.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ECETOC. (1994). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]
- King, M. A., et al. (2013). UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C–Y (Y = halogen) and O–H bond fission. The Journal of Chemical Physics, 138(16), 164318.
- Gómez-Ramos, M. J., et al. (2007). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection.
-
LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. Retrieved from [Link]
- Powers, M. F., & Wackett, L. P. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(42), 15865–15875.
- Google Patents. (n.d.). CA1279658C - Process for the purification of 1,2-dichloroethane.
-
Master Organic Chemistry. (2012). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]
- Vilve, M., et al. (2010). Degradation of 1,2-dichloroethane from wash water of ion-exchange resin using Fenton's oxidation. Environmental Science and Pollution Research, 17(4), 854-863.
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,2-dichloro-1,1,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
CK-12 Foundation. (n.d.). Elimination Reaction - Haloalkanes. Retrieved from [Link]
-
BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]
- Rost, J. A., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Analytical and Bioanalytical Chemistry, 410(10), 2563-2573.
- Funabiki, K., et al. (2002). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 2002(12), 2059-2061.
-
The Organic Chemistry Tutor. (2016, July 28). Organic Chemistry Elimination Reactions - E1, E2, E1CB [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]
- Kennedy, L. J., et al. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 36-42.
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Navigating the Nuances of Purity: A Technical Support Guide for 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Welcome to the technical support center for 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CAS No. 354-61-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block in their experimental workflows. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the purity of your starting materials. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, manage, and mitigate impurities, ensuring the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide - Unforeseen Peaks and Aberrant Reactions
This section addresses specific issues you may encounter during your experiments, linking them to potential impurities in your this compound reagent.
Problem 1: My reaction is sluggish or fails to initiate.
Possible Cause: Presence of radical scavengers or inhibitors.
Explanation: Reactions involving this compound often proceed via radical mechanisms, particularly those initiated by light or radical initiators.[1] The carbon-iodine bond is susceptible to homolytic cleavage to generate a trifluoroethyl radical. If your reagent has been improperly stored or is of lower purity, it may contain impurities that act as radical scavengers, quenching the reactive intermediates necessary for your transformation.
Troubleshooting Steps:
-
Visual Inspection: Examine the reagent for any discoloration. A pink or brownish tint can indicate the presence of elemental iodine (I₂), a known radical scavenger.[2]
-
Purity Assessment (NMR): Acquire a ¹⁹F NMR spectrum of your starting material. The presence of unexpected signals may indicate impurities. While specific chemical shifts for all potential impurities are not extensively documented, a clean spectrum should primarily show the expected signals for the two distinct fluorine environments in the parent molecule.
-
Purification: If impurities are suspected, purification by fractional distillation under reduced pressure is recommended. This can help remove both more volatile and less volatile impurities.
-
Addition of a Radical Initiator: In some cases, adding a small amount of a radical initiator like azobisisobutyronitrile (AIBN) can help overcome the inhibitory effects of trace impurities and initiate the desired reaction.
Problem 2: I am observing unexpected byproducts in my reaction.
Possible Cause: Isomeric impurities or residual starting materials from the synthesis of this compound.
Explanation: The synthesis of this compound typically involves the addition of iodine monochloride (ICl) to chlorotrifluoroethylene (CTFE).[3] This process can lead to the formation of regioisomers and the presence of unreacted starting materials or byproducts from side reactions.
Potential Impurities from Synthesis:
-
1,1-dichloro-2,2,2-trifluoro-1-iodoethane (Isomer): Depending on the orientation of the ICl addition, an isomeric impurity may be present. This isomer will have different reactivity and spectroscopic properties.
-
Unreacted Chlorotrifluoroethylene (CTFE): A highly volatile impurity.
-
Iodine Monochloride (ICl): A reactive and corrosive impurity.
-
Over-iodinated or Chlorinated Species: Such as diiodo or trichloro derivatives.
Troubleshooting Steps:
-
GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful tool for identifying volatile impurities.[4] A well-resolved chromatogram can separate the main component from isomers and other byproducts. The mass spectrum of each peak can then be used for identification.
-
¹⁹F NMR Spectroscopy: As fluorine chemical shifts are very sensitive to the local electronic environment, ¹⁹F NMR can often distinguish between isomers and other fluorinated impurities.[5][6]
-
Purification: Fractional distillation is the most effective method for removing these types of impurities. Due to the close boiling points of potential isomers, a column with high theoretical plates and a slow distillation rate is recommended.
Problem 3: My product is contaminated with iodine.
Possible Cause: Degradation of this compound.
Explanation: The carbon-iodine bond is the weakest bond in the molecule and is susceptible to cleavage, especially when exposed to light (photodegradation) or high temperatures.[7] This can release elemental iodine (I₂), which can contaminate your reaction mixture and subsequent products.
Troubleshooting Steps:
-
Storage: Store this compound in an amber glass bottle to protect it from light. It is also advisable to store it in a cool, dark place.
-
Workup Procedure: During your reaction workup, a wash with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), will effectively remove any free iodine. The purple or brown color of iodine will disappear as it is reduced to colorless iodide ions.
-
Use of Stabilizers: For long-term storage, the addition of a small amount of a radical scavenger, such as copper powder or a hindered phenol, can help to inhibit degradation. However, be aware that these stabilizers will need to be removed before use in radical reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities can be categorized into two groups:
-
Synthesis-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials (e.g., chlorotrifluoroethylene), reagents (e.g., iodine monochloride), and side-products (e.g., isomers like 1,1-dichloro-2,2,2-trifluoro-1-iodoethane, and other halogenated ethanes).[8]
-
Degradation Products: The primary degradation product is elemental iodine (I₂), which forms due to the cleavage of the C-I bond upon exposure to light or heat. Hydrolysis in the presence of water can also lead to the formation of corresponding alcohols and hydroiodic acid, though this is generally slow for highly halogenated alkanes.
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Visual Inspection: As mentioned, a pink or brown coloration is a strong indicator of iodine contamination.
Q3: What is the best way to purify this compound?
A3: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[12] Distillation at atmospheric pressure may lead to thermal decomposition. Reduced pressure lowers the boiling point, allowing for a safer and more efficient separation from both lower and higher boiling impurities. For removing non-volatile impurities, a simple distillation may suffice.
Q4: How should I properly store this compound?
A4: To minimize degradation, store the compound in a tightly sealed amber glass bottle in a cool, dark, and well-ventilated area.[13] Protection from light is crucial to prevent photochemical decomposition and the formation of iodine.[7] For extended storage, consider adding a stabilizer like a small piece of copper wire.
Q5: Are there any known incompatibilities I should be aware of?
A5: Yes, this compound is incompatible with strong bases, reactive metals (e.g., sodium, potassium, magnesium), and strong oxidizing agents.[14] Reactions with these substances can be vigorous and potentially hazardous.
Section 3: Experimental Protocols & Data
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general guideline for the analysis of this compound. Method optimization may be required based on your specific instrumentation.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µL in 1 mL) in a suitable volatile solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Injector Temperature: 200 °C
-
Oven Program: Start at 40 °C for 5 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze any additional peaks by comparing their mass spectra to library data and known potential impurities.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
Safety Note: Always perform distillations in a well-ventilated fume hood and behind a safety shield.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Initial Treatment: If the starting material is colored due to iodine, first wash it with an equal volume of 5% aqueous sodium thiosulfate solution in a separatory funnel. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Distillation:
-
Charge the dried material into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect fractions based on the boiling point at the applied pressure. Discard the initial forerun and the final high-boiling residue.
-
The boiling point of this compound is approximately 108-110 °C at atmospheric pressure. The boiling point will be significantly lower under reduced pressure.
-
Data Presentation: Spectroscopic Data for this compound
| Analytical Technique | Expected Observations |
| ¹⁹F NMR | Two main signals corresponding to the -CF₂Cl and -CFICl groups. The chemical shifts will be influenced by the neighboring chlorine and iodine atoms. |
| ¹³C NMR | Two carbon signals, each split by the attached fluorine atoms. |
| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (m/z = 278.8) and characteristic fragmentation patterns corresponding to the loss of halogen atoms. |
Section 4: Visualizations
Diagram 1: Impurity Management Workflow
Caption: Workflow for identifying and managing impurities.
Diagram 2: Degradation Pathway and Prevention
Caption: Degradation pathway and preventative measures.
References
-
AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
- Australian Government Department of Health. (1994, October 24). 2,2-dichloro-1,1,1- trifluoroethane (HCFC-123).
-
Chemia. (2022, December 13). Alkane iodination: Aliphatic compound iodination overview and reactions. Retrieved from [Link]
- ECETOC. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition).
-
EPA. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
-
International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Retrieved from [Link]
- Konakahara, T., et al. (n.d.). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synthesis.
-
National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-1,1,2-trifluoroethane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Park, J. D., et al. (1951). The Addition of Halogens and Halogen Compounds to Fluoroethylenes. Journal of the American Chemical Society, 73(2), 711–715.
-
Rice University News. (2020, June 22). Fluorocarbon bonds are no match for light-powered nanocatalyst. Retrieved from [Link]
-
Scottish Government. (2020, July 9). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Retrieved from [Link]
- Wojnarovits, L., & LaVerne, J. A. (1996). Iodine as a radical scavenger in the radiolysis of cyclopentane. Radiation Physics and Chemistry, 47(3), 361-363.
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorotrifluoroethylene. Retrieved from [Link]
-
YouTube. (2018, September 11). Why is IODINATION of Alkanes not a free Radical mechanism?. World of Chemistry - class 11 and 12. Retrieved from [Link]
-
The Innovation. (2023, August 11). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, February 21). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. Retrieved from [Link]
-
YouTube. (2024, August 9). Reduced pressure distillation. Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Critical Reviews in Analytical Chemistry. (2024, January 19). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. PubMed. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Iodine as a radical scavenger in the radiolysis of cyclopentane (Journal Article) | ETDEWEB [osti.gov]
- 3. 1,2-Dichloro-1,1,2-trifluoroethane | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. azom.com [azom.com]
- 7. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. CA2140443C - Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimizing Syntheses with 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Welcome to the technical support center for 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CAS No. 354-61-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields and selectivity by leveraging the unique reactivity of this versatile fluorinated building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the use of this compound in organic synthesis.
General Properties and Handling
Q1: What are the primary applications of this compound?
This compound is a critical intermediate in advanced chemical synthesis, valued for its ability to introduce the -CF(Cl)CF2Cl moiety into organic molecules. Its primary applications include:
-
Fluorinated Monomers and Oligomers: It serves as a key building block for creating fluorinated monomers used in the development of high-performance polymers with enhanced thermal stability and hydrophobicity.[1][2][3]
-
Pharmaceutical and Agrochemical Synthesis: It is utilized in the synthesis of complex molecules like per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives, which are explored for their unique biological activities.[1][4]
-
Specialty Chemicals: Its reactivity is harnessed to produce other niche fluorinated compounds and advanced intermediates.[2][3]
Q2: What are the essential safety precautions for handling this reagent?
This compound must be handled with care due to its hazardous properties. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.
-
Incompatible Materials: Avoid contact with strong reducing agents, very active metals, and strong oxidizing agents, as violent reactions can occur.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]
Q3: My reagent has a slight yellow tint. Does this affect its reactivity, and can it be purified?
A yellow tint may indicate the presence of dissolved iodine, which can result from slow decomposition upon exposure to light or heat. While minor discoloration may not significantly impact all reactions, it is crucial for high-selectivity transformations to use a high-purity reagent (typically ≥95%).[1]
-
Causality: The C-I bond is the most labile in the molecule and can undergo homolytic cleavage, especially under thermal or photolytic stress, leading to the formation of I₂.
-
Purification Protocol: If you suspect impurities are affecting your results, a simple purification can be performed.
-
Dissolve the reagent in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic solution with a fresh aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any free iodine. Repeat until the organic layer is colorless.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and remove the solvent under reduced pressure. For ultimate purity, fractional distillation can be performed, but care must be taken to avoid high temperatures that could cause decomposition.[8]
-
Troubleshooting and Reaction Optimization
Q1: My reaction yield is consistently low. What are the most common factors to investigate?
Low yields can stem from several sources. A systematic approach to troubleshooting is recommended.
| Factor | Potential Cause & Explanation | Recommended Action |
| Reagent Purity | Impurities (e.g., water, decomposition products) can inhibit the reaction or promote side reactions. Water is particularly detrimental in reactions involving organometallic intermediates. | Ensure the reagent is of high purity (≥95%).[1] If necessary, purify as described above. Ensure all solvents and other reagents are rigorously dried. |
| Initiation | In radical reactions, inefficient generation of the initial radical species will lead to low conversion. The choice and concentration of the radical initiator (e.g., AIBN, dibenzoyl peroxide) are critical. | Optimize the initiator concentration and reaction temperature to match the initiator's half-life. Consider photochemical initiation if applicable.[8] |
| Reaction Temperature | The C-I bond cleavage is temperature-dependent. Temperatures that are too low may result in slow or no reaction, while temperatures that are too high can lead to decomposition and side product formation.[9] | Perform a temperature screen to find the optimal balance between reaction rate and selectivity. Start at a moderate temperature (e.g., 80-110 °C for thermal initiation) and adjust accordingly.[8] |
| Degassing | Oxygen can act as a radical scavenger, quenching the desired reaction pathway and leading to low yields. | Thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon, Nitrogen) through the solvent prior to heating. |
Q2: I am struggling with poor diastereoselectivity or regioselectivity. How can I improve this?
Selectivity is a function of the reaction mechanism and conditions. Understanding the transition state is key to influencing the outcome.
-
Mechanism Insight: The reagent typically participates in radical addition or nucleophilic substitution reactions.[3] In radical additions to alkenes, the stereochemical outcome is often dictated by steric hindrance in the transition state.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents (e.g., from non-polar like hexane to polar aprotic like acetonitrile or DMF) to find the optimal medium.
-
Lewis Acids/Additives: In some cases, the addition of a Lewis acid can coordinate to the substrate or reagent, creating a more ordered transition state and enhancing selectivity.[10] Additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve enantioselectivity in some fluorination reactions by activating catalyst systems.[10]
-
Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy. If the reaction is too slow at lower temperatures, a more active catalyst or initiator may be required.
Q3: I'm observing a complex mixture of side products. What are the likely side reactions?
Side product formation often arises from the inherent reactivity of the reagent or intermediates.
-
Dimerization: The generated radical intermediate (CF(Cl)CF2Cl) can dimerize if the concentration of the radical trap (e.g., your alkene) is too low or if the rate of addition is slow. Consider adding the initiator slowly over time to maintain a low radical concentration.
-
Elimination Reactions: Under certain conditions, particularly at elevated temperatures or in the presence of a base, elimination of HCl or HF could occur, leading to olefinic byproducts.[9]
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, ethereal solvents with labile C-H bonds can be attacked by radical species. Choose a relatively inert solvent for your reaction conditions.
Section 2: Experimental Protocols & Workflows
General Protocol for Radical Addition to an Alkene
This protocol provides a representative workflow for the addition of this compound across a double bond.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add the alkene substrate (1.0 equiv).
-
Add a suitable solvent (e.g., toluene, 1,4-dioxane) that has been thoroughly degassed.
-
Add this compound (1.2 - 1.5 equiv).
-
Add the radical initiator (e.g., azobisisobutyronitrile (AIBN), 0.1 equiv).[8]
Step 2: Reaction Execution
-
Ensure a continuous flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C for AIBN).
-
Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction time can vary from 2 to 24 hours.[11]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
If necessary, wash the mixture with an aqueous solution of Na₂S₂O₃ to remove any residual iodine color.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Caption: Simplified radical reaction mechanism.
References
- Sourcing this compound: A Buyer's Guide. (n.d.). Google Cloud.
- 1,2-DICHLORO-2-IODO-1,1,2-TRIFLUOROETHANE | 354-61-0. (2023, May 15). ChemicalBook.
- The Role of this compound in Specialty Synthesis. (2025, October 10). Google Cloud.
- This compound. (n.d.). PubChem.
- SAFETY DATA SHEET. (2024, November 8). Sigma-Aldrich.
- 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE. (n.d.). CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- Nikolaev, A. A., Rozhdestvenskaya, O. V., & Barabanov, V. G. (2000). The analysis of 1,1,2 - trifluoro - 1,2 - dichloroethane thermal decomposition process. Fluorine Notes, 8, 9-10.
- Optimization of the reaction conditions and control... (n.d.). ResearchGate.
- This compound Chemical Properties. (n.d.). ChemicalBook.
- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. (n.d.). Google Patents.
- Sodeoka, M., & Fujita, M. (2007). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 2007(12), 1899-1902.
- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146.
Sources
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- 2. 1,2-DICHLORO-2-IODO-1,1,2-TRIFLUOROETHANE | 354-61-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,2-DICHLORO-2-IODO-1,1,2-TRIFLUOROETHANE CAS#: 354-61-0 [amp.chemicalbook.com]
- 5. This compound | C2Cl2F3I | CID 78981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CA2140443C - Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 9. Volume # 1(8), January - February 2000 — "The analysis of 1,1,2 - trifluoro - 1,2 - dichloroethane thermal decomposition process" [notes.fluorine1.ru]
- 10. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Welcome to the technical support center for 1,2-dichloro-1,1,2-trifluoro-2-iodoethane, a versatile reagent for the introduction of the CFCl₂CF₂- moiety into organic molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive compound. Here, we address common challenges and frequently asked questions to ensure the success of your synthetic endeavors.
I. Troubleshooting Failed Reactions
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.
Issue 1: Radical reaction fails to initiate or proceeds with low conversion.
Question: I am attempting a radical addition of this compound to an alkene using AIBN as an initiator, but I am observing no product formation or very low conversion even after extended reaction times. What are the likely causes and how can I troubleshoot this?
Answer:
Failure of a radical reaction to initiate or proceed efficiently can be attributed to several factors, ranging from reagent quality to reaction setup. Here is a systematic guide to diagnose and resolve the issue:
1. Reagent Quality and Purity:
-
Purity of this compound: The presence of impurities, particularly oxygen, can inhibit radical chain reactions. Ensure the reagent is of high purity (typically >95%).[1] If the reagent has been stored for a long time, it may contain dissolved oxygen or decomposition products.
-
Initiator Activity: Azobisisobutyronitrile (AIBN) is a common radical initiator, but its decomposition is temperature-dependent. Ensure the reaction temperature is appropriate for the half-life of AIBN. For AIBN, the recommended temperature range is typically 65-85 °C.
-
Solvent Purity: Solvents must be thoroughly degassed to remove dissolved oxygen, a potent radical scavenger. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.
2. Reaction Conditions:
-
Temperature: The reaction temperature must be sufficient to induce homolytic cleavage of the initiator. If the temperature is too low, the rate of radical generation will be too slow to sustain the chain reaction.
-
Concentration: Radical reactions are often sensitive to concentration. If the concentration of reactants is too low, the propagation steps may be slow, allowing termination reactions to dominate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed radical additions.
Experimental Protocol: Degassing a Solvent for a Radical Reaction
-
Place the solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum line for 10-15 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and remove the liquid nitrogen bath, allowing the solvent to thaw under an inert atmosphere.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
Issue 2: Formation of unexpected byproducts in nucleophilic substitution reactions.
Question: I am performing a nucleophilic substitution with this compound and a soft nucleophile. My crude NMR shows multiple unexpected signals, suggesting the formation of byproducts. What could be the cause?
Answer:
The formation of byproducts in nucleophilic substitution reactions with this reagent often arises from competing reaction pathways and the reactivity of the starting material itself.
1. Competing Elimination Reactions:
-
Although the primary reaction is substitution of the iodine atom, elimination reactions can occur, especially with stronger bases or at elevated temperatures, to form halogenated alkenes. The presence of two chlorine atoms and three fluorine atoms significantly influences the acidity of adjacent protons, making elimination a plausible side reaction.
2. Reactivity of the Dichlorotrifluoroethyl Moiety:
-
The electron-withdrawing nature of the fluorine and chlorine atoms can make the carbon backbone susceptible to further reactions. Depending on the nucleophile and reaction conditions, subsequent reactions with the product can occur.
3. Impurities in the Starting Material:
-
The presence of isomers or other halogenated ethanes in the starting material can lead to the formation of a mixture of products.[2]
Diagnostic Approach:
-
Analyze the Byproducts: Attempt to isolate and characterize the major byproducts using techniques like column chromatography, GC-MS, and NMR. Identifying the structures of the byproducts will provide valuable clues about the side reactions occurring.
-
Vary Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often suppress elimination reactions in favor of substitution.[3]
-
Nucleophile/Base Concentration: Carefully controlling the stoichiometry of the nucleophile and any added base can minimize side reactions.
-
Table 1: Common Byproducts and Their Likely Origins
| Byproduct Type | Likely Origin | Suggested Solution |
| Halogenated Alkenes | Elimination (E2) | Lower reaction temperature, use a less basic nucleophile. |
| Products of over-alkylation | Reaction of the initial product with the nucleophile | Use a slight excess of the electrophile and monitor the reaction closely. |
| Isomeric Products | Impurities in the starting material | Verify the purity of this compound by GC-MS. |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1: Due to its reactivity and potential for decomposition, proper storage and handling are crucial.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong reducing agents and active metals.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]
Q2: What are the primary safety concerns associated with this compound?
A2: This compound is classified as a hazardous substance.
-
It is known to cause skin and serious eye irritation.[5]
-
It may also cause respiratory irritation.[5]
-
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Q3: How can I purify this compound if I suspect it has degraded?
A3: If the reagent is suspected to be impure, purification can be attempted, although caution is advised due to its volatility and reactivity.
-
Distillation: Fractional distillation under reduced pressure can be used to purify the compound. However, care must be taken to avoid excessive heat, which could lead to decomposition.
-
Washing: Washing with a dilute solution of sodium thiosulfate can remove free iodine, which may be present as a decomposition product. This should be followed by washing with water, drying over an anhydrous agent like magnesium sulfate, and filtration.
Q4: What are the typical applications of this compound in synthesis?
A4: This reagent is a valuable building block for introducing fluorinated groups into molecules.
-
Radical Additions: It is frequently used in radical addition reactions to alkenes and alkynes, providing access to a variety of fluorinated compounds.[6]
-
Nucleophilic Substitutions: The iodine atom can be displaced by a range of nucleophiles, allowing for the formation of C-C, C-N, C-O, and C-S bonds.[6]
-
Synthesis of Fluorinated Monomers: It serves as a precursor in the synthesis of fluorinated monomers for the production of specialty polymers with unique properties.[1][2]
Logical Relationship Diagram:
Caption: Key synthetic applications of this compound.
References
-
Sourcing this compound: A Buyer's Guide. (n.d.). Retrieved from [Link]
- The Role of this compound in Specialty Synthesis. (2025, October 10).
-
This compound | C2Cl2F3I | CID 78981. (n.d.). PubChem. Retrieved from [Link]
- 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA. (n.d.).
- This compound | C2Cl2F3I | CID 78981. (n.d.). PubChem.
-
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). (n.d.). ECETOC. Retrieved from [Link]
-
THE ANALYSIS OF 1,1,2 – TRIFLUORO – 1,2 – DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. (n.d.). Fluorine Notes. Retrieved from [Link]
-
Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. (2021, February 10). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- 1,2-DICHLORO-2-IODO-1,1,2-TRIFLUOROETHANE | 354-61-0. (2023, May 15). ChemicalBook.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C2Cl2F3I | CID 78981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Kinetic Studies of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CFC-113aI)
Welcome to the technical support guide for researchers engaged in kinetic studies involving 1,2-dichloro-1,1,2-trifluoro-2-iodoethane. This document provides practical, in-depth answers to common challenges encountered during experimental work. It is structured to address issues from initial setup to data interpretation, ensuring the integrity and reproducibility of your results.
Section 1: Foundational Knowledge & General FAQs
This section addresses preliminary questions regarding the reactant and general experimental design. A solid foundation is critical for preventing downstream complications.
Q1: What are the primary reactivity sites and stability concerns for this compound?
A1: The dominant feature of this molecule, scientifically notated as CF₃CFClI, is the carbon-iodine (C-I) bond. This bond is significantly weaker than the C-Cl, C-F, and C-C bonds, making it the most probable site for initial reaction. Key considerations are:
-
Homolytic Cleavage: The C-I bond can be easily cleaved by thermal energy or photolysis to form a CF₃CFCl• radical and an iodine radical (I•). This radical formation is often the initiation step in free-radical chain reactions.[1]
-
Nucleophilic Substitution: While less common than radical reactions, the carbon atom attached to iodine is electrophilic and can be a target for nucleophilic attack, leading to the displacement of the iodide ion (I⁻).[2][3]
-
Thermal Stability: At elevated temperatures (e.g., 973–1123 K), the molecule can undergo thermal decomposition, primarily through dehydrochlorination or dehydrofluorination, leading to a complex mixture of byproducts like trifluorochloroethylene (C₂F₃Cl) and various carbenes.[4][5]
-
Hazard Profile: The compound is an irritant. Standard laboratory precautions, including use in a well-ventilated fume hood and appropriate personal protective equipment (gloves, eye protection), are mandatory.[6]
Q2: How should I select a solvent for my kinetic experiments?
A2: Solvent selection is critical as it can influence reaction pathways and rates.
-
For Radical Reactions: Inert, non-participating solvents are essential. Perfluorocarbons or carbon tetrachloride (with appropriate safety considerations) are often used. Avoid solvents with weak C-H bonds (like alkanes or ethers) as they can undergo hydrogen abstraction by the generated radicals, complicating the kinetics.
-
For Nucleophilic Reactions: The choice of solvent will dictate the reaction mechanism (Sₙ1 vs. Sₙ2).[2] Polar aprotic solvents (e.g., DMSO, DMF) can accelerate Sₙ2 reactions. Polar protic solvents (e.g., water, alcohols) may favor Sₙ1 pathways by stabilizing carbocation intermediates.
-
Purity: Use high-purity, anhydrous solvents. Water or other nucleophilic impurities can react with the substrate or intermediates. Halogenated hydrocarbon solvents themselves can sometimes react with reagents, such as tertiary amines, in slow side reactions.[7]
Section 2: Troubleshooting Guide - Inconsistent Kinetics & Reproducibility
Inconsistent or non-reproducible reaction rates are a common and frustrating issue. The root cause often lies in subtle, uncontrolled variables.
Q3: My reaction rates are highly variable between runs, even with identical starting concentrations. What are the likely causes?
A3: This issue points to uncontrolled initiation or termination steps, often related to impurities or environmental factors.
-
Trace Oxygen: Molecular oxygen (O₂) is a radical scavenger and can inhibit or alter free-radical chain reactions. Ensure all solvents are thoroughly de-gassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and the reaction is run under a strictly inert atmosphere.
-
Initiator Purity/Inconsistency: If using a chemical initiator (e.g., AIBN) or photolysis, its efficiency must be constant. For photolytic initiation, ensure the lamp output is stable and the reactor's position relative to the lamp is identical for every experiment.
-
Reactor Surface Effects: The walls of the reaction vessel can play a role, particularly in gas-phase reactions. Heterogeneous reactions on the reactor surface can initiate or terminate chains, leading to variability.[5] Consider passivating the reactor surface (e.g., with a halocarbon wax) or using reactors with different surface-to-volume ratios to test for these effects.[8]
-
Inadequate Temperature Control: Reaction rates are highly sensitive to temperature. A variance of even ±1°C can significantly alter the rate constant. Use a high-precision thermostat bath and ensure the reactor reaches thermal equilibrium before initiating the reaction.
Q4: I observe an "induction period" where the reaction does not start immediately. Why is this happening?
A4: An induction period is a classic sign of an inhibitor being consumed before the main reaction can proceed at a steady rate.
-
Inhibitor Consumption: The most common inhibitor is trace oxygen. The initial radicals generated will react with O₂ until it is depleted. Improving the inertness of your system will reduce or eliminate this period.
-
Stabilizers in Reagents: Check the specifications of your starting materials. The CF₃CFClI or other reagents may contain stabilizers (e.g., radical scavengers) from the manufacturer that need to be removed via purification (e.g., distillation or passing through a column of activated alumina) before use.
Workflow for Diagnosing Reproducibility Issues
Below is a systematic workflow to pinpoint the source of kinetic inconsistencies.
Caption: Competing pathways for the primary radical intermediate.
Section 4: Analytical Methodologies & FAQs
The accuracy of your kinetic data is entirely dependent on the reliability of your analytical method.
Q6: What is the best technique for monitoring the reaction kinetics in real-time?
A6: The choice depends on the reaction phase and the species of interest. A comparison of common techniques is provided below. [9]
| Technique | Principle | Suitability for CF₃CFClI Kinetics | Pros | Cons |
|---|---|---|---|---|
| GC-MS | Separation by volatility, detection by mass-to-charge ratio. [9] | Excellent. Ideal for separating halogenated hydrocarbons and identifying unknown byproducts. [10] | High sensitivity, structural information from MS, good for complex mixtures. | Slower (minutes per sample), requires quenching of aliquots. |
| NMR (¹⁹F) | Nuclear spin resonance in a magnetic field. | Very Good. ¹⁹F NMR is highly specific to fluorinated compounds, providing a clean spectrum. [11] | Quantitative without calibration curves (with internal standard), provides structural data, can monitor multiple species at once. | Lower sensitivity than GC-MS, requires deuterated solvents and an NMR-compatible reactor. |
| FTIR | Infrared light absorption by molecular vibrations. | Moderate. The C-I stretch may be hard to monitor directly, but the appearance of product-specific functional groups can be tracked. [9]| Fast, can be used for online monitoring with an ATR probe. | Difficult for complex mixtures, C-Halogen bonds are in the crowded fingerprint region. |
Q7: I'm using GC-MS. What are some common pitfalls for analyzing these types of halogenated compounds?
A7:
-
Internal Standard Selection: Choose an internal standard that is inert to the reaction conditions, does not co-elute with any reactant or product, and has a similar response factor if possible. A stable, high-boiling fluorinated or chlorinated alkane is often a good choice. [9]* Column Choice: A mid-polarity column, such as one with a 14% cyanopropylphenyl/86% dimethylpolysiloxane phase (e.g., DB-624 type), is often recommended for separating halogenated hydrocarbons. [10]* Detector Choice: While a Mass Spectrometer (MS) is excellent for identification, an Electron Capture Detector (ECD) offers superior sensitivity for halogenated compounds and can be used for trace analysis. [10]A Halogen Specific Detector (XSD) is another excellent option that is highly selective and avoids the use of radioactive sources. [12]* Sample Carryover: Halogenated compounds can be "sticky." Run solvent blanks between samples to ensure there is no carryover from a previous, more concentrated run that could affect your quantitative results.
Section 5: Standard Operating Protocol (SOP) Showcase
This section provides a generalized, self-validating protocol for a typical gas-phase photolytic kinetic study.
SOP: Gas-Phase Photolysis Kinetics of CF₃CFClI with an Alkene
-
Reactor Preparation:
-
Use a quartz reactor to allow UV light transmission.
-
Clean the reactor thoroughly with solvent, followed by heating under vacuum to remove adsorbed species.
-
Perform a leak test to ensure system integrity.
-
-
Reagent Preparation & Introduction:
-
Purify CF₃CFClI and the alkene via several freeze-pump-thaw cycles on a vacuum line to remove dissolved air.
-
Introduce reagents into the reactor via the vacuum line, measuring partial pressures with a calibrated pressure transducer (e.g., a capacitance manometer).
-
Add a large excess of an inert bath gas (e.g., N₂ or SF₆) to ensure thermal equilibrium and prevent excessive temperature rises during reaction.
-
-
Experimental Run:
-
Allow the gas mixture to equilibrate in the temperature-controlled reactor housing for at least 30 minutes.
-
Take a "time zero" (t=0) sample by expanding a small amount of the reactor volume into a pre-evacuated sample loop connected to a GC-MS.
-
Initiate the reaction by turning on the photolysis lamp (e.g., a mercury lamp with a filter for a specific wavelength).
-
At timed intervals, take subsequent samples using the same sampling system.
-
-
Analysis & Data Processing:
-
Analyze each sample by GC-MS to determine the relative concentrations of the reactant and products.
-
Plot the concentration of the reactant (CF₃CFClI) versus time.
-
Determine the initial rate of reaction from the initial slope of the concentration vs. time curve. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.
-
Experimental Workflow Diagram
Caption: General workflow for a gas-phase photolysis experiment.
References
- A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
- Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- Kinetics and thermochemistry of the oh radical reaction with CF3CCl2H and CF3CFClH. ResearchGate.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Kinetic study of OH radical reactions with CF3CCl=CCl 2, CF3CCl=CClCF3 and CF3CF=CFCF 3. ResearchGate.
- The analysis of 1,1,2 - trifluoro - 1,2 - dichloroethane thermal decomposition process. Fluorine Notes.
- TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Fluorine Notes.
- Simplified scheme of the experimental setup. ResearchGate.
- Reactions of Haloalkanes. Save My Exams.
- Reactions of Halogenoalkanes. Chemrevise.
- Kinetics and mechanisms of the gas-phase reactions of OH radicals with three C 15 alkanes.
- Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study. ResearchGate.
- Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane. ResearchGate.
- This compound. PubChem.
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent.
- Free Radical Reactions. YouTube.
- Chlorinated Compounds in Hydrocarbon Streams Using a Halogen Specific Detector (XSD). YSI.
Sources
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- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
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- 4. Volume # 1(8), January - February 2000 — "The analysis of 1,1,2 - trifluoro - 1,2 - dichloroethane thermal decomposition process" [notes.fluorine1.ru]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. This compound | C2Cl2F3I | CID 78981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. ysi.com [ysi.com]
Navigating the Reactivity of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dichloro-1,1,2-trifluoro-2-iodoethane. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature and pressure on its reactions. As a versatile reagent in the synthesis of complex fluorinated molecules, understanding its behavior under various conditions is paramount to achieving desired experimental outcomes.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Conversion in Radical Addition Reactions
You are attempting a radical addition of this compound to an alkene, but you observe minimal or no formation of the desired product.
Possible Causes and Solutions:
-
Inadequate Radical Initiation: The homolytic cleavage of the Carbon-Iodine bond is the crucial first step.
-
Thermal Initiation: If you are relying on thermal initiation, the temperature may be too low. The C-I bond, while the weakest in the molecule, still requires sufficient energy for homolysis.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 10 °C increments.
-
Monitor the reaction progress at each temperature point using a suitable analytical technique (e.g., GC-MS, NMR).
-
Be aware that excessive temperatures can lead to unwanted side reactions, such as elimination or decomposition.[3]
-
-
-
Photochemical Initiation: For light-induced reactions, the wavelength and intensity of the light source are critical.
-
Troubleshooting Steps:
-
Ensure your light source emits at a wavelength that can be absorbed by the C-I bond or a photocatalyst.
-
Increase the intensity of the light source or the exposure time.
-
Consider the addition of a radical initiator that is sensitive to the wavelength of your light source.
-
-
-
-
Presence of Radical Inhibitors: Trace amounts of oxygen or other impurities can quench the radical chain reaction.
-
Troubleshooting Steps:
-
Thoroughly degas your solvent and reactants using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon, nitrogen) through the reaction mixture.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
Issue 2: Formation of Unexpected Byproducts During Thermal Reactions
You are conducting a reaction at elevated temperatures and observe the formation of multiple unexpected products, compromising the yield of your target molecule.
Possible Causes and Solutions:
-
Thermal Decomposition: At elevated temperatures, this compound and related halogenated ethanes can undergo decomposition through various pathways, including elimination of HCl, HF, or ICl, and C-C bond cleavage.[4][5][6][7][8]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most straightforward approach to minimize thermal decomposition. Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.
-
Reduce Residence Time: If using a flow reactor, increasing the flow rate will decrease the time the molecule is exposed to high temperatures.[4]
-
Use an Inert Diluent: Diluting the reaction mixture with an inert solvent or gas can help to control the temperature and minimize intermolecular side reactions.
-
-
-
Isomerization of Reactants or Products: High temperatures can provide the activation energy for isomerization, leading to a mixture of products.
-
Troubleshooting Steps:
-
Analyze the byproducts to identify if they are isomers of your starting material or product.
-
If isomerization is an issue, operating at the lowest effective temperature is crucial.
-
-
Issue 3: Inconsistent Reaction Rates or Yields Under Pressure
You are running a reaction under elevated pressure, but the results are not reproducible.
Possible Causes and Solutions:
-
Inadequate Pressure Control: Fluctuations in pressure can significantly impact reaction rates, especially for reactions involving gaseous components or where the transition state has a different volume than the reactants.
-
Troubleshooting Steps:
-
Ensure your pressure reactor and regulator are functioning correctly and can maintain a stable pressure.
-
Monitor the pressure throughout the reaction to check for any leaks or fluctuations.
-
-
-
Phase Changes: Increasing the pressure can alter the phase of your reactants or solvent, which can affect reaction kinetics.
-
Troubleshooting Steps:
-
Consult phase diagrams for your solvent and reactants to ensure you are operating in the desired phase under your reaction conditions.
-
Be aware that at very high pressures, the viscosity of the solvent can increase, potentially limiting diffusion and slowing down the reaction rate.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the reactions of this compound.
Q1: What is the most reactive site on the this compound molecule?
The Carbon-Iodine (C-I) bond is the weakest and most reactive site. The iodine atom is a good leaving group in nucleophilic substitution reactions and is readily cleaved homolytically to form a radical species under thermal or photochemical conditions.[2]
Q2: How does temperature generally affect the reactions of this compound?
Temperature has a profound effect on both the rate and the outcome of reactions involving this compound.
-
Increased Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy.
-
Influence on Product Distribution: In reactions with multiple possible pathways, temperature can be a critical factor in determining the product distribution. For example, in radical additions to dienes, lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[9] In the context of this compound, higher temperatures can promote undesirable side reactions like elimination and decomposition.[6][8]
Q3: What is the likely effect of pressure on reactions involving this compound?
While specific experimental data for this compound is limited, the effect of pressure can be predicted based on general chemical principles.
-
Reactions with a Decrease in Moles of Gas: For reactions where the number of moles of gas decreases from reactants to products, increasing the pressure will favor the formation of products, according to Le Chatelier's principle.
-
Reactions in the Liquid Phase: In liquid-phase reactions, the effect of pressure is generally less pronounced than the effect of temperature. However, for reactions with a significant change in volume in the transition state, pressure can influence the reaction rate. Reactions with a smaller volume transition state are accelerated by higher pressure.
-
Controlling Competing Reactions: In some cases, pressure can be used to influence the selectivity of competing reactions.[10]
Q4: What are the primary decomposition products I should be aware of at high temperatures?
Based on studies of similar halogenated ethanes, high-temperature decomposition can lead to a complex mixture of products. Potential decomposition products could include:
-
Elimination products such as chlorotrifluoroethene (by loss of ICl) or dichlorofluoroethene isomers (by loss of IF).
-
Smaller halogenated alkanes and alkenes resulting from C-C bond cleavage.
-
Toxic fumes of hydrogen chloride and hydrogen fluoride if sources of hydrogen are present.[8]
Q5: Can I use this compound in nucleophilic substitution reactions?
Yes, the iodine atom is a good leaving group, making the molecule susceptible to nucleophilic attack. However, the presence of electron-withdrawing fluorine and chlorine atoms on the same and adjacent carbons can influence the reactivity of the substrate. These substituents can decrease the electron density at the reaction center, potentially slowing down the rate of some nucleophilic substitution reactions.[11] The choice of nucleophile, solvent, and temperature will be critical in achieving the desired substitution product.
Experimental Protocols and Data
| Reaction Type | Reactant | Temperature Range | Pressure | Key Observations | Reference |
| Thermal Decomposition | 1,1,2-trifluoro-1,2-dichloroethane | 973 – 1123 K | Atmospheric | Dehydrochlorination is the main reaction, but side reactions occur. | [6][8] |
| Thermal Decomposition | 1,2-dichloroethane | 849–1064 K | 10–300 Torr | HCl elimination is the most important channel. | [5] |
| Radical Addition | Trifluoroiodomethane and but-2-ene | Not specified | Not specified | Thermal conditions lead to fewer dehydroiodination byproducts compared to photochemical conditions. | [3] |
| Radical Chlorination | 1-chloro-2,2,2-trifluoroethane | 50 to 120°C | 1 to 20 bar | Pressure and temperature can be used to control competing reactions. | [10] |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Pathways for Reactions of this compound
Caption: General reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in radical reactions.
References
-
Won, Y. S. (n.d.). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. Digital Commons @ NJIT. Retrieved from [Link]
-
Song, L., Li, Y., & Zhang, Q. (2007). Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane. ResearchGate. Retrieved from [Link]
- CORKUM, R., KADIBEL, M. A., & BACK, M. H. (1986). KrF laser-induced thermal decomposition of 1,2-dichloroethane. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 82(1), 77-88.
-
(n.d.). THE ANALYSIS OF 1,1,2 – TRIFLUORO – 1,2 – DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Fluorine Notes. Retrieved from [Link]
-
(1986). High temperature reactions of 1,2-dichloroethane with water vapor in a tubular reactor. OSTI.GOV. Retrieved from [Link]
-
(n.d.). TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Fluorine Notes. Retrieved from [Link]
- (2025). The Role of this compound in Specialty Synthesis. Tejapharm.com.
- ECETOC. (2009). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition).
-
National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-1,1,2-trifluoroethane. PubChem. Retrieved from [Link]
- International Agency for Research on Cancer. (1999). 2-CHLORO-1,1,1-TRIFLUOROETHANE.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Brace, N. O. (1996). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. ResearchGate. Retrieved from [Link]
- LibreTexts. (2022). 12.3: Radical-Chain Addition Reactions to Alkenes. Chemistry LibreTexts.
- The Animated Chemistry Textbook. (2021, October 24). Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101 [Video]. YouTube.
- Funabiki, K., Ohtsuki, T., & Matsui, M. (2012). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synthesis, 44(15), 2351-2358.
-
C. G. (2016). Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. ResearchGate. Retrieved from [Link]
- National Institute of Standards and Technology. (n.d.). Ethane, 1,2-dichloro-1,1,2-trifluoro-. NIST WebBook.
- Haszeldine, R. N., & Steele, B. R. (1957). Addition of free radicals to unsaturated systems. Part XXIII. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-ene. Journal of the Chemical Society (Resumed), 2800-2806.
-
Ashenhurst, J. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Retrieved from [Link]
- Puri, P., & Willitsch, S. (2023). Isomer- and state-dependent ion–molecule reactions between Coulomb-crystallised Ca+ ions and 1,2-dichloroethene. arXiv.
- Haszeldine, R. N., Rigby, R. B., & Tipping, A. E. (1972). Perfluoroalkyl derivatives of sulphur. Part XIV. The reactions of tetrafluoro-1,2-di-iodoethane and octafluoro-1,4-di-iodobutane with dimethyl sulphide and dimethyl disulphide. Journal of the Chemical Society, Perkin Transactions 1, 2438-2442.
- Smith, A. M., & Procter, D. J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Powell, R. L. (1988). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
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- 3. Addition of free radicals to unsaturated systems. Part 23. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. "Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture" by Yang Soo Won [digitalcommons.njit.edu]
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Validation & Comparative
A Comprehensive Guide to Fluoroalkylating Agents: A Comparative Analysis Featuring 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and fluoroalkyl groups into organic molecules has become an indispensable tool in modern medicinal chemistry and materials science. The unique physicochemical properties imparted by these moieties—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the biological activity and performance of compounds. Consequently, the judicious selection of a fluoroalkylating agent is a critical decision in the synthetic design of novel therapeutics and advanced materials.
This guide provides an in-depth, objective comparison of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (F-123a) with a range of alternative fluoroalkylating agents. By synthesizing technical data, field-proven insights, and detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
This compound: A Profile
This compound (CAS No. 354-61-0) is a versatile reagent for the introduction of the 1,2-dichloro-1,2,2-trifluoroethyl moiety. Its utility stems from the presence of a relatively weak carbon-iodine bond, which serves as the primary site of reactivity. This allows for the selective generation of a fluoroalkyl radical or for nucleophilic attack under appropriate conditions, making it a valuable tool for the fluoroalkylation of a diverse array of substrates.[1][2][3]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂Cl₂F₃I |
| Molecular Weight | 278.83 g/mol [4][5] |
| Boiling Point | 100 °C[6] |
| Appearance | Colorless to light yellow liquid |
Mechanistic Pathways of Fluoroalkylation with F-123a
The reactivity of this compound can be harnessed through two primary mechanistic pathways: radical addition and nucleophilic substitution.
Radical Fluoroalkylation
The C-I bond in F-123a is susceptible to homolytic cleavage upon initiation by heat, light (photochemical), or a radical initiator. This generates the 1,2-dichloro-1,2,2-trifluoroethyl radical, which can then add to unsaturated systems like alkenes and alkynes.
Experimental Protocol: Radical Addition of F-123a to an Alkene
-
Materials: this compound (1.0 equiv), alkene (1.2 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv), and degassed toluene.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene and toluene.
-
Add this compound to the solution.
-
Add AIBN to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a radical initiator like AIBN is crucial for the efficient generation of the fluoroalkyl radical at a controlled rate. Degassing the solvent is essential to remove oxygen, which can quench the radical chain reaction. Toluene is a common solvent for radical reactions due to its relatively high boiling point and inertness under these conditions.
Caption: Radical chain mechanism for the addition of F-123a to an alkene.
Nucleophilic Fluoroalkylation
The carbon atom attached to the iodine in F-123a is electrophilic and can be attacked by nucleophiles, leading to the displacement of the iodide leaving group. This pathway is particularly useful for the fluoroalkylation of heteroatom nucleophiles such as phenols and thiols.[7][8][9]
Experimental Protocol: Nucleophilic Fluoroalkylation of a Phenol
-
Materials: this compound (1.1 equiv), phenol (1.0 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), and dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices: The use of a base like potassium carbonate is necessary to deprotonate the phenol, generating the more nucleophilic phenoxide. DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions as it can solvate the cation (K⁺) without strongly solvating the anion (phenoxide), thus enhancing its nucleophilicity.
Caption: Sₙ2 mechanism for nucleophilic substitution on F-123a.
Performance Comparison with Alternative Fluoroalkylating Agents
The choice of a fluoroalkylating agent depends on the desired fluoroalkyl group, the nature of the substrate, and the required reaction conditions. Here, we compare F-123a with several common classes of fluoroalkylating agents.
Trifluoromethylating Agents
These reagents are designed to introduce the trifluoromethyl (-CF₃) group, a moiety frequently found in pharmaceuticals.
-
Trifluoromethyl Iodide (CF₃I): A gaseous reagent that is a potent source of the trifluoromethyl radical. Its use often requires specialized equipment.[10][11]
-
Togni's Reagent II: A hypervalent iodine compound that acts as an electrophilic trifluoromethylating agent. It is a bench-stable solid but can be explosive under certain conditions.[12][13][14]
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na): A salt that can generate the trifluoromethyl radical under oxidative conditions. It is a stable solid and a versatile reagent.[6][15][16][17]
Longer-Chain Perfluoroalkylating Agents
These reagents are used to introduce longer perfluoroalkyl chains, which can significantly impact the lipophilicity of a molecule.
-
Perfluoroethyl Iodide (C₂F₅I): A volatile liquid used to introduce the pentafluoroethyl group.
-
Perfluorobutyl Iodide (n-C₄F₉I): A common reagent for introducing a longer perfluoroalkyl chain via radical reactions.[3]
Comparative Data Tables
The following tables provide a comparative summary of the performance of F-123a and alternative fluoroalkylating agents in key transformations. Note: Direct comparative studies are limited; therefore, data from reactions with similar substrates and conditions are presented for illustrative purposes.
Table 1: Comparison in Radical Addition to Alkenes/Alkynes
| Fluoroalkylating Agent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Styrene | AIBN, 80 °C | 1-(1,2-dichloro-1,2,2-trifluoroethyl)-2-iodo-1-phenylethane | Data not available | - |
| CF₃I | But-2-ene | Photochemical | 2-Iodo-3-trifluoromethylbutane | Major product | [11] |
| n-C₄F₉I | 1-Octene | BPO, Cu(OAc)₂ | 1-Iodo-2-(perfluorobutyl)octane | Good yields | [2] |
| Togni's Reagent II | Styrene | Aryl thiol | 1,1,1-trifluoro-2-phenylethane | High | [10][14] |
Table 2: Comparison in Fluoroalkylation of Heterocycles
| Fluoroalkylating Agent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Indole | CuI, 1,10-phenanthroline | 2-(1,2-dichloro-1,2,2-trifluoroethyl)indole | Data not available | - |
| CF₃SO₂Na | 4-Acetylpyridine | tBuOOH, DCM/H₂O | 2-Trifluoromethyl-4-acetylpyridine | ~50 | [16] |
| (phen)CuCF₃ | 2-Bromopyridine | DMF, 100 °C | 2-Trifluoromethylpyridine | 85 | [1][18][19] |
| Perfluoroalkyl Iodides | Indoles | CuI, 1,10-phenanthroline | 2-Perfluoroalkylindoles | Moderate to good | [20] |
Expert Insights and Practical Considerations
-
Reactivity and Selectivity: this compound offers a unique fluoroalkyl moiety that is distinct from the more common trifluoromethyl or longer perfluoroalkyl groups. The presence of chlorine atoms provides additional sites for potential subsequent transformations. The reactivity is primarily governed by the C-I bond, allowing for selective activation in the presence of C-Cl and C-F bonds.
-
Safety and Handling: F-123a is a liquid, which can be easier to handle than gaseous reagents like CF₃I. While Togni's reagent and CF₃SO₂Na are solids, the former has noted explosive properties under certain conditions, requiring careful handling.[12][13]
-
Cost and Availability: The cost and availability of fluoroalkylating agents can be a significant factor in large-scale synthesis. Perfluoroalkyl iodides, including F-123a, are generally accessible, though their cost can vary.
-
Choosing the Right Reagent: The selection of a fluoroalkylating agent should be guided by the specific synthetic goal. For the introduction of a simple -CF₃ group, reagents like Togni's reagent or CF₃SO₂Na are often the first choice due to their well-established reactivity. For longer perfluoroalkyl chains, the corresponding perfluoroalkyl iodides are standard. This compound is the reagent of choice when the specific 1,2-dichloro-1,2,2-trifluoroethyl group is desired for its unique steric and electronic properties.
Conclusion
This compound is a valuable addition to the toolbox of fluoroalkylating agents, providing access to a unique structural motif. Its reactivity through both radical and nucleophilic pathways allows for its application in a variety of synthetic contexts. While direct, comprehensive comparative studies with other fluoroalkylating agents are not widely available, by understanding its mechanistic behavior and considering the properties of alternative reagents, researchers can strategically employ F-123a to advance their research in drug discovery and materials science. The continued development of novel fluoroalkylation methods and a deeper understanding of the structure-activity relationships of fluorinated compounds will undoubtedly lead to further innovations in these critical fields.
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Metzger, J. O., & Mahler, R. (1995). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. Angewandte Chemie International Edition in English, 34(8), 902–904. [Link]
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Novák, P., & Beier, P. (2019). Reductant-Induced Free Radical Fluoroalkylation of Nitrogen Heterocycles and Innate Aromatic Amino Acid Residues in Peptides and Proteins. Chemistry – A European Journal, 25(59), 13495–13499. [Link]
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A Senior Application Scientist's Guide to Reaction Product Validation: A Synergistic NMR and Mass Spectrometry Approach
In the realms of chemical research and drug development, the rigorous confirmation of a reaction product's identity and purity is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to design robust validation strategies.
This guide is structured to provide a comprehensive understanding, from fundamental principles to advanced applications, emphasizing the synergistic power of using both NMR and MS in concert.
Part 1: Fundamental Principles – The "What" and "Why"
Before delving into complex applications, a firm grasp of the underlying principles is essential. NMR and MS are complementary techniques that, when used together, provide a comprehensive understanding of a reaction product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[1][2] It operates by probing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13), in a strong magnetic field.[2] The key information derived from NMR includes:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus.[3] Protons in different functional groups will resonate at different frequencies, providing a fingerprint of the molecule's structure.[4]
-
Integration: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] This makes NMR an inherently quantitative technique.[5][6]
-
Coupling (J-coupling): The splitting of NMR signals reveals information about neighboring nuclei, allowing for the determination of atomic connectivity.[4]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments provide through-bond and through-space correlations between nuclei, enabling the complete assignment of complex molecular structures.[7][8]
Mass Spectrometry (MS): In contrast, MS is primarily concerned with the mass-to-charge ratio (m/z) of ionized molecules.[9] It is an exceptionally sensitive technique, capable of detecting minute quantities of a substance.[1] The primary information obtained from MS includes:
-
Molecular Weight: MS provides a precise measurement of the molecular weight of the analyte, confirming the overall mass of the synthesized product.[1]
-
Fragmentation Patterns: Depending on the ionization technique used, molecules can fragment in predictable ways. These fragmentation patterns can provide structural clues and act as a fingerprint for compound identification.
-
Elemental Composition (High-Resolution Mass Spectrometry - HRMS): HRMS measures m/z values to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula.[9][10] This is a powerful tool for confirming the identity of a new chemical entity.
Part 2: A Tale of Two Techniques: A Comparative Analysis
While both techniques are indispensable for structural elucidation, they possess distinct strengths and weaknesses. Understanding these differences is crucial for designing an effective validation workflow.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry[1] | Molecular weight, fragmentation patterns, elemental composition[1] |
| Sensitivity | Lower (micromole range)[1] | Very high (picomole to femtomole range)[1] |
| Quantitative Capability | Inherently quantitative (qNMR) without the need for calibration curves.[11][12] | Requires calibration with standards for accurate quantification.[1] |
| Sample Preparation | Minimal; direct analysis of the reaction mixture is often possible.[13][14] | More complex, often requiring chromatographic separation (LC-MS, GC-MS). |
| Structural Information | Provides a complete picture of the molecular framework.[2] | Infers structure from mass and fragmentation, which can be ambiguous. |
| Impurity Detection | Can detect and quantify impurities if they are present in sufficient concentration.[11] | Excellent for detecting trace-level impurities.[1] |
Part 3: The Synergistic Workflow: A Validated Approach
Neither NMR nor MS alone can provide a complete picture. A truly robust validation strategy leverages the strengths of both techniques in a complementary workflow.
Workflow Diagram
Caption: Synergistic workflow for reaction product validation using NMR and MS.
Part 4: Experimental Protocols – From Bench to Data
Protocol 1: Sample Preparation for NMR Analysis
The goal of NMR sample preparation is to obtain a clear, homogeneous solution of the analyte in a deuterated solvent.
Materials:
-
Purified reaction product (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette with a cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of the purified product directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[5] The choice of solvent can affect chemical shifts, so consistency is key.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Mixing: Gently vortex the sample until the solid is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of cotton or glass wool directly into the NMR tube.
-
Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically a height of ~4-5 cm).
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen that can broaden peaks, bubble a gentle stream of nitrogen gas through the sample.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Empirical Formula Determination
HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the product.
Materials:
-
Purified reaction product (typically <1 mg)
-
High-purity solvent (e.g., acetonitrile, methanol)
-
LC-MS grade vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL range) in a suitable high-purity solvent.
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated using a known standard to achieve high mass accuracy (typically <5 ppm).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography (LC). Acquire the full scan mass spectrum in high-resolution mode.
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the instrument's software to perform formula prediction based on the accurate mass of the molecular ion.[15] The software will generate a list of possible elemental formulas that fit the measured mass within a specified tolerance.[16]
-
Apply chemical constraints (e.g., number of expected elements, nitrogen rule) to narrow down the list of potential formulas.[16] The isotopic pattern of the molecular ion can also be used to confirm the elemental composition.
-
Part 5: Data Interpretation – A Case Study
Let's consider the synthesis of a novel small molecule with an expected molecular formula of C₁₀H₁₂O₂.
NMR Analysis:
-
¹H NMR: The spectrum shows distinct signals in the aromatic and aliphatic regions. Integration of these signals corresponds to the expected number of protons in each environment. For example, a triplet integrating to 3H in the upfield region might suggest a -CH₂CH₃ group.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will indicate the number of unique carbon environments.
-
2D NMR (COSY & HSQC): COSY experiments will reveal which protons are coupled to each other, allowing the assembly of molecular fragments. An HSQC experiment will correlate each proton to its directly attached carbon, further confirming the structure.
HRMS Analysis:
-
The HRMS spectrum shows a prominent ion at an m/z of 165.0912 for the [M+H]⁺ adduct.
-
Formula prediction software, given this accurate mass, will likely provide C₁₀H₁₃O₂ as the top hit, which corresponds to the protonated form of our expected product. The software calculates the theoretical mass for C₁₀H₁₃O₂⁺ as 165.0916, resulting in a mass error of only 2.4 ppm, well within the acceptable range for confident formula assignment.
The NMR data confirms the connectivity and stereochemistry of the molecule, while the HRMS data provides the exact elemental composition. The combination of these two datasets provides unambiguous validation of the reaction product's structure.
Part 6: Quantitative NMR (qNMR) for Purity Assessment
A significant advantage of NMR is its inherent quantitative nature.[6] Quantitative NMR (qNMR) can be used to determine the purity of a sample without the need for a reference standard of the analyte itself.[11]
The purity of an analyte can be calculated using the following equation with an internal standard:[5]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Key Considerations for qNMR:
-
Internal Standard Selection: The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.[12] It must also be stable and not react with the analyte.
-
Relaxation Delay: To ensure accurate integration, a sufficient relaxation delay (D1) must be used between scans to allow all nuclei to return to their equilibrium state.
-
Signal Selection: Use well-resolved, non-overlapping signals for both the analyte and the internal standard for quantification.
Conclusion: A Dual-Pronged Approach to Certainty
In modern chemical and pharmaceutical development, relying on a single analytical technique for reaction product validation is insufficient. NMR and mass spectrometry are not competing methodologies but rather powerful, complementary tools. By leveraging the detailed structural insights of NMR and the exceptional sensitivity and mass accuracy of MS, researchers can achieve a comprehensive and unambiguous characterization of their synthesized molecules. This synergistic approach is the bedrock of scientific rigor, ensuring the integrity and reliability of research and development outcomes.
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Shimadzu Corporation. (2025). Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. [Link]
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The Organic Chemistry Tutor. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
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A Senior Application Scientist's Guide to Trifluoromethylation: A Comparative Analysis of Direct Reagents and Fluorinated Building Blocks
For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl (–CF₃) group is a cornerstone of modern molecular design. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, a diverse and powerful toolkit of reagents has been developed for its installation.
This guide provides a comparative analysis of leading trifluoromethylating agents, categorized by mechanism, and contrasts them with fluorinated building blocks such as 1,2-dichloro-1,1,2-trifluoro-2-iodoethane. We will delve into the causality behind experimental choices, provide field-proven insights, and present supporting data to empower you in selecting the optimal strategy for your synthetic challenges.
Chapter 1: The Landscape of Direct Trifluoromethylation
Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver to a substrate: nucleophilic (CF₃⁻), electrophilic (CF₃⁺), and radical (CF₃•).[1][4] The choice between these strategies is dictated by the electronic nature of the substrate and the desired bond construction.
Chapter 4: Experimental Protocols
Reproducibility is paramount. The following are representative, self-validating protocols for key trifluoromethylation reactions.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
-
Objective: To synthesize a trifluoromethylated alcohol from an aromatic aldehyde.
-
Causality: Anhydrous conditions are crucial as TMSCF₃ and the generated [CF₃]⁻ anion are sensitive to moisture. The reaction is run at 0 °C to control reactivity. A catalytic amount of TBAF is sufficient to initiate the chain reaction.
-
Methodology:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol). [1] 2. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the trifluoromethylated alcohol.
-
Protocol 2: Radical C-H Trifluoromethylation of a Heterocycle using Langlois Reagent
-
Objective: To perform an innate C-H trifluoromethylation on an electron-rich heterocycle like caffeine.
-
Causality: The reaction uses an oxidant (t-BuOOH) to generate the CF₃ radical from the stable Langlois reagent. A slight excess of reagents ensures complete conversion of the limiting substrate. The reaction proceeds at ambient temperature, highlighting the utility of radical pathways.
-
Methodology:
-
To a solution of the heterocycle (1.0 mmol) in a mixture of CH₂Cl₂/H₂O (1:1, 10 mL), add sodium trifluoromethanesulfinate (Langlois reagent, 3.0 mmol). [5] 2. Add tert-butyl hydroperoxide (t-BuOOH, 70% in H₂O, 5.0 mmol) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 3-24 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, dilute the mixture with water and extract with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the trifluoromethylated heterocycle. [5]
-
Conclusion
The strategic incorporation of fluorine remains a pivotal task in modern chemistry. While a powerful array of reagents exists for the direct trifluoromethylation of diverse substrates, it is crucial to distinguish their roles from fluorinated synthons like this compound. Understanding the underlying mechanisms—nucleophilic, electrophilic, or radical—is key to selecting the appropriate tool. The Ruppert-Prakash reagent remains the workhorse for carbonyl additions, Togni and Umemoto reagents offer broad utility for nucleophiles, and radical methods using the Langlois reagent or photoredox catalysis have revolutionized C-H functionalization. By contrast, building blocks like DCTFI provide pathways to more complex fluorinated structures not accessible through direct trifluoromethylation. A thorough understanding of this toolkit empowers researchers to make informed, strategic decisions, accelerating discovery in drug development and materials science.
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
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Kuehl, C. J., & Taylor, M. S. (2022). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]
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Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35). [Link]
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Othman, A. A. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(5), 765-773. [Link]
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Veth, L., et al. (2022). [18F]CF3I – Enabling Photoredox-mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. ChemRxiv. [Link]
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Han, Y., et al. (2020). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 16, 2136-2150. [Link]
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ResearchGate. (2021). Visible-light-driven trifluoromethylation of arylboronic using CF3I and Ru/Cu dual catalytic system. [Link]
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Mondal, B. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
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Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]
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Princeton University Department of Chemistry. (n.d.). Trifluoromethylation of allylsilanes under photoredox catalysis. [Link]
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Veth, L., Windhorst, A. D., & Vugts, D. J. (2022). [18F]CF3I – Enabling Photoredox-mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. ChemRxiv. [Link]
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Kumar, A., & Singh, V. K. (2021). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen, 5(3), 226-233. [Link]
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Wang, F., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 255-261. [Link]
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Alonso, F., et al. (2015). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 21(1), 58-75. [Link]
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Postigo, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 2739–2773. [Link]
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Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015. [Link]
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SigutLabs. (2022). Reagent of the month – November - Langlois reagent. [Link]
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May, J. A., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(43), 14319–14331. [Link]
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analytical techniques for quantifying 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
An In-Depth Comparative Guide to the Quantitative Analysis of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the precise quantification of specialized chemical intermediates is paramount for ensuring the quality, efficacy, and safety of the final product. This compound (CAS No. 354-61-0), a key halogenated hydrocarbon, is instrumental in the synthesis of complex fluorinated molecules, including advanced polymers and pharmaceutical compounds.[1][2] Its unique reactivity, stemming from the presence of multiple halogen atoms, necessitates robust and reliable analytical techniques for its quantification in various matrices.[3]
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of this compound, grounded in scientific principles and practical application. We will delve into the causality behind experimental choices, present self-validating protocols, and support our recommendations with experimental data and authoritative references.
Physicochemical Properties and Analytical Considerations
This compound is a volatile compound with a boiling point of approximately 100°C.[3] Its structure, containing chlorine, fluorine, and iodine, makes it highly electronegative. These properties are the primary determinants for selecting the most appropriate analytical techniques. The volatility of the compound strongly suggests that Gas Chromatography (GC) will be the most suitable separation technique. The high degree of halogenation points towards highly sensitive detection methods such as Electron Capture Detection (ECD) and confirmatory analysis using Mass Spectrometry (MS) .
While High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique, its application to highly volatile and non-polar compounds like this compound is limited. The primary challenges include maintaining the analyte in the liquid phase during injection and achieving adequate retention on typical reversed-phase or normal-phase columns without resorting to cryogenic temperatures. Therefore, this guide will focus on GC-based methodologies.
Gas Chromatography with Electron Capture Detection (GC-ECD): The Gold Standard for Sensitivity
Principle and Rationale:
Gas Chromatography with Electron Capture Detection (GC-ECD) is an exceptionally sensitive technique for the detection of electrophilic compounds, particularly halogenated molecules.[4][5] The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons.[4] When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, causing a decrease in the standing current.[4] This decrease is measured as a positive signal. The high concentration of halogen atoms in the target molecule leads to a very strong response from the ECD, making it an ideal choice for trace-level quantification.[6]
Experimental Workflow:
Caption: Workflow for the quantification of this compound by GC-ECD.
Detailed Experimental Protocol (GC-ECD):
-
Sample Preparation (from a non-aqueous reaction mixture):
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable non-halogenated solvent (e.g., hexane or ethyl acetate).
-
Perform a serial dilution to bring the concentration of the analyte within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
GC-ECD Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).
-
Detector: ECD at 300°C.
-
Makeup Gas: Nitrogen at 30 mL/min.
-
Injection Volume: 1 µL.
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples by interpolation from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification and Quantification
Principle and Rationale:
While GC-ECD offers exceptional sensitivity, it is not a selective detector and can respond to other electron-capturing species in the sample. Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal detection mechanism, offering high selectivity and structural information, making it the definitive method for confirmation of identity and quantification.[7] Following separation on the GC column, the analyte is ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule provides a unique "fingerprint" for its identification. For quantification, the instrument can be operated in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the target analyte are monitored.
Experimental Workflow:
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Experimental Protocol (GC-MS):
-
Sample and Standard Preparation:
-
Follow the same procedures as for GC-ECD analysis. The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended for improved accuracy and precision.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC with 5977B MSD or equivalent.
-
Injector, Carrier Gas, Column, and Oven Program: Same as for GC-ECD.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Analyzer: Quadrupole, 150°C.
-
Acquisition Mode:
-
Full Scan: m/z 40-350 for initial identification and confirmation of the fragmentation pattern.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound. Based on its structure, expected fragment ions would include the molecular ion and fragments from the loss of halogen atoms. For example, one might monitor the molecular ion peak and a few other abundant fragment ions.
-
-
-
Quantification:
-
In SIM mode, integrate the peak areas of the selected ions.
-
Generate a calibration curve using the ratio of the analyte peak area to the internal standard peak area versus concentration.
-
Calculate the concentration in the samples from this calibration curve.
-
Performance Comparison
The choice between GC-ECD and GC-MS will depend on the specific requirements of the analysis.
| Parameter | GC-ECD | GC-MS (SIM Mode) | Rationale |
| Sensitivity | Excellent (pg to fg range) | Very Good (pg range) | ECD is inherently more sensitive to highly halogenated compounds.[8] |
| Selectivity | Good | Excellent | MS provides structural information, virtually eliminating interferences. |
| Confirmation of Identity | Based on retention time only | Definitive (mass spectrum) | The mass spectrum is a unique fingerprint of the compound. |
| Linear Dynamic Range | Limited (10³ - 10⁴) | Wide (10⁵ - 10⁶) | ECD can become non-linear at higher concentrations.[8] |
| Cost & Complexity | Lower | Higher | MS detectors are more expensive and require more maintenance. |
| Robustness | High | Moderate | ECD is generally a more robust detector for routine analysis. |
Conclusion and Recommendations
For the routine, high-throughput quantification of this compound where the sample matrix is well-characterized and free from significant interferences, GC-ECD is the method of choice due to its superior sensitivity and lower operational cost.
For applications requiring unambiguous confirmation of the analyte's identity, such as in regulatory submissions or when analyzing complex matrices, GC-MS is indispensable. The use of SIM mode in GC-MS provides a good balance of sensitivity and selectivity for quantitative studies.
In a drug development or quality control setting, a tiered approach is often most effective. GC-ECD can be used for routine process monitoring and release testing, while GC-MS can be employed for method validation, stability studies, and the investigation of any out-of-specification results. This dual-technique approach ensures both the efficiency of routine analysis and the certainty of results when it matters most.
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PubMed. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Retrieved from [Link]
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NIST. (n.d.). Ethane, 1,2-dichloro-1,1,2-trifluoro-. Retrieved from [Link]
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Macedonian Pharmaceutical Bulletin. (n.d.). Quantification using GC/ECD: challenges and pitfalls. Retrieved from [Link]
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Agilent. (n.d.). Halogenated hydrocarbons Analysis of chlorinated volatiles and C. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Iodate by HPLC-UV after On-Line Electrochemical Reduction to Iodide. Retrieved from [Link]
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ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
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performance of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane in specific synthetic routes
An Objective Guide to the Performance of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane in Key Synthetic Routes
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of this compound, a versatile reagent for introducing fluorinated groups, and compares its performance against common alternatives in critical synthetic applications.
Introduction to this compound
This compound (IUPAC name: this compound), often referred to by its CAS number 354-61-0, is a halogenated hydrocarbon with a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[1][2] Its molecular structure features a carbon-iodine bond that is significantly weakened by the presence of adjacent electron-withdrawing fluorine and chlorine atoms. This characteristic makes it an effective precursor for generating highly reactive radical species, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
This reagent is primarily utilized in the synthesis of complex fluorinated molecules, including fluorinated monomers and oligomers for advanced polymers, as well as per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives that are of interest in pharmaceutical and agrochemical research.[1][3][4]
Core Application: Radical Addition Reactions
A significant application of this compound lies in radical addition reactions.[4] The labile C-I bond can be homolytically cleaved under thermal or photochemical conditions, or by using a radical initiator, to generate a dichloro(trifluoro)ethyl radical. This reactive intermediate can then participate in a variety of transformations.
Mechanism of Radical Initiation and Propagation
The general mechanism for radical reactions involving this compound proceeds through the following steps:
-
Initiation: The C-I bond is cleaved to form the primary radical species.
-
Propagation: The generated radical adds to a substrate, such as an alkene or alkyne, to form a new radical intermediate. This new radical can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to propagate the radical chain.
-
Termination: Two radical species combine to form a stable, non-radical product.
Comparative Analysis: Trifluoromethylation of Heterocycles
A key synthetic route where the performance of fluorinated reagents can be critically evaluated is the direct C-H trifluoromethylation of heteroaromatic systems. This transformation is highly sought after in medicinal chemistry for the late-stage functionalization of drug candidates.[5]
While this compound can be used to introduce a dichloro(trifluoro)ethyl group, for direct trifluoromethylation, other reagents are more commonly employed. A prominent example is the use of sodium triflinate (CF3SO2Na), often in the presence of an oxidant, a method that has been extensively developed for its operational simplicity and broad substrate scope.[5][6]
The following sections will compare the general strategies for radical trifluoromethylation, providing context for where a reagent like this compound fits within the broader landscape of fluorination chemistry.
Alternative 1: Sodium Trifluoromethanesulfinate (CF3SO2Na)
Pioneered by Langlois and later advanced by Baran, the use of CF3SO2Na with an oxidant like tert-butyl hydroperoxide (t-BuOOH) has become a benchmark for the direct trifluoromethylation of heterocycles.[6]
-
Expertise & Experience: The choice of CF3SO2Na is driven by its stability as a benchtop solid and its ability to generate the trifluoromethyl radical under mild conditions. The reaction is often performed in a biphasic system (e.g., CH2Cl2/H2O) to manage the exothermicity and improve yields. The slow addition of the oxidant is critical to maintain a low concentration of the highly reactive trifluoromethyl radical, minimizing side reactions.[5]
-
To a solution of 4-acetylpyridine (1.0 equiv) in a mixture of CH2Cl2 and H2O are added CF3SO2Na (2.0 equiv).
-
The mixture is stirred vigorously at room temperature.
-
tert-Butyl hydroperoxide (2.0 equiv) is added slowly via syringe pump over a period of 1-2 hours.
-
The reaction is monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate, and the organic layer is separated.
-
The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Alternative 2: Electrophilic Trifluoromethylating Reagents
Reagents such as Togni's and Umemoto's reagents provide an alternative pathway for trifluoromethylation, proceeding through an electrophilic mechanism. These reagents are particularly effective for the trifluoromethylation of nucleophilic substrates like β-ketoesters, thiols, and electron-rich arenes.
-
Trustworthiness: These reagents offer a high degree of functional group tolerance and can often be used under milder conditions than some radical methods. However, they are typically more expensive and can be sensitive to moisture. The reaction mechanism does not involve a radical chain, which can sometimes lead to cleaner reactions and more predictable outcomes.
Data Presentation: Comparison of Trifluoromethylating Agents
| Reagent/Method | Substrate Scope | Reaction Conditions | Operational Simplicity | Key Advantages | Key Disadvantages |
| This compound | Alkenes, alkynes for addition reactions | Often requires thermal or photochemical initiation | Moderate | Cost-effective source of a fluorinated radical | Introduces a C2F3Cl2 group, not a direct CF3 source |
| CF3SO2Na / t-BuOOH | Broad for heterocycles (electron-rich and -deficient) | Room temperature, often biphasic | High | Scalable, uses a stable solid reagent, high functional group tolerance[5] | Can require slow addition of oxidant for optimal yield |
| Togni's Reagent (electrophilic) | Nucleophilic substrates (enols, thiols, arenes) | Mild, often room temperature | High | High functional group tolerance, predictable reactivity | Higher cost, can be moisture-sensitive |
| Umemoto's Reagents (electrophilic) | Similar to Togni's reagent | Mild, often room temperature | High | Powerful electrophilic source of CF3 | Higher cost, can be moisture-sensitive |
Visualization of Synthetic Workflows
Diagram 1: General Workflow for Radical Trifluoromethylation of a Heterocycle
Caption: Workflow for a typical radical trifluoromethylation reaction.
Diagram 2: Simplified Radical Chain Mechanism
Caption: Simplified mechanism of radical C-H trifluoromethylation.
Conclusion
This compound is a valuable reagent for the introduction of the dichloro(trifluoro)ethyl moiety via radical addition reactions. Its utility stems from the facile cleavage of the carbon-iodine bond, providing a reliable source of a fluorinated radical.
When considering direct trifluoromethylation, particularly for the C-H functionalization of heterocycles, alternative reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) often provide a more direct and operationally simple approach.[5][6] The choice of reagent will ultimately depend on the specific transformation desired, the nature of the substrate, and considerations of cost and scalability. This guide provides the foundational knowledge for researchers to make informed decisions when selecting a fluorination strategy, ensuring the efficient and successful synthesis of complex, high-value molecules.
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Retrieved from [Link]
-
Potheau, R., & Tlili, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 2728-2789. Retrieved from [Link]
-
Postigo, A. (2015). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Synthesis, 12(4), 429-455. Retrieved from [Link]
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Feng, Z., & Min, Q. (2025). The Role of this compound in Specialty Synthesis. Fengchen Group. Retrieved from [Link]
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Feng, Z., & Min, Q. (2025). Sourcing this compound: A Buyer's Guide. Fengchen Group. Retrieved from [Link]
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A Comparative Guide to the Synthetic Applications of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine-containing moieties is a cornerstone for the development of advanced materials and pharmaceuticals. 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane, often referred to as F-123a, presents itself as a versatile reagent for the incorporation of the trifluorovinyl group and the construction of complex fluorinated molecules. This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its performance against alternative synthetic strategies, supported by available experimental insights.
Core Properties and Reactivity Profile
This compound (C₂Cl₂F₃I) is a halogenated hydrocarbon characterized by the presence of a labile carbon-iodine bond.[1] This bond is the primary site of reactivity, making the molecule susceptible to both nucleophilic substitution and radical addition reactions.[2] The presence of electron-withdrawing fluorine and chlorine atoms on the ethyl scaffold further influences its chemical behavior.
The key to understanding the utility of this compound lies in the selective cleavage of the C-I bond, which has a lower bond dissociation energy compared to the C-Cl and C-F bonds. This allows for the generation of a 1,2-dichloro-1,1,2-trifluoroethyl radical or for nucleophilic attack at the carbon bearing the iodine atom.
Key Synthetic Applications
The primary applications of this compound in organic synthesis revolve around its use as a precursor for fluorinated monomers and for the synthesis of fluorinated cyclopropane derivatives.
Synthesis of Fluorinated Monomers and Polymers
This compound is a valuable building block for the creation of fluorinated monomers and oligomers, which are essential in the development of high-performance polymers with enhanced thermal stability and hydrophobicity.[3][4] One of the key transformations is its use in the synthesis of trifluorovinyl ethers.
Conceptual Workflow for Trifluorovinyl Ether Synthesis:
Caption: Conceptual workflow for aryl trifluorovinyl ether synthesis.
While direct experimental protocols for the reaction of this compound with phenols to form trifluorovinyl ethers are not extensively detailed in recent literature, the proposed mechanism involves the nucleophilic attack of a phenoxide on the iodine-bearing carbon, followed by a series of elimination steps to yield the desired aryl trifluorovinyl ether.
Synthesis of Fluorinated Cyclopropane Derivatives
The reactivity of this compound in radical reactions makes it a suitable precursor for the synthesis of per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives.[3][4] These motifs are of significant interest in medicinal chemistry due to their unique conformational constraints and electronic properties.
The general approach involves the radical addition of the 1,2-dichloro-1,1,2-trifluoroethyl radical to an alkene, followed by an intramolecular cyclization.
Conceptual Radical Cyclization Pathway:
Caption: Conceptual pathway for fluorinated cyclopropane synthesis.
Comparative Analysis with Alternative Reagents
While this compound offers a direct route to certain fluorinated structures, a number of alternative reagents and methodologies exist for similar transformations.
Alternatives for Trifluorovinyl Ether Synthesis
The synthesis of trifluorovinyl ethers can also be achieved through other routes, most notably the thermolysis of salts of 2-alkoxy-2,3,3,3-tetrafluoropropionic acids, which are derived from the reaction of alcohols with hexafluoropropene oxide (HFPO).[5][6]
| Reagent/Method | Starting Materials | General Conditions | Yields | Advantages | Disadvantages |
| This compound | F-123a, Phenol/Alcohol, Base | Nucleophilic substitution/elimination | Not widely reported | Potentially direct route | Lack of recent literature and detailed protocols |
| Thermolysis of ROCF(CF₃)COOM [5] | Alcohol/Phenol, HFPO, Base | Thermolysis of the corresponding salt | 63-67%[5] | Well-documented for various alcohols | Requires synthesis of the precursor acid and its salt |
| Reaction with Tetrafluoroethylene (TFE) [6] | Alcohol, TFE, Base | High pressure | Variable | Direct addition | Requires specialized high-pressure equipment |
Alternatives for Fluorinated Cyclopropane Synthesis
The synthesis of fluorinated cyclopropanes is a rich field with numerous methods, often involving the addition of fluorinated carbenes or carbenoids to alkenes.[7][8][9]
| Reagent/Method | Precursor | General Conditions | Stereospecificity | Advantages | Disadvantages |
| Radical reaction of F-123a | This compound | Radical initiator, alkene | Dependent on substrate | Access to specific substitution patterns | Potentially complex product mixtures |
| Dichlorocarbene Addition [8][9] | Chloroform, Base | Base-mediated | Stereospecific | Readily available precursors | Generates dichlorocyclopropanes requiring further modification |
| Simmons-Smith Reaction [7][9] | Diiodomethane, Zn-Cu couple | Carbenoid formation | Stereospecific | Forms non-halogenated cyclopropanes | Requires preparation of the zinc-copper couple |
| Difluorocarbene from TMSCF₃ | Trifluoromethyltrimethylsilane | Fluoride source | Stereospecific | Versatile difluorocarbene source | Reagent cost |
Experimental Protocols (Exemplary)
While specific, detailed protocols for the use of this compound are not abundant in recent, readily accessible literature, the following are generalized procedures for related transformations that can serve as a starting point for experimental design.
General Procedure for the Synthesis of Aryl Vinyl Ethers from (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene and Phenols: [10]
To a solution of the phenol (1.0 mmol) and (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene (1.2 mmol) in a suitable solvent (e.g., DMF), a base (e.g., K₂CO₃, 2.0 mmol) is added. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h). After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired β-trifluoromethyl vinyl ether.
Note: This protocol uses a related but different starting material and serves to illustrate the general conditions for a base-mediated C-O coupling to form a fluorinated vinyl ether.
Mechanistic Insights and Causality in Experimental Design
The choice of reaction conditions for transformations involving this compound is dictated by the desired reaction pathway: radical or nucleophilic.
-
For Radical Reactions: The initiation of the reaction is crucial. The use of radical initiators like AIBN or photochemical methods is necessary to induce the homolytic cleavage of the C-I bond. The choice of alkene and the stoichiometry of the reactants will influence the efficiency of the radical addition and subsequent cyclization. The concentration of the radical species needs to be carefully controlled to minimize side reactions such as dimerization.
-
For Nucleophilic Reactions: The strength of the nucleophile and the choice of solvent are paramount. Strong nucleophiles, such as phenoxides generated from phenols and a strong base, are required to displace the iodide. Polar aprotic solvents like DMF or DMSO are typically employed to enhance the nucleophilicity of the attacking species. The temperature of the reaction will also play a critical role in overcoming the activation energy for the substitution and subsequent elimination steps.
Conclusion and Future Outlook
This compound remains a potentially valuable, though perhaps underutilized, reagent in the arsenal of the modern synthetic chemist. Its primary utility lies in its ability to serve as a precursor to the 1,2-dichloro-1,1,2-trifluoroethyl moiety, which can be further transformed into valuable fluorinated building blocks. While the direct applications in the synthesis of trifluorovinyl ethers and fluorinated cyclopropanes are conceptually sound, there is a clear need for more detailed and contemporary experimental studies to fully elucidate its synthetic potential and to provide a robust comparison with more modern and widely used reagents. Future research could focus on the development of catalytic and more efficient protocols for its use, as well as a more thorough investigation of its reactivity profile with a broader range of substrates.
References
(Note: The following references provide context and information on related synthetic methods, as direct and recent literature on the specific applications of this compound is limited.)
-
Zeifman, Y. V., & Sterlin, S. R. (n.d.). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 1(4). Retrieved from [Link]
-
Stereoselective Synthetic Approach to β‑Trifluoromethyl Vinyl Ethers and Diethers via Reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with Phenols. (2025). ResearchGate. Retrieved from [Link]
-
Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluoro... Journal of Organic Chemistry, 62(22), 7844–7849. Retrieved from [Link]
-
A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. (n.d.). Thieme Connect. Retrieved from [Link]
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Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. (n.d.). ResearchGate. Retrieved from [Link]
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Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. (2023). Molecules, 28(15), 5891. Retrieved from [Link]
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Han, D., Zhu, L., Chen, Y., Li, W., Wang, X., & Ning, L. (2015). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. RSC Advances, 5(30), 23545–23552. Retrieved from [Link]
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Nucleophilic Substitution Reactions - Haloalkanes. (n.d.). CK-12 Foundation. Retrieved from [Link]
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Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). (2022, October 7). YouTube. Retrieved from [Link]
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Industrial Process for Manufacturing of Perfluoro (Methyl Vinyl Ether)(PFMVE) and of 2-Fluoro-1,2-Dichloro-Trifluoromethoxyethylene (FCTFE). (2022, June 9). Justia Patents. Retrieved from [Link]
- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. (n.d.). Google Patents.
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Review on Synthesis of Halogenated Adamantane Derivatives. (2017). ResearchGate. Retrieved from [Link]
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Ethane, 1,2-dichloro-1,1,2-trifluoro-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved from [Link]
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Synthesis of Phenol-Derived cis-Vinyl Ethers Using Ethynyl Benziodoxolone. (2020). Chemical & Pharmaceutical Bulletin, 68(12), 1157–1161. Retrieved from [Link]
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8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. (2023, September 20). OpenStax. Retrieved from [Link]
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8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. (2024, October 2). Chemistry LibreTexts. Retrieved from [Link]
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A Comparative Study in Oxidative Free Radical Reactions between 9-Benzylidene-9-H Fluorene Derivatives and beta-Dicarbonyl Compounds in the Presence of Mn(OAc)(3) and CAN. (2025). ResearchGate. Retrieved from [Link]
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Density functional theory study of addition reactions of carbon-centered radicals to alkenes. (2011). The Journal of Physical Chemistry A, 115(1), 52–62. Retrieved from [Link]
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Synthesis and Applications of Nanoflowers. (2017). Current Nanoscience, 13(1), 69–89. Retrieved from [Link]
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Comparative study between the cycloaddition reaction of diazomethane with alkenes and Aromatic electrophilic substitution of pyrrole: DFT Study. (n.d.). ResearchGate. Retrieved from [Link]
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Hollow Micro-/Nanostructures: Synthesis and Applications. (2025). ResearchGate. Retrieved from [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6797. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
This guide provides essential safety and logistical information for the proper disposal of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (CAS No. 354-61-0). As a halogenated hydrocarbon utilized in the synthesis of complex fluorinated molecules, its handling and disposal demand a thorough understanding of its chemical properties and the associated regulatory landscape to ensure personnel safety and environmental protection.[1] This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its classification under the Globally Harmonized System (GHS) dictates the minimum safety measures required for its handling.
The primary risks associated with this compound are topical and respiratory.[2] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation upon inhalation.[2][3] Beyond these immediate hazards, its chemical nature as a halogenated compound presents further risks, particularly under specific conditions.
Chemical Reactivity: While relatively inert in many laboratory settings, it can react violently with strong reducing agents, such as active metals.[4] Therefore, segregation from incompatible materials is a critical safety measure.
Thermal Decomposition: When exposed to high heat, such as in a fire, this compound can decompose to produce highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and potentially phosgene.[5] This underscores the importance of storing it away from heat sources and using appropriate fire-extinguishing media that do not react with the substance.
Table 1: GHS Hazard Profile
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement Codes |
|---|---|---|---|
| Skin Corrosion/Irritation | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | GHS07 | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Source: PubChem CID 78981[2]
Waste Characterization and Regulatory Compliance
Proper disposal begins with correct waste characterization. As an organic chemical containing chlorine, fluorine, and iodine, this compound is classified as a halogenated solvent waste .[6][7] This classification places it under the stringent regulations of the Resource Conservation and Recovery Act (RCRA) in the United States, managed by the Environmental Protection Agency (EPA).[8]
EPA Hazardous Waste Codes: Spent halogenated solvents are typically assigned "F-listed" waste codes. The specific code depends on the solvent's application:
-
F001: Applies if the spent solvent was used for degreasing and contains one of the specified halogenated solvents.[8][9]
-
F002: Applies to spent halogenated solvents used for purposes other than degreasing.[8]
It is the generator's responsibility to determine the correct waste code based on the process in which the chemical was used. If the chemical is unused and being discarded, it may be classified as a "U-listed" waste, though this is less common for this specific compound.
Special Considerations for Iodinated Waste: Iodinated compounds require special handling. Improper incineration can lead to the release of iodine vapor, which can be harmful and environmentally persistent.[10] Furthermore, iodinated waste must never be mixed with bleach, as this can generate toxic fumes.[10] Autoclaving materials contaminated with iodine is also prohibited due to the potential creation of hazardous iodine vapor.[10]
Personal Protective Equipment (PPE) Protocol
Before handling waste containers of this compound, all personnel must be equipped with the appropriate PPE. This is a non-negotiable step to prevent accidental exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.
-
Eye Protection: Use chemical safety goggles and a face shield to protect against splashes.[3][11]
-
Skin and Body Protection: A lab coat or chemically resistant apron is required. For larger quantities or spill cleanup, chemical-resistant coveralls may be necessary.[11]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If there is a risk of vapor exposure, especially during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][11]
Standard Operating Procedure for Waste Disposal
The guiding principle for the disposal of this chemical is that it must be managed as hazardous waste from "cradle to grave" by the generator.[7]
Step 1: Waste Collection
-
Collect all waste containing this compound in a designated, compatible, and properly sealed container. The container must be in good condition, free of leaks, and made of a material that will not react with the chemical.
-
Do not mix this waste with other waste streams, particularly non-halogenated solvents, to avoid costly disposal procedures for the entire mixture.[7] Never mix with incompatible chemicals like strong reducing agents or bleach.[4][10]
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number "354-61-0."
-
Indicate the specific hazards (e.g., "Irritant," "Halogenated Solvent").
-
Note the accumulation start date on the label.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and have secondary containment to capture any potential leaks.
-
Keep the container away from heat, sparks, and incompatible materials.[3]
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][11]
-
The standard and required method of disposal is through a high-temperature incinerator equipped with an afterburner and a flue gas scrubber to neutralize the resulting acidic gases.[3]
-
Under no circumstances should this chemical be disposed of down the drain. [7]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational flow for ensuring compliant disposal.
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Mastering the Handling of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex fluorinated organic compounds is a cornerstone of modern pharmaceutical and materials science. Among the versatile reagents enabling these advancements is 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0). Its unique molecular architecture, featuring a reactive iodine atom alongside chlorine and fluorine, makes it a valuable intermediate in sophisticated chemical transformations. However, the very reactivity that makes this compound useful also necessitates a thorough understanding and implementation of stringent safety protocols.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use this product effectively but to do so with the highest degree of safety and operational excellence. The protocols described herein are designed to be self-validating systems, ensuring a secure laboratory environment.
Hazard Assessment and Risk Mitigation
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2] Understanding the causality behind these hazards is the first step in mitigating risk. The presence of halogens on a short carbon chain contributes to its reactivity and potential to interact with biological tissues.
Key Hazards:
-
Skin Irritation (H315): Prolonged or repeated contact can lead to dermatitis.[2]
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant damage.[2]
-
Respiratory Irritation (H335): Inhalation of vapors may lead to irritation of the respiratory tract.[1][2]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or Silver Shield®/4H® gloves. [1][3][4][5][6][7] | These materials offer excellent resistance to chlorinated and halogenated solvents. Standard nitrile or latex gloves provide insufficient protection and should be avoided for direct or prolonged contact. Breakthrough times for these recommended gloves are generally greater than 8 hours for similar chemical classes, providing a robust barrier.[8] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face, crucial when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | Chemical-resistant lab coat or apron made of a suitable material like Tyvek® or rubber. [9] | This protects against accidental spills and splashes, preventing contact with personal clothing and skin. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary. [10][11] | The vapor of this compound can cause respiratory irritation. A fume hood provides the primary engineering control to minimize inhalation exposure. In situations where vapor concentrations may exceed permissible limits, an organic vapor respirator is required.[10][11] |
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Heating: If the experimental procedure requires heating, be aware that thermal decomposition can occur, potentially releasing toxic fumes such as hydrogen chloride and hydrogen fluoride.[12][13][14] All heating must be conducted within a certified chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and active metals.[1]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent designed for halogenated organic compounds.[15][16] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all decontamination materials for disposal as hazardous waste.
Diagram 2: Spill Response Logic
This flowchart outlines the immediate actions to take in the event of a chemical spill.
Caption: Logical flow for responding to a chemical spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility to protect the environment.
Waste Collection and Labeling:
-
All waste, including spent chemical, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
The label must clearly identify the contents as "Hazardous Waste: this compound".
Disposal Method:
-
The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[17] High-temperature incineration ensures the complete destruction of the compound into less harmful components.
-
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[18] Do not dispose of this chemical down the drain or in regular trash.
-
Some specialized facilities may have the capability to recover iodine from iodinated waste streams, which is an environmentally preferable option.[17] Inquire with your waste disposal vendor about this possibility.
By adhering to these detailed safety and operational protocols, you can confidently and responsibly utilize this compound in your research and development endeavors, ensuring both scientific progress and a safe working environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
